2-Methoxy-3,5-dimethylpyrazine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-methoxy-3,5-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLSVWRSUPMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423905 | |
| Record name | 2-Methoxy-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92508-08-2 | |
| Record name | 2-Methoxy-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92508-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-3,5-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxy-3,5-dimethylpyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylpyrazine is a heterocyclic organic compound belonging to the class of methoxypyrazines. It is a potent aroma compound with a very low odor threshold, primarily known for its strong musty, moldy, and earthy scent.[1] This compound is a significant contributor to the "corky" taint in wine, second only to 2,4,6-trichloroanisole (TCA).[1] Its presence has also been detected in other products such as coffee and can be produced by certain bacteria, such as Rhizobium excellensis.[1] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and known biological interactions of this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1][2][3][4] |
| Molecular Weight | 138.17 g/mol | [1][2][3][4][5] |
| Boiling Point | 177.72 °C (estimated) | [6] |
| Melting Point | Not available | |
| Density | 1.043 g/cm³ (predicted) | |
| Vapor Pressure | 1.383 mmHg @ 25 °C (estimated) | [6] |
| Solubility | Soluble in alcohol; Water solubility: 1633 mg/L @ 25 °C (estimated) | [6] |
| logP (o/w) | 1.672 (estimated) | [6] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details | Source |
| Kovats Retention Index (Non-polar column) | 1040, 1054, 1055 | [2][5] |
| Kovats Retention Index (Polar column) | 1417, 1423, 1433, 1450 | [2][5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the methylation of its corresponding hydroxyl precursor, 2-hydroxy-3,5-dimethylpyrazine.[7]
Experimental Protocol: Synthesis via Methylation of 2-Hydroxy-3,5-dimethylpyrazine
This protocol is based on the general synthesis of methoxypyrazines and is adapted for this compound.
Materials:
-
2-Hydroxy-3,5-dimethylpyrazine
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3,5-dimethylpyrazine in the chosen anhydrous aprotic solvent.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation of the hydroxyl group.
-
Methylation: Slowly add the methylating agent to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of the quenching solution. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the extraction solvent.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research detailing the direct involvement of this compound in distinct cellular or biochemical signaling pathways beyond its role as an odorant. Its primary known biological effect is the stimulation of the olfactory system, leading to the perception of its characteristic aroma.
Sensory Perception: The Olfactory Signaling Pathway
The perception of this compound's aroma is mediated by the olfactory system. This complex process begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity and culminates in the processing of this information by the brain. A simplified representation of this pathway is provided below.
Conclusion
This compound is a well-characterized aroma compound with significant implications in the food and beverage industry. While its basic chemical properties are established, further research is needed to elucidate its potential roles in biological systems beyond olfaction. The provided synthesis protocol offers a foundation for researchers to produce this compound for further study. A deeper understanding of its interactions with biological targets could open new avenues for research in sensory science and potentially other areas of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H10N2O | CID 6429218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 7. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Presence of 2-Methoxy-3,5-dimethylpyrazine in the Food Ascape: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, analytical quantification, and biosynthetic pathways of 2-methoxy-3,5-dimethylpyrazine (MDMP) in various food products is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of this potent aroma compound, known for its distinct musty and earthy notes, and its significance in the flavor profiles of numerous consumables.
MDMP, a heterocyclic organic compound, is a significant contributor to the aroma of a range of food items, most notably as a key component of "cork taint" in wine.[1][2] Its presence has also been confirmed in coffee, where it can contribute to off-flavors, as well as in oak wood used for barrel aging and, in some instances, public water supplies.[1] The bacterium Rhizobium excellensis has been identified as a producer of MDMP, utilizing amino acids such as L-leucine and L-alanine as precursors.[1][3]
This technical guide consolidates quantitative data from various studies into a structured format, offering a clear comparison of MDMP concentrations across different food matrices. It also provides detailed experimental protocols for the extraction, identification, and quantification of this compound, with a focus on widely-used analytical techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).
Furthermore, this guide elucidates the biosynthetic formation of MDMP, presenting a diagrammatic representation of the signaling pathways involved. This visual aid, created using the DOT language, provides a clear and concise overview of the transformation of amino acid precursors into the final aroma compound.
Quantitative Occurrence of this compound in Foodstuffs
The concentration of this compound can vary significantly depending on the food matrix, processing methods, and environmental factors. The following table summarizes the reported concentrations in various food items.
| Food Product | Concentration Range | Reference |
| Wine (with cork taint) | Can be a significant contributor to off-aroma | [1][2] |
| Coffee | Detected, can contribute to off-flavors | [1] |
| Oak Wood (for barrels) | Present, can migrate into wine | [1] |
| Public Water Supplies | Identified as a source of musty odors | [1] |
| Roasted Hazelnuts | Identified as a potent odorant | [4] |
| Cocoa Products | Pyrazines are key flavor compounds, though specific MDMP data is limited | [5][6] |
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food matrices is crucial for quality control and research. The most common method employed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: HS-SPME-GC-MS Analysis of this compound
1. Sample Preparation:
-
For liquid samples (e.g., wine, water), a known volume is placed in a headspace vial.
-
For solid samples (e.g., coffee, cork), the sample may be ground and a specific weight is used.
-
An internal standard (e.g., a deuterated analog of the analyte) is added to the vial for accurate quantification.
-
A salt, such as sodium chloride, is often added to the vial to increase the volatility of the analyte.
2. HS-SPME Extraction:
-
The vial is sealed and heated to a specific temperature to allow the volatile compounds to partition into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.
3. GC-MS Analysis:
-
The SPME fiber is then introduced into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed.
-
The analytes are separated on a capillary column (e.g., DB-WAX).
-
The mass spectrometer is used for detection and quantification, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Biosynthesis of this compound
The formation of this compound in biological systems, such as by the bacterium Rhizobium excellensis, involves the utilization of amino acids as precursors. The proposed pathway involves the formation of a key intermediate, 2-hydroxy-3,5-dimethylpyrazine, which is subsequently methylated to yield the final methoxypyrazine.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 5. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Aroma Profile of 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aroma profile, quantitative data, and analytical methodologies for 2-Methoxy-3,5-dimethylpyrazine (MDMP). This potent aroma compound is a significant contributor to the sensory profile of various products and its detection and characterization are crucial in fields ranging from food and beverage quality control to environmental and pharmaceutical sciences.
Aroma Profile of this compound
This compound is a heterocyclic organic compound renowned for its extremely potent and distinct aroma.[1] Even at trace concentrations, it can significantly impact the overall sensory perception of a product.
Sensory Descriptors: The aroma of MDMP is consistently described with a range of earthy and musty notes. Common descriptors include:
-
Earthy[1]
-
Potato bin[1]
-
Wet cork[1]
-
Fresh hazelnuts[1]
-
Fungal must[2]
-
Corky[3]
-
Herbaceous[3]
-
Dusty[3]
Odor Threshold: The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell. MDMP is characterized by an exceptionally low odor threshold, making it a potent off-flavor compound in many contexts.
Quantitative Data
The concentration of this compound can vary significantly depending on the matrix. The following tables summarize the reported odor thresholds and concentration levels in various products.
Table 1: Odor Threshold of this compound
| Matrix | Odor Threshold Concentration |
| White Wine | 2.1 ng/L[1][2][4][5][6] |
| Water | 0.4 ng/L |
Table 2: Concentration of this compound in Various Matrices
| Matrix | Concentration Range | Notes |
| Untreated Natural Cork Stoppers | > 10 ng/cork (in approx. 40% of samples)[3] | A significant source of "corky" taint in wine.[1][2] |
| Drinking Water (with earthy-musty off-odor) | 77.2 ng/mL[2] | Identified as the cause of musty odors in public water supplies.[7] |
| Raw Arabica Coffee | Identified as a potent odorant | The concentration was not specified, but it was noted as a key aroma compound.[8] |
| Oak Wood | Can be contaminated | Toasting of oak barrels can significantly reduce the MDMP content.[3] |
Experimental Protocols
The accurate detection and quantification of this compound require sensitive and specific analytical methods. Sensory evaluation protocols are also critical for determining its impact on aroma.
Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a widely used technique for the analysis of volatile and semi-volatile compounds like MDMP in various matrices.
Sample Preparation (General Protocol):
-
Place a known amount of the sample (e.g., 10 mL of wine or water, or a specified weight of ground coffee or cork) into a headspace vial.
-
For liquid samples, the addition of salt (e.g., NaCl) can increase the volatility of the analyte.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of MDMP) for accurate quantification.
-
Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to equilibrate in the headspace.
HS-SPME Procedure:
-
Expose a solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the analytes.
-
Retract the fiber and introduce it into the heated injection port of the gas chromatograph.
GC-MS Conditions (Example for Water Analysis):
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of MDMP from other volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 240°C).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of MDMP and the internal standard.
Sensory Analysis: Odor Threshold Determination by 3-Alternative Forced-Choice (3-AFC) Method (based on ASTM E679)
This method is a standard procedure for determining the detection threshold of a substance.
Panelist Selection and Training:
-
Select a panel of assessors (typically 8-12 individuals) based on their sensory acuity and ability to consistently detect and describe the target aroma.
-
Train the panelists to recognize the specific musty/earthy aroma of this compound.
Sample Preparation:
-
Prepare a series of ascending concentrations of MDMP in a neutral matrix (e.g., deionized water or a base wine free of taints). The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).
Testing Procedure:
-
Present three samples to each panelist in a single trial: two are blanks (the neutral matrix) and one contains a specific concentration of MDMP.
-
The position of the sample containing MDMP is randomized for each trial.
-
Each panelist is asked to identify the "odd" sample.
-
The test begins with concentrations well below the expected threshold and progresses to higher concentrations.
-
A correct identification is followed by a trial with a higher concentration until the panelist consistently identifies the correct sample.
Data Analysis:
-
The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which they could not correctly identify the sample and the first concentration at which they could.
-
The group threshold is the geometric mean of the individual thresholds.
Formation Pathway and Signaling
Microbial Formation: this compound is a known natural product. The bacterium Rhizobium excellensis, which is commonly found in soil, can produce MDMP from amino acid precursors.[3][7] The primary precursors are L-leucine and L-alanine.[3]
Caption: Microbial formation of this compound.
Olfactory Signaling: The perception of odors, including that of MDMP, is initiated by the interaction of the odorant molecule with olfactory receptors in the nasal cavity. This binding event triggers a cascade of intracellular signals that are ultimately transmitted to the brain for processing and interpretation of the aroma.
Caption: Generalized olfactory signal transduction pathway.
Conclusion
This compound is a highly potent aroma compound with a distinct musty and earthy sensory profile. Its extremely low odor threshold necessitates the use of sensitive and reliable analytical techniques for its detection and quantification. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and an understanding of its formation, serves as a valuable resource for researchers, scientists, and drug development professionals working with this impactful molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin and incidence of this compound, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and identification of this compound, a potent musty compound from wine corks. | Semantic Scholar [semanticscholar.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Potent odorants of raw Arabica coffee. Their changes during roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacterial Production of 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aromatic compound with significant implications in the flavor and fragrance industries, as well as being noted as a contributor to off-odors in products like wine. While its chemical synthesis is established, there is growing interest in microbial production as a sustainable and "natural" alternative. The bacterium Rhizobium excellensis has been identified as a natural producer of MDMP.[1][2] This technical guide provides a comprehensive overview of the bacterial production of MDMP, consolidating the available scientific knowledge and proposing detailed experimental protocols based on established principles of microbiology and biochemistry. Due to the limited direct research on this specific molecule's biosynthesis, this guide employs reasoned hypotheses based on analogous pathways for other microbial pyrazines. It is intended to serve as a foundational resource for researchers aiming to explore and optimize the bacterial synthesis of this valuable compound.
Proposed Biosynthetic Pathway in Rhizobium excellensis
The biosynthesis of this compound in Rhizobium excellensis is understood to originate from the amino acid precursors L-alanine and L-leucine.[1][2] While the precise enzymatic cascade has not been fully elucidated in the literature, a plausible pathway can be proposed by combining knowledge of α-keto acid metabolism, the formation of other alkylpyrazines, and the well-documented role of O-methyltransferases.
The proposed pathway consists of three main stages:
-
Formation of α-Keto Acid Precursors: L-alanine and L-leucine are converted to their corresponding α-keto acids, pyruvate and α-ketoisocaproate, respectively, through transamination or oxidative deamination reactions.
-
Formation of the Pyrazine Core: The α-keto acids undergo a series of transformations to form α-amino ketone intermediates. These intermediates then condense to form the heterocyclic core, likely resulting in a hydroxypyrazine intermediate, 2-hydroxy-3,5-dimethylpyrazine. This process is analogous to the formation of 2,5-dimethylpyrazine from L-threonine, which proceeds via the dimerization of the α-amino ketone, aminoacetone.[3]
-
O-Methylation: The final step is the methylation of the hydroxyl group on the pyrazine ring to form the methoxy group characteristic of MDMP. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group from SAM to the 2-hydroxy-3,5-dimethylpyrazine substrate.[4]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the cultivation of Rhizobium excellensis and the production, extraction, and analysis of MDMP.
Media and Culture Preparation
2.1.1 Yeast Extract Mannitol (YEM) Medium
This standard medium is effective for the general cultivation of Rhizobium species.[1][5][6][7]
| Component | Concentration (g/L) |
| Mannitol | 10.0 |
| Yeast Extract | 1.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| NaCl | 0.1 |
| For solid medium: | |
| Agar | 20.0 |
Protocol:
-
Dissolve all components, except agar, in 1 L of distilled water.
-
Adjust the pH to 6.8 - 7.0 using HCl or NaOH.[7]
-
For solid medium, add agar and heat to boiling to dissolve completely.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Cool to approximately 50°C before pouring plates or inoculating liquid cultures.
2.1.2 Inoculum Preparation
-
Streak a cryopreserved stock of Rhizobium excellensis onto a YEM agar plate.
-
Incubate at 28°C for 3-4 days until single colonies are visible.
-
Inoculate a single colony into a 50 mL sterile centrifuge tube containing 10 mL of YEM broth.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.
Fermentation for MDMP Production
This protocol utilizes a batch-fed strategy in a controlled bioreactor.
Protocol:
-
Prepare the main fermentation volume of YEM broth and sterilize it in a suitable bioreactor.
-
Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Set the fermentation parameters:
-
Temperature: 28°C
-
pH: 7.0 (controlled with automated addition of 1M H₂SO₄ and 2M NaOH)
-
Aeration: 1.0 vvm (vessel volumes per minute) of sterile air
-
Agitation: 300-500 rpm (to maintain dissolved oxygen > 20%)
-
-
Prepare sterile stock solutions of the precursors: L-alanine (100 g/L) and L-leucine (50 g/L).
-
After 24 hours of initial growth, begin feeding the precursor stock solutions. A pulsed feeding strategy (e.g., adding a specific volume every 8-12 hours) can be employed to avoid substrate inhibition. The final concentration in the broth should be empirically determined, starting in the range of 1-5 g/L for each amino acid.
-
Monitor the fermentation by taking periodic samples to measure cell density (OD₆₀₀) and MDMP concentration.
-
Continue the fermentation for 72-120 hours, or until MDMP production plateaus.
Product Extraction and Quantification
Protocol:
-
Extraction:
-
Centrifuge a 10 mL sample of the fermentation broth at 8,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and then allow the phases to separate.
-
Carefully collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction on the aqueous phase with a fresh volume of ethyl acetate to maximize recovery.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the extract.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detection: Operate in scan mode to identify the MDMP peak based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of MDMP (e.g., m/z 138, 123).
-
Standard Curve: Prepare a standard curve using a certified standard of this compound to accurately quantify the concentration in the samples.
-
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. jetir.org [jetir.org]
- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tmmedia.in [tmmedia.in]
- 6. Optimization of Dairy Sludge for Growth of Rhizobium Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culture Optimization for Mass Production of Rhizobium Using Bioreactor Made of Readily Available Materials and Agitated by Air Flow [scirp.org]
Unraveling the Synthesis of 2-Methoxy-3,5-dimethylpyrazine in Rhizobium excellensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aroma compound naturally produced by the bacterium Rhizobium excellensis. This technical guide provides a comprehensive overview of the current understanding of the MDMP biosynthetic pathway in this organism. While the complete enzymatic cascade has not been fully elucidated in R. excellensis, this document outlines a proposed pathway based on established precursors and analogous microbial systems. This guide also details generalized experimental protocols for pathway elucidation and presents a framework for quantitative data analysis, serving as a valuable resource for researchers in microbiology, natural product chemistry, and drug development.
Introduction
This compound (MDMP) is a volatile organic compound known for its distinct earthy and musty aroma.[1] In the context of the food and beverage industry, it is often associated with cork taint in wine.[2] The bacterium Rhizobium excellensis has been identified as a significant producer of MDMP.[1][2] Understanding the biosynthetic pathway of this secondary metabolite in R. excellensis is crucial for controlling its formation in undesirable contexts and for potentially harnessing its production for various applications. This guide synthesizes the known information about MDMP biosynthesis in R. excellensis and proposes a putative pathway based on research in other pyrazine-producing microorganisms.
Known Precursors of MDMP in Rhizobium excellensis
Studies have demonstrated that Rhizobium excellensis actively synthesizes MDMP from specific amino acid precursors. The primary building blocks for the MDMP molecule have been identified through feeding studies.
| Precursor Amino Acid | Role in MDMP Biosynthesis |
| L-Alanine | Primary Precursor |
| L-Leucine | Primary Precursor |
| L-Phenylalanine | Minor Precursor |
| L-Valine | Minor Precursor |
Table 1: Confirmed Amino Acid Precursors for MDMP Biosynthesis in Rhizobium excellensis.[2]
Proposed Biosynthetic Pathway of MDMP
While the exact enzymatic steps for MDMP synthesis in R. excellensis have not been detailed in the scientific literature, a plausible pathway can be proposed by combining the known precursors with established mechanisms of pyrazine biosynthesis in other bacteria, such as Bacillus subtilis and Pseudomonas fluorescens.[3][4] The proposed pathway involves the formation of key α-aminoketone intermediates, their condensation to form a dihydropyrazine ring, subsequent oxidation, and a final methoxylation step.
Formation of α-Aminoketone Intermediates
The initial step is hypothesized to be the conversion of the primary amino acid precursors, L-alanine and L-leucine, into their corresponding α-aminoketones. This transformation is likely catalyzed by a suite of enzymes including aminotransferases and dehydrogenases. For instance, L-threonine dehydrogenase has been shown to be a key enzyme in the synthesis of 2,5-dimethylpyrazine in Bacillus subtilis by converting L-threonine to L-2-amino-acetoacetate, which then decarboxylates to form aminoacetone.[4] A similar enzymatic logic can be applied to the precursors in R. excellensis.
Condensation and Ring Formation
Two molecules of the α-aminoketone intermediates are proposed to spontaneously condense to form a dihydropyrazine ring. This type of condensation is a common step in the biosynthesis of various pyrazines in microorganisms.
Aromatization
The dihydropyrazine intermediate is then likely oxidized to form the stable aromatic pyrazine ring, 2-hydroxy-3,5-dimethylpyrazine. This oxidation step could be enzymatic, potentially involving an oxidase, or could occur spontaneously.
Methoxylation
The final step in the biosynthesis of MDMP is the methylation of the hydroxyl group on the pyrazine ring. This reaction is catalyzed by an O-methyltransferase (OMT), which would utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to yield this compound. O-methyltransferases have been identified as the key enzymes in the final step of methoxypyrazine biosynthesis in other organisms.[5][6]
Experimental Protocols for Pathway Elucidation
To fully characterize the MDMP biosynthetic pathway in R. excellensis, a series of experiments would be required. The following are generalized protocols for key experiments.
Stable Isotope Labeling Studies
Objective: To confirm the incorporation of precursors and trace the metabolic fate of atoms into the final product.
Methodology:
-
Culture R. excellensis in a defined minimal medium.
-
Supplement parallel cultures with isotopically labeled precursors (e.g., 13C-L-alanine, 15N-L-leucine).
-
Extract the volatile compounds from the culture headspace using solid-phase microextraction (SPME).
-
Analyze the extracted compounds by gas chromatography-mass spectrometry (GC-MS) to detect the incorporation of the isotopic labels into the MDMP molecule.
Identification and Characterization of Key Enzymes
Objective: To identify and functionally characterize the enzymes responsible for each step in the pathway.
Methodology:
-
Genome Mining: Sequence the genome of R. excellensis and use bioinformatics tools to identify putative genes for aminotransferases, dehydrogenases, and O-methyltransferases.
-
Gene Knockout: Create targeted gene knockouts for the candidate enzymes. Analyze the resulting mutants for their ability to produce MDMP. A loss of production would indicate the involvement of the knocked-out gene.
-
Heterologous Expression and Enzyme Assays: Clone the candidate genes into an expression host (e.g., E. coli). Purify the recombinant proteins and perform in vitro enzyme assays with the hypothesized substrates to confirm their activity.
Identification of Intermediates
Objective: To detect and identify the proposed intermediates in the biosynthetic pathway.
Methodology:
-
Culture the wild-type and gene knockout strains of R. excellensis.
-
Extract metabolites from the culture broth and cell lysates at various time points.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to search for the predicted masses of the proposed intermediates (e.g., α-aminoketones, dihydropyrazine).
Quantitative Data Presentation (Hypothetical Example)
As specific quantitative data for MDMP biosynthesis in R. excellensis is not yet available, the following table provides a template for how such data could be presented. This example illustrates the precursor conversion rates and the effect of a hypothetical gene knockout on MDMP production.
| Condition | Precursor Fed (Concentration) | MDMP Produced (ng/L) | Conversion Rate (%) |
| Wild-Type | L-Alanine (1 g/L) | 150 ± 12 | 0.015 |
| Wild-Type | L-Leucine (1 g/L) | 125 ± 10 | 0.0125 |
| ΔOMT1 Mutant | L-Alanine (1 g/L) | < 2 (Below Detection Limit) | < 0.0002 |
| ΔOMT1 Mutant | L-Leucine (1 g/L) | < 2 (Below Detection Limit) | < 0.0002 |
Table 2: Example of Quantitative Data for MDMP Production. Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The biosynthesis of this compound in Rhizobium excellensis is a scientifically interesting and industrially relevant process. While the primary amino acid precursors are known, the detailed enzymatic pathway remains to be fully elucidated. The proposed pathway, based on analogous microbial systems, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate and characterize each step of the MDMP biosynthesis. Future work should focus on the identification and characterization of the specific enzymes involved, which will not only provide a complete picture of this metabolic pathway but also open up possibilities for its biotechnological manipulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Origin and incidence of this compound, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Human Olfactory Receptor for 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aroma compound with a characteristic musty, earthy, and nutty odor. It is a key component in the flavor profile of many roasted and fermented foods and beverages. Understanding the specific human olfactory receptor (OR) that detects this compound is crucial for flavor science, fragrance development, and potentially for diagnostics and therapeutics related to olfaction. This technical guide synthesizes the current scientific understanding of the human olfactory receptor for MDMP, focusing on the identification of the receptor, its signaling pathway, quantitative activation data, and the experimental protocols used for its characterization. Recent research has identified the human olfactory receptor OR5K1 as the primary receptor for a range of pyrazine compounds, including those structurally similar to MDMP.
Identification of the Cognate Receptor: OR5K1
The deorphanization of human olfactory receptors—the process of identifying their activating ligands—is a complex challenge. However, a seminal study by Marcinek et al. (2021) successfully identified OR5K1 as a dedicated receptor for alkylpyrazines.[1][2][3] Through a large-scale screening of 616 human OR variants against 2,3,5-trimethylpyrazine, a structurally related pyrazine, OR5K1 was identified as the sole responding receptor.[1][2][3] Subsequent screening of 178 key food odorants confirmed that OR5K1 is highly selective for pyrazines.[1] While direct quantitative data for this compound was not the central focus of the initial paper, the robust response of OR5K1 to a variety of methoxypyrazines strongly indicates it is the cognate receptor for MDMP.
Further computational modeling and mutagenesis studies by Nicoli et al. (2023) have elucidated the binding pocket of OR5K1, providing a structural basis for its specificity to pyrazine derivatives.[4][5]
Quantitative Receptor Activation Data
The activation of OR5K1 by various pyrazine ligands has been quantified using heterologous expression systems coupled with luciferase reporter assays. The key parameter for quantifying the potency of a ligand is the half-maximal effective concentration (EC50), which represents the concentration of the ligand that elicits 50% of the maximal receptor response.
While the specific EC50 value for this compound is not explicitly detailed in the primary literature, the following table summarizes the quantitative data for structurally similar and potent pyrazine agonists of OR5K1. This data provides a comparative framework for understanding the receptor's sensitivity to this class of compounds.
| Agonist Compound | EC50 (µM) | Reference |
| 2,3-Diethyl-5-methylpyrazine | 10.29 | [4] |
| 2-Ethyl-3,6-dimethylpyrazine | 14.85 | [4] |
| 2-Ethyl-3,5(6)-dimethylpyrazine | 21.18 | [4] |
| 2,3,5-Trimethylpyrazine | 139.04 ± 7.08 | [1] |
| 2-sec-Butyl-3-methoxypyrazine | 5.012 | [6] |
| 2-Isobutyl-3-methoxypyrazine | 15.849 | [6] |
Signaling Pathway
Upon binding of an odorant ligand such as a pyrazine, OR5K1, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This canonical olfactory signaling pathway is crucial for converting the chemical signal of the odorant into an electrical signal that is transmitted to the brain.
Caption: Canonical olfactory signaling pathway initiated by OR5K1 activation.
Experimental Protocols
The identification and characterization of OR5K1 as a pyrazine receptor were achieved through a series of key experiments. The following sections provide detailed methodologies for these assays.
Heterologous Expression of OR5K1 in HEK293 Cells
A crucial step in studying olfactory receptors is to express them in a host cell line that does not natively express them. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.
Caption: Workflow for heterologous expression of OR5K1 in HEK293 cells.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Plasmid Constructs: The coding sequence of human OR5K1 is cloned into a mammalian expression vector (e.g., pCI). To enhance cell surface expression and functional coupling, co-transfection with accessory proteins is essential. These include Receptor-Transporting Protein 1S (RTP1S) and the olfactory-specific G-protein alpha subunit (Gαolf).
-
Transfection: For transfection in a 96-well plate format, HEK293 cells are seeded to reach 50-80% confluency on the day of transfection. A lipid-based transfection reagent (e.g., Lipofectamine 2000) is used to introduce the plasmid DNA constructs into the cells according to the manufacturer's protocol.
-
Incubation: Following transfection, the cells are incubated for 24 to 48 hours to allow for the expression and trafficking of the OR5K1 receptor to the cell membrane.
Luciferase Reporter Assay for Receptor Activation
The luciferase reporter assay is a highly sensitive method to quantify receptor activation by measuring the downstream production of cyclic AMP (cAMP).
Methodology:
-
Co-transfection with Reporter Gene: During the transfection step described above, a reporter plasmid containing a firefly luciferase gene under the control of a cAMP response element (CRE) is included.
-
Cell Stimulation: After the 24-48 hour incubation period, the cell culture medium is replaced with a serum-free medium. The odorant, this compound, is diluted to various concentrations in the serum-free medium and added to the cells.
-
Lysis and Substrate Addition: Following a 4-6 hour stimulation period, the cells are lysed. A luciferase substrate (e.g., luciferin) is then added to the cell lysate.
-
Luminescence Measurement: The light produced by the enzymatic reaction of luciferase with its substrate is measured using a luminometer. The intensity of the luminescence is directly proportional to the amount of cAMP produced, which in turn reflects the level of OR5K1 activation.
-
Data Analysis: The luminescence data is normalized to a control (e.g., cells not stimulated with the odorant) and plotted against the logarithm of the ligand concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Calcium Imaging Assay
An alternative method to measure receptor activation is through calcium imaging, which detects the influx of calcium ions following the opening of CNG channels.
Methodology:
-
Co-transfection with Gαqi/o: For this assay, cells are co-transfected with a promiscuous G-protein alpha subunit, such as Gαqi/o, which couples the receptor activation to the phospholipase C pathway, leading to an increase in intracellular calcium.
-
Loading with Calcium Indicator: After the 24-48 hour incubation, the cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Cell Stimulation and Imaging: The cells are then washed to remove excess dye and placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the addition of this compound. Upon addition of the odorant, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded in real-time.
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give a ΔF/F0 ratio. This ratio is then plotted against the ligand concentration to determine the EC50 value.
Conclusion and Future Directions
The identification of OR5K1 as the primary human olfactory receptor for pyrazines represents a significant advancement in our understanding of flavor perception. The quantitative data for structurally related pyrazines provide a strong foundation for predicting the interaction of this compound with this receptor. Future research should focus on obtaining a direct and precise EC50 value for MDMP on OR5K1 to complete the quantitative characterization. Furthermore, the detailed experimental protocols provided herein offer a robust framework for researchers in academia and industry to investigate the interactions of other novel flavor and fragrance compounds with their cognate olfactory receptors. This knowledge will be instrumental in the rational design of new flavors and fragrances and may open new avenues for the development of diagnostics and therapeutics for olfactory disorders.
References
- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 4. Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m2or.chemsensim.fr [m2or.chemsensim.fr]
Microbial Origins of 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide to a Potent Off-Odor Contaminant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a highly potent volatile organic compound (VOC) characterized by a persistent musty, earthy, or moldy aroma. With an exceptionally low odor detection threshold, even trace amounts of this compound can significantly impact the sensory profile of consumer products, leading to quality control failures and consumer complaints. While extensively studied in the food and beverage industry as a source of "corky" taint in wine and off-odors in water, the potential for MDMP contamination in pharmaceutical products represents a critical, yet underexplored, risk. This technical guide provides a comprehensive overview of the known microbial sources of MDMP, its biosynthetic pathway, detailed analytical protocols for its detection, and a discussion on the potential implications for pharmaceutical manufacturing.
Introduction: The Specter of Musty Off-Odors
Off-odors in consumer products are a significant concern, often indicating spoilage, contamination, or instability. In the pharmaceutical industry, where product integrity and patient safety are paramount, any deviation from the expected sensory profile can have serious consequences. Musty or earthy odors, in particular, can be alarming, suggesting potential microbial contamination.
This compound (MDMP) is a key compound responsible for such off-odors.[1] It is a member of the methoxypyrazine family, a class of potent aroma compounds.[2] The aroma of MDMP is variously described as musty, moldy, earthy, "like a potato bin," or reminiscent of wet cork.[1] Its extreme potency is highlighted by its very low odor detection threshold, which has been determined to be as low as 2.1 nanograms per liter in white wine.[3] This means that minuscule concentrations, well below the detection limits of general analytical tests, can be readily perceived by the human nose, leading to product rejection.
While cases of musty off-odors in pharmaceuticals have been attributed to compounds like 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA) originating from packaging materials or environmental contamination, the role of microbially-produced pyrazines like MDMP is a plausible and significant area of concern.[4][5] The metabolic activity of microorganisms in raw materials, water systems, or biofilms can lead to the generation of a wide array of volatile organic compounds (VOCs), including pyrazines.[6] This guide focuses specifically on the microbial sources of MDMP and the technical knowledge required to investigate and potentially mitigate this contamination risk.
Microbial Sources of this compound
Research has identified specific bacteria capable of producing significant quantities of MDMP. The primary microorganism implicated in MDMP synthesis is a bacterium isolated from cork and oak wood.
Rhizobium excellensis
A key identified microbial source of MDMP is the bacterium Rhizobium excellensis.[1] This species, belonging to the proteobacteria, has been shown to actively synthesize large quantities of MDMP.[1] R. excellensis is widespread in soil, suggesting a potential route of contamination for raw materials of natural origin used in pharmaceutical manufacturing.[1]
Other Potential Microbial Sources
While R. excellensis is the most definitively identified producer of MDMP, the biosynthesis of other pyrazines is widespread among various microbial genera, including Bacillus, Corynebacterium, and some fungi.[7] PubChem has also reported the presence of MDMP in Sulfitobacter pontiacus.[8] The metabolic pathways for pyrazine formation are known to exist in these common environmental microorganisms, suggesting that other species, potentially including those found in pharmaceutical manufacturing environments, may also have the capability to produce MDMP under specific conditions. Further research is needed to screen common pharmaceutical contaminants for their ability to produce this potent off-odor compound.
Biosynthesis of this compound
The biosynthesis of MDMP by Rhizobium excellensis has been shown to originate from specific amino acid precursors. Understanding this pathway is crucial for developing control strategies, as limiting the availability of these precursors could be a potential mitigation approach.
Amino Acid Precursors
Rhizobium excellensis actively synthesizes MDMP from the amino acids L-alanine and L-leucine .[1] To a lesser extent, L-phenylalanine and L-valine can also serve as precursors.[1]
Hypothetical Biosynthetic Pathway
While the exact enzymatic steps in R. excellensis have not been fully elucidated, a plausible pathway can be hypothesized based on known microbial biosynthesis of other alkylpyrazines. The pathway likely involves two main stages: the formation of a hydroxypyrazine intermediate followed by an O-methylation step.
-
Formation of α-aminoketones: The initial step likely involves the enzymatic conversion of the precursor amino acids (L-alanine and L-leucine) into their corresponding α-aminoketones.
-
Condensation and Cyclization: Two molecules of these α-aminoketones then condense and cyclize to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is then oxidized to form the stable aromatic ring of 2-hydroxy-3,5-dimethylpyrazine.
-
O-Methylation: In the final step, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to the hydroxyl group, yielding the final product, this compound.[9]
Quantitative Data
The potency of MDMP necessitates highly sensitive analytical methods for its detection and quantification. The following tables summarize key quantitative data related to MDMP and the analytical methods used for its measurement.
Table 1: Sensory Threshold and Reported Concentrations of MDMP
| Parameter | Matrix | Value | Reference |
| Odor Detection Threshold | White Wine | 2.1 ng/L | [3] |
| Reported Concentration | Drinking Water | 77.2 ng/mL | [10] |
| Reported Presence | Untreated Cork Stoppers | >10 ng/cork (in ~40% of samples) | [1] |
Table 2: Performance of Analytical Methods for Methoxypyrazine Analysis
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | HS-SPME-GC-MS | Drinking Water | 0.83 ng/mL | [10] |
| Limit of Quantification (LOQ) | HS-SPME-GC-MS | Drinking Water | 2.5 ng/mL | [10] |
| Linearity (R²) | HS-SPME-GC-MS | Drinking Water | 0.9998 (2.5–500 ng/mL) | [10] |
Experimental Protocols
The analysis of trace levels of MDMP requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.
Microbial Culture and MDMP Production
Objective: To culture Rhizobium excellensis and induce MDMP production for analysis.
Methodology:
-
Culture Medium: Prepare a suitable liquid culture medium, such as a standard Luria-Bertani (LB) broth, supplemented with the precursor amino acids L-alanine and L-leucine (e.g., 1 g/L each).
-
Inoculation: Inoculate the sterile medium with a pure culture of Rhizobium excellensis.
-
Incubation: Incubate the culture at an appropriate temperature (e.g., 28-30°C) with agitation for a defined period (e.g., 48-72 hours) to allow for cell growth and secondary metabolite production.
-
Sample Collection: Aseptically collect a sample of the culture broth for MDMP analysis. Centrifuge the sample to separate the cells from the supernatant if desired.
Analysis of MDMP by HS-SPME-GC-MS
Objective: To extract, separate, and quantify MDMP from a liquid sample (e.g., culture supernatant, water, liquid pharmaceutical formulation).
Methodology:
-
Sample Preparation:
-
Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
For quantification, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue).
-
Add a salt (e.g., NaCl, ~1-2 g) to the vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and a crimp cap.
-
-
HS-SPME Parameters:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and effective for pyrazine analysis.
-
Incubation/Equilibration: Place the vial in an autosampler or heating block. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as the incubation.
-
-
GC-MS Parameters:
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250-270°C for efficient thermal desorption of the analytes from the SPME fiber.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
GC Column: A mid-polarity capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating pyrazines.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp 1: Increase to 170°C at 3-5°C/min.
-
Ramp 2: Increase to 250°C at 15-20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for target ions of MDMP (e.g., m/z 138, 123) and the internal standard to enhance sensitivity and selectivity.
-
-
Implications and Risk Mitigation in Pharmaceutical Manufacturing
While there are no specific documented case studies of MDMP contamination in pharmaceutical products to date, the potential for such an event to occur is significant and warrants consideration. The ubiquitous nature of pyrazine-producing microorganisms in the environment, coupled with the use of water and natural raw materials in manufacturing, presents a viable pathway for contamination.
Potential Sources of Contamination:
-
Raw Materials: Raw materials of natural origin (e.g., plant-derived excipients) could harbor soil-borne microorganisms like Rhizobium excellensis.
-
Water Systems: Biofilms in purified water systems can be a reservoir for a diverse range of microorganisms. If precursor amino acids are present, these biofilms could potentially become sites of pyrazine synthesis.
-
Manufacturing Environment: Inadequate environmental controls can lead to the introduction and proliferation of microorganisms on equipment surfaces or in processing areas.
Risk Mitigation Strategies:
-
Raw Material Qualification: Implement rigorous microbial testing of incoming raw materials, particularly those of natural origin.
-
Water System Control: Maintain stringent control over pharmaceutical water systems, including regular sanitization and biofilm monitoring.
-
Environmental Monitoring: Conduct comprehensive environmental monitoring for bacteria and fungi in cleanrooms and processing areas.
-
Odor Complaint Investigation: In the event of a musty off-odor complaint, analytical methods such as HS-SPME-GC-MS should be employed to screen for potent volatile compounds like MDMP, in addition to other known musty odorants like haloanisoles.
-
Process Understanding: Monitor for the presence of volatile microbial metabolites as part of a Process Analytical Technology (PAT) approach to gain real-time insights into microbial activity during fermentation or other bioprocessing steps.[6]
Conclusion
This compound is an exceptionally potent off-odor compound of microbial origin that poses a potential, though not yet widely reported, risk to the pharmaceutical industry. The primary identified microbial source, Rhizobium excellensis, utilizes common amino acids for its synthesis, highlighting the importance of controlling microbial proliferation in all aspects of pharmaceutical manufacturing. By understanding the microbial sources, biosynthetic pathways, and analytical methods for MDMP, researchers and drug development professionals can be better equipped to investigate and mitigate the risks associated with musty off-odor contamination, thereby ensuring product quality and patient safety. Further research into the prevalence of MDMP-producing microorganisms in pharmaceutical environments and specific case studies of pyrazine-related off-odors in drug products is warranted.
References
- 1. Origin and incidence of this compound, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biosynce.com [biosynce.com]
- 4. Investigation of musty odour in pharmaceutical products by dynamic headspace gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. fiercepharma.com [fiercepharma.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. odournet.com [odournet.com]
- 9. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the "Musty" Taint: An In-depth Technical Guide to the Odor Detection Threshold of 2-Methoxy-3,5-dimethylpyrazine in Wine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the odor detection threshold of 2-Methoxy-3,5-dimethylpyrazine (MDMP) in wine, a potent compound often associated with "cork taint" and musty off-flavors. This document details the quantitative thresholds, the rigorous experimental protocols used for their determination, and the underlying physiological mechanisms of its perception.
Executive Summary
This compound is an extremely potent aroma compound with a remarkably low odor detection threshold in wine. Its presence, even at trace levels, can significantly impact the sensory profile of wine, often rendering it undesirable. The determination of its odor threshold is critical for quality control in the wine industry and for understanding the broader principles of olfactory science. This guide synthesizes key data and methodologies to provide a foundational resource for professionals in sensory science and related fields. The primary aroma characteristic of this compound is described as musty, moldy, earthy, or reminiscent of a potato bin.[1]
Quantitative Odor Threshold Data
The odor detection threshold of this compound and a closely related isomer have been determined in wine through sensory analysis studies. The data highlights the exceptional potency of these compounds.
| Compound | Wine Type | Odor Detection Threshold (ng/L) | Sensory Method |
| This compound (MDMP) | White Wine | 2.1 | Not specified, likely GC-O and sensory panel |
| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Red Wine | Orthonasal: 31 (Best Estimate Threshold) | ASTM E679 Ascending Forced-Choice |
| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Red Wine | Retronasal: 70 (Best Estimate Threshold) | ASTM E679 Ascending Forced-Choice |
Note: ng/L is equivalent to parts per trillion (ppt).
Experimental Protocols
The determination of odor detection thresholds is a meticulous process requiring standardized and validated methodologies. The following protocols are central to the sensory analysis of potent aroma compounds like this compound in wine.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture like wine.[2] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: Volatile compounds from the wine sample are extracted and concentrated. Common methods include liquid-liquid extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
-
Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC column separates the compounds based on their volatility and polarity.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or a flame ionization detector) for chemical identification and quantification. The other stream is directed to an olfactometry port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port. The panelist records the time, duration, intensity, and a descriptor for each odor detected.
-
Data Analysis: The data from the chemical detector and the olfactometry port are correlated. This allows for the identification of the specific chemical compounds responsible for the perceived aromas.
ASTM E679: Ascending Forced-Choice Method of Limits
This standard practice provides a systematic approach to determine the sensory threshold of a substance.[1][3][4] It is designed to be a rapid and reliable method.
Methodology:
-
Panel Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.
-
Sample Preparation: A series of solutions of the odorant in a base medium (e.g., a neutral wine) are prepared in ascending concentrations.
-
Presentation: In each trial, the panelist is presented with a set of three samples (a "triangle test"). Two of the samples are blanks (the base medium), and one contains the odorant at a specific concentration.
-
Forced-Choice Task: The panelist is required to identify the sample that is different from the other two, even if they have to guess.
-
Ascending Concentration Series: The concentration of the odorant is increased in a stepwise manner in subsequent trials.
-
Threshold Determination: An individual's detection threshold is typically calculated as the geometric mean of the last concentration they could not correctly identify and the first concentration they could. The group threshold is then calculated from the individual thresholds.
Three-Alternative Forced-Choice (3-AFC) Test
The 3-AFC test is a widely used discrimination method in sensory science.[5][6][7] It is particularly useful for determining detection thresholds.
Methodology:
-
Sample Presentation: Panelists are presented with three samples simultaneously. Two samples are identical (blanks), and one is different (contains the odorant).
-
Task: The panelist's task is to identify the odd sample.
-
Data Analysis: The number of correct identifications is recorded. Statistical analysis (e.g., using binomial distribution tables) is used to determine if the number of correct judgments is significantly above the chance level (which is 1/3 for a 3-AFC test). The concentration at which a statistically significant number of panelists can correctly identify the odd sample is considered the detection threshold.
Visualization of Methodologies and Pathways
To further elucidate the processes involved in odor detection and perception, the following diagrams illustrate the experimental workflow for determining an odor detection threshold and the known signaling pathway for pyrazine compounds.
Caption: Experimental workflow for determining odor detection threshold.
References
Physical and chemical properties of 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-3,5-dimethylpyrazine, a heterocyclic aromatic compound. It details its structural characteristics, physicochemical parameters, and spectral data. The guide also outlines experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a substituted pyrazine that plays a significant role in the flavor and aroma chemistry of various food products and has potential applications in other areas of chemical research.[1] Its structural features, including the pyrazine ring, methoxy group, and methyl substituents, contribute to its unique chemical reactivity and physical properties. A thorough understanding of these properties is essential for its application in synthesis, analysis, and potential biological studies.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [2][3][4][5] |
| Molecular Weight | 138.17 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 177.72 °C (estimated) | [2] |
| Density | 1.043 ± 0.06 g/cm³ (predicted) | |
| Solubility | Soluble in alcohol. Water solubility is 1633 mg/L at 25 °C (estimated). | [2] |
| Vapor Pressure | 1.383 mmHg at 25 °C (estimated) | [2] |
| Flash Point | 62.20 °C (144.00 °F) (estimated) | [2] |
| logP (o/w) | 1.672 (estimated) | [2] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
-
Methoxy protons (-OCH₃): A singlet expected around 3.9-4.1 ppm.
-
Methyl protons (-CH₃): Two distinct singlets for the two methyl groups, likely in the range of 2.3-2.6 ppm.
-
Aromatic proton (-CH=): A singlet for the lone proton on the pyrazine ring, expected to be in the downfield region, around 7.8-8.0 ppm.
Predicted ¹³C NMR Spectral Data:
-
Methoxy carbon (-OCH₃): Expected around 53-55 ppm.
-
Methyl carbons (-CH₃): Two distinct signals in the range of 20-23 ppm.
-
Aromatic carbons: Four distinct signals for the pyrazine ring carbons. The carbon bearing the methoxy group would be the most downfield, followed by the other substituted and unsubstituted carbons.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and quantification of this compound. Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 138.
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a methyl radical (CH₃•) from the methoxy group or the ring, leading to a fragment ion at m/z 123. Another potential fragmentation pathway is the loss of a formyl radical (CHO•) from the methoxy group, resulting in an ion at m/z 109. Further fragmentation of the pyrazine ring would also be observed.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the methoxylation of a corresponding chloropyrazine precursor.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3,5-dimethylpyrazine in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol portion-wise. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of this compound, particularly for its detection in complex matrices.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.
Experimental Conditions:
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60 °C, followed by a temperature ramp to a final temperature of 250-280 °C. The specific ramp rates and hold times should be optimized for the separation of the target analyte from other matrix components.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and identification of fragmentation patterns. SIM mode for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 138, 123).
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
For trace analysis in liquid or solid samples, HS-SPME is a highly effective sample preparation technique.
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, addition of a small amount of water may be beneficial.
-
Adsorption: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) with agitation.
-
Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analyte onto the column.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from sample to analysis for the identification and quantification of this compound.
Caption: General analytical workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The summarized data and detailed experimental protocols for its synthesis and analysis serve as a valuable resource for researchers and professionals. The provided information facilitates a better understanding of this compound for its potential applications in various scientific disciplines. Further research to obtain and publish detailed experimental spectral data (NMR and MS) would be highly beneficial to the scientific community.
References
Unveiling the Sensory Profile of 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent, naturally occurring aromatic compound that significantly influences the sensory characteristics of various products, most notably as a contributor to the "cork taint" defect in wine.[1] Its extremely low detection thresholds mean that even trace amounts can have a profound impact on the aroma and flavor profile of consumer products. This technical guide provides an in-depth exploration of the sensory characteristics of this compound, detailing its quantitative sensory data, the experimental protocols for its analysis, and the known signaling pathways involved in its perception.
Quantitative Sensory Data
The sensory impact of this compound is primarily defined by its potent aroma. While taste characteristics are less documented, the available quantitative data for its odor detection are summarized below.
| Sensory Characteristic | Medium | Threshold Concentration | Method |
| Odor Detection | White Wine | 2.1 ng/L | Gas Chromatography/Odor Analyses |
| Odor Detection | Water | 0.4 ng/L | Not specified in available literature |
Sensory Descriptors
The aroma of this compound is consistently described as potent and complex. Key sensory descriptors include:
-
Earthy and Musty: Often characterized by a dominant earthy, musty, and moldy aroma.[1]
-
"Potato Bin" and "Wet Cork": These descriptors are frequently used to convey its specific off-aroma in wine.[1]
-
Fresh Hazelnuts: In some contexts, a nuance of fresh hazelnuts has been noted.[1]
While a specific taste profile for this compound is not well-documented in scientific literature, a closely related compound, 2-methoxy-3-methylpyrazine, is described as having a "nutty green" taste.[2] It is plausible that this compound may elicit similar gustatory sensations, but further research is required for a definitive characterization.
Experimental Protocols
The determination of the sensory characteristics of potent aroma compounds like this compound requires rigorous and standardized experimental protocols. The following methodologies are central to its sensory analysis.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for aromas in a complex mixture.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine, water, food) using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their physicochemical properties as they pass through a capillary column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification. The other stream is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the perceived aroma descriptors and their intensity at specific retention times.
-
Data Integration: The data from the chemical detector and the olfactometry results are combined to correlate specific chemical compounds with their perceived aromas.
Sensory Panel Evaluation for Threshold Determination
Sensory panel evaluations are essential for determining the detection and recognition thresholds of flavor compounds. A common and robust methodology is the 3-Alternative Forced-Choice (3-AFC) test.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 assessors is selected based on their sensory acuity and trained to recognize the specific aroma of this compound.
-
Sample Preparation: A series of dilutions of the compound are prepared in a neutral medium (e.g., deionized water or a base wine). The concentrations are typically arranged in an ascending geometric series.
-
Test Procedure: For each concentration level, three samples are presented to each panelist in a randomized order. Two of the samples are blanks (the neutral medium), and one contains the diluted compound. The panelist's task is to identify the "odd" sample.
-
Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold is typically defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly identify the odd sample. Statistical analysis, such as Probit analysis, is used to calculate the threshold.
Signaling Pathways of Pyrazine Perception
The perception of pyrazines, including this compound, is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.
Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines. While not yet definitively confirmed for this compound specifically, the structural similarities suggest it is a likely candidate for its reception. The binding of a pyrazine molecule to OR5K1 triggers a G-protein-coupled receptor (GPCR) signaling cascade.
The signaling pathway is as follows:
-
Binding: An odorant molecule, such as a pyrazine, binds to a specific Olfactory Receptor (OR) on the surface of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a heterotrimeric G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylate cyclase III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), causing a depolarization of the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal to Brain: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
Conclusion
This compound is a remarkably potent aroma compound with a distinct sensory profile characterized by earthy, musty, and moldy notes. Its extremely low odor thresholds in both aqueous and alcoholic media underscore its significance as a potential off-flavor in the food and beverage industry. While its olfactory properties have been the primary focus of research, a comprehensive understanding of its taste characteristics requires further investigation. The established methodologies of Gas Chromatography-Olfactometry and sensory panel evaluations provide a robust framework for the continued study of this and other impactful flavor compounds. Furthermore, the elucidation of its interaction with olfactory receptors such as OR5K1 opens avenues for a deeper understanding of the molecular basis of flavor perception. This technical guide serves as a foundational resource for professionals engaged in the sensory analysis and development of products where the presence of such potent pyrazines is a critical consideration.
References
Methodological & Application
Application Note: Analysis of 2-Methoxy-3,5-dimethylpyrazine in Alcoholic Beverages
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aroma compound that can significantly impact the sensory profile of alcoholic beverages. It is characterized by a strong musty, moldy, or earthy aroma and is a primary contributor to "cork taint" in wine, an off-flavor distinct from that caused by 2,4,6-trichloroanisole (TCA).[1] The aroma of MDMP is sometimes described as reminiscent of a potato bin or wet cork.[1] Due to its extremely low odor detection threshold, even trace amounts of MDMP can negatively affect the quality of wine and other alcoholic beverages. The primary source of MDMP contamination in wine is often traced back to cork stoppers, although it can also be found in the oak wood used for barrel aging.[1] Accurate and sensitive quantification of MDMP is therefore crucial for quality control in the beverage industry. This application note provides a detailed protocol for the analysis of this compound in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
While extensive quantitative data for this compound across a wide range of alcoholic beverages is limited in published literature, the following table summarizes key quantitative parameters related to its analysis and sensory impact. The odor threshold is exceptionally low, highlighting the need for highly sensitive analytical methods.
| Parameter | Matrix | Value | Reference |
| Odor Threshold | White Wine | 2.1 ng/L | [1][2][3][4] |
| Concentration in Corks | Untreated Natural Cork Stoppers | >10 ng/cork (in ~40% of samples) | [5] |
| Method Limit of Detection (LOD) | Drinking Water | 0.83 ng/mL | [6] |
| Method Limit of Quantification (LOQ) | Drinking Water | 2.5 ng/mL | [6] |
Experimental Workflow
The general workflow for the analysis of this compound in alcoholic beverages involves sample preparation, extraction of the volatile analyte from the sample matrix, separation and detection by GC-MS, and subsequent data analysis.
Caption: General workflow for the analysis of this compound.
Experimental Protocols
The following protocols are based on established methods for the analysis of methoxypyrazines in alcoholic beverages, specifically adapted for this compound.
1. Reagents and Materials
-
Standards: Certified reference standard of this compound.
-
Internal Standard: Deuterated this compound (e.g., MDMP-d3) is recommended for accurate quantification.
-
Solvents: Methanol (HPLC grade) for stock solutions.
-
Salt: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Water: Deionized or Milli-Q water.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or a model wine solution (e.g., 12% ethanol in water with tartaric acid) to create a calibration curve (e.g., 0.5 - 50 ng/L).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution to a concentration suitable for spiking into samples (e.g., 100 ng/L).
3. Sample Preparation (HS-SPME)
-
Pipette 10 mL of the alcoholic beverage sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with a screw cap and septum.
-
Place the vial in the autosampler tray or a heating block for incubation and extraction.
4. HS-SPME Parameters
-
Equilibration/Incubation: Incubate the sample at 40-60°C for 15 minutes with agitation to allow for the equilibration of volatiles in the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature as the incubation, with continued agitation.
5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Injector: Operate in splitless mode. Set the injector temperature to 250°C for thermal desorption of the analytes from the SPME fiber. Desorption time is typically 2-5 minutes.
-
Column: A non-polar or medium-polar capillary column is suitable. A common choice is a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity. Full scan mode can be used for initial identification.
-
SIM Ions for this compound: Monitor characteristic ions such as m/z 138 (molecular ion), 123, and 95. The specific ions for the deuterated internal standard should also be monitored.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis and Quantification
-
Compound Identification: Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with that of the certified reference standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions. The concentration of this compound in the samples can then be determined from this calibration curve.
Conclusion
The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in alcoholic beverages. Given the extremely low sensory threshold of this compound, the high sensitivity of this method is essential for effective quality control and troubleshooting in the beverage industry. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and identification of this compound, a potent musty compound from wine corks. | Semantic Scholar [semanticscholar.org]
- 4. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Origin and incidence of this compound, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Methoxy-3,5-dimethylpyrazine from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent, volatile organic compound known for its distinct earthy, musty, or moldy aroma.[1] Its presence, even at trace levels (ng/L), can significantly impact the organoleptic quality of drinking water, often leading to consumer complaints and the perception of poor water quality.[1][2] Accurate and sensitive quantification of MDMP is crucial for water quality monitoring, process optimization in water treatment facilities, and for research into its formation and removal. This document provides detailed application notes and protocols for the extraction of MDMP from water samples, focusing on modern, solvent-free techniques suitable for trace-level analysis.
Analytical Methodologies: An Overview
The primary analytical technique for the determination of MDMP in water is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity.[2][3] Effective sample preparation is paramount to concentrate the analyte and remove matrix interferences prior to GC-MS analysis. The most common and effective extraction techniques for volatile compounds like MDMP from aqueous matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method that involves the partitioning of analytes from the headspace of a sample onto a coated fiber.[3][4] The fiber is then thermally desorbed in the GC inlet. HS-SPME is valued for its simplicity, sensitivity, and ease of automation.[5]
-
Stir Bar Sorptive Extraction (SBSE): SBSE is another highly sensitive, solvent-free technique that utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS).[6][7] The stir bar is introduced into the water sample, and after a period of stirring, the analytes are sorbed onto the coating. The stir bar is then thermally desorbed for GC-MS analysis. SBSE offers a larger sorbent volume compared to SPME, which can lead to higher recoveries for certain analytes.[8]
Data Presentation: Quantitative Performance
The selection of an extraction method often depends on the required sensitivity. The following table summarizes the quantitative performance data for the analysis of this compound in water using HS-SPME coupled with GC-MS.
| Parameter | Method | Value | Reference |
| Analyte | This compound (MDMP) | - | [2][3] |
| Matrix | Drinking Water | - | [2][3] |
| Extraction Technique | Headspace-Solid Phase Microextraction (HS-SPME) | - | [2][3] |
| Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) | - | [2][3] |
| Linearity (R²) | HS-SPME-GC-MS | 0.9998 | [2][3] |
| Linear Range | HS-SPME-GC-MS | 2.5–500 ng/mL | [2][3] |
| Limit of Detection (LOD) | HS-SPME-GC-MS | 0.83 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | HS-SPME-GC-MS | 2.5 ng/mL | [2] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the quantitative analysis of this compound in drinking water.[3]
Materials and Equipment:
-
GC-MS system with a thermal desorption inlet
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[6]
-
Headspace vials (10 or 20 mL) with magnetic screw caps and PTFE/silicone septa
-
Heating and stirring module (e.g., magnetic stirrer hotplate)
-
Analytical balance
-
Sodium chloride (NaCl)
-
Certified reference standard of this compound
-
Internal standard (e.g., deuterated analog)[4]
Procedure:
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add NaCl to the sample to achieve a final concentration of 30% (w/v) to enhance the release of volatile compounds.[9]
-
If using an internal standard, spike the sample with the appropriate concentration.
-
Immediately seal the vial with a magnetic screw cap.
-
-
Extraction:
-
Desorption and Analysis:
Optimized HS-SPME-GC-MS Parameters: [2]
-
Salt Concentration: 30% NaCl
-
Absorption Temperature: 60°C
-
Absorption Time: 30 minutes
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
This protocol provides a general framework for the extraction of MDMP from water samples using SBSE. Optimization may be required based on the specific sample matrix and instrumentation.
Materials and Equipment:
-
GC-MS system with a thermal desorption unit (TDU)
-
PDMS-coated stir bars (e.g., 20 mm length, 0.5 mm coating thickness)[7]
-
Glass vials (e.g., 40 mL) with screw caps
-
Magnetic stir plate
-
Tweezers
-
Deionized water
-
Lint-free tissue
-
Certified reference standard of this compound
-
Internal standard (e.g., deuterated analog)
Procedure:
-
Stir Bar Conditioning:
-
Sample Preparation:
-
Place 20 mL of the water sample into a 40 mL glass vial.
-
If using an internal standard, spike the sample with the appropriate concentration.
-
Place the conditioned PDMS-coated stir bar into the vial.
-
-
Extraction:
-
Post-Extraction:
-
Thermal Desorption and Analysis:
-
Place the stir bar in a glass thermal desorption tube.
-
Transfer the tube to the TDU of the GC-MS system.
-
Thermally desorb the analytes (e.g., ramp from 30°C to 280°C).[7] The desorbed compounds are cryofocused before being transferred to the GC column for analysis.
-
Visualizations
Caption: Workflow for HS-SPME extraction of this compound.
Caption: Workflow for SBSE extraction of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. benchchem.com [benchchem.com]
Application Note: Quantification of 2-Methoxy-3,5-dimethylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent, naturally occurring aromatic compound.[1] It is recognized by its distinct musty, earthy, or moldy aroma.[2] Due to its extremely low odor threshold, the accurate and sensitive quantification of MDMP is critical. In the food and beverage industry, it is a known flavor component, while in environmental analysis, it can be an indicator of off-odors in drinking water.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique ideal for the quantification of volatile compounds like MDMP.[4] This document provides a detailed protocol for the quantitative analysis of MDMP using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Principle of the Method
This method utilizes HS-SPME, a solvent-free sample preparation technique, to extract and concentrate volatile MDMP from the sample matrix.[1] The extracted analytes are then thermally desorbed in the GC inlet, separated on a chromatographic column, and detected by a mass spectrometer.[1] For targeted quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring only characteristic ions of the target analyte.[5] Quantification is achieved by using an internal standard and a calibration curve generated from certified reference standards.[1]
Experimental Protocols
Reagents and Materials
-
Standards: Certified reference standard of this compound (MDMP).
-
Internal Standard (IS): A deuterated analogue of a pyrazine, such as 2-methoxy-d3-3-isobutylpyrazine or 2,5-dimethyl-d6-pyrazine, is recommended for optimal accuracy.[1][6]
-
Solvents: High-purity methanol or ethanol for stock solution preparation.[1]
-
Reagents: Sodium chloride (NaCl) for salting out during HS-SPME.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fibers suitable for volatile compounds.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place a precise volume (e.g., 10 mL) of the liquid sample (e.g., drinking water) into a 20 mL headspace vial. For solid samples, a precise weight should be used, followed by the addition of a specific volume of purified water.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.
-
Salting Out: Add NaCl to the vial (e.g., 3g for a 10 mL sample) to increase the ionic strength of the solution, which enhances the release of volatile analytes into the headspace.
-
Equilibration: Seal the vial and place it in a temperature-controlled autosampler or water bath. Allow the sample to equilibrate at a set temperature (e.g., 40-50°C) for a specific time (e.g., 15 minutes) with agitation.[1][7]
-
Extraction: Expose the conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) under continued agitation to allow for the adsorption of MDMP onto the fiber.[1]
-
Desorption: Immediately after extraction, retract the fiber and transfer it to the heated GC inlet for thermal desorption of the analytes onto the chromatographic column.[1]
GC-MS Instrumentation and Conditions
The following table outlines typical instrumental parameters for the analysis.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless mode, 250°C[1] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Oven Temperature Program | Initial: 40°C, hold for 2 min. Ramp 1: 5°C/min to 150°C. Ramp 2: 20°C/min to 240°C, hold for 5 min.[1] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
| Monitored Ions (m/z) | For MDMP (C₇H₁₀N₂O, MW: 138.17): Quantifier ion: m/z 138. Qualifier ions: m/z 123, 95. (Note: Ions should be confirmed by analyzing a pure standard). |
| Transfer Line Temperature | 250°C[1] |
| Ion Source Temperature | 230°C[1] |
Calibration and Quantification
-
Stock Solutions: Prepare a primary stock solution of MDMP in a suitable solvent like methanol.
-
Calibration Standards: Create a series of working calibration standards (e.g., 2.5, 10, 50, 100, 500 ng/mL) by diluting the stock solution.[3] Each standard should be spiked with the same concentration of internal standard as the samples.
-
Analysis: Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the MDMP peak area to the internal standard peak area against the concentration of MDMP.
-
Quantification: Identify the MDMP peak in the sample chromatograms based on its retention time and the presence of the selected quantifier and qualifier ions.[1] Calculate the concentration of MDMP in the samples using the regression equation from the calibration curve.
Data Presentation
Quantitative data and method performance should be summarized for clarity.
Table 1: Method Performance Characteristics for this compound Analysis
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | 0.9998 | Drinking Water | [3] |
| Limit of Detection (LOD) | 0.83 ng/mL | Drinking Water | [3] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | Drinking Water | [3] |
| Working Range | 2.5 - 500 ng/mL | Drinking Water | [3] |
| Precision & Accuracy | Satisfactory | Drinking Water | [3] |
| Recoveries (Typical) | 94% - 106% | General | [1] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical protocol.
Caption: Workflow for the quantitative analysis of MDMP using HS-SPME-GC-MS.
Caption: Logical relationship for calibration and sample quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application of Solid-Phase Microextraction (SPME) for the Analysis of 2-Methoxy-3,5-dimethylpyrazine
Publication Number: AN-2025-12-23-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analysis of 2-Methoxy-3,5-dimethylpyrazine (MDMP) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). MDMP is a potent aroma compound with a characteristic earthy or musty odor, making its accurate quantification critical in various matrices such as food, beverages, and environmental samples.[1] This guide offers a comprehensive experimental workflow, quantitative data, and visual diagrams to facilitate the implementation of this sensitive and solvent-free analytical technique.
Introduction
This compound is a nitrogen-containing heterocyclic compound known for its significant impact on the aroma profile of various products.[2] It can be an indicator of quality in foods and beverages or a source of undesirable off-odors, for instance, an earthy-musty taint in drinking water.[1] The accurate and sensitive detection of MDMP at trace levels is therefore crucial.
Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective sample preparation technique for the extraction and concentration of volatile and semi-volatile organic compounds from a sample's headspace.[2][3] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. This method is simple, fast, and minimizes solvent usage.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of this compound and other pyrazines using HS-SPME-GC-MS.
| Analyte | Matrix | Fiber Type | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| This compound | Drinking Water | Not Specified | 0.83 ng/mL | 2.5 ng/mL | 0.9998 (2.5-500 ng/mL) | Not Reported | [1] |
| 2-Methylpyrazine | Edible Oil | DVB/CAR/PDMS | 10 ng/g | 30 ng/g | Not Reported | Not Reported | [4] |
| 2,5-Dimethylpyrazine | Edible Oil | DVB/CAR/PDMS | 8 ng/g | 25 ng/g | Not Reported | Not Reported | [4] |
| 2,6-Dimethylpyrazine | Edible Oil | DVB/CAR/PDMS | 12 ng/g | 35 ng/g | Not Reported | Not Reported | [4] |
| 2-Ethylpyrazine | Edible Oil | DVB/CAR/PDMS | 6 ng/g | 20 ng/g | Not Reported | Not Reported | [4] |
Experimental Protocols
This section details the methodology for the analysis of this compound using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a range of pyrazines with varying polarities and molecular weights.[2][5]
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.
-
Reagents: Sodium chloride (NaCl), deionized water, and a standard of this compound. An appropriate deuterated internal standard, such as 2,6-Dimethylpyrazine-d6, is recommended for improved accuracy and precision.[4]
Sample Preparation
The following protocols are provided for liquid and solid samples.
For Liquid Samples (e.g., Drinking Water, Beverages):
-
Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[2][3]
-
To enhance the release of volatile compounds, add NaCl to the vial to increase the ionic strength of the solution (e.g., 1.5 g for a 5 mL sample).[4]
-
If an internal standard is used, spike the sample with a known amount (e.g., 10 µL of a 10 µg/mL working solution).[4]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.[4]
For Solid/Semi-Solid Samples (e.g., Food Products):
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[3][6]
-
Add a small amount of deionized water (e.g., 5 mL) to create a slurry and facilitate the release of volatiles.[6]
-
Add NaCl (e.g., 1.5 g) to the vial.[6]
-
Spike the sample with the internal standard as described for liquid samples.
-
Immediately seal the vial.
HS-SPME Procedure
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injector.
-
Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[6][7] This allows the volatile compounds to partition into the headspace.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same temperature.[7][8] Do not allow the fiber to touch the sample matrix.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated GC injector port. Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2-5 minutes) at a temperature of approximately 250°C in splitless mode.[3][4][8]
GC-MS Analysis
The following are general GC-MS parameters that should be optimized for your specific instrument and application.
-
Injector: 250°C, splitless mode.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.[3][8]
-
Oven Temperature Program:
-
Mass Spectrometer:
Mandatory Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS Workflow for MDMP Analysis.
Factors Affecting SPME Efficiency
Caption: Key Factors Influencing SPME Efficiency.
References
- 1. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 2-Methoxy-3,5-dimethylpyrazine
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent, volatile organic compound known for its distinct musty, earthy, and nutty aroma.[1] It is a significant compound in the flavor and fragrance industry and a key analyte in the quality control of various food and beverage products, such as wine and coffee, where it can contribute to off-flavors, often described as "cork taint".[1][2] Its extremely low odor detection threshold necessitates sensitive and selective analytical techniques for its identification and quantification.[1][2]
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture, even at concentrations below the detection limits of conventional detectors. These application notes provide a comprehensive overview and detailed protocols for the GC-O analysis of this compound, intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-O analysis of this compound, providing a basis for method development and data interpretation.
Table 1: Physicochemical and Olfactory Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| CAS Number | 92508-08-2 | [1] |
| Aroma Descriptors | Musty, moldy, earthy, potato bin, wet cork, fresh hazelnuts | [1] |
| Odor Threshold in Water | 0.4 ng/L (0.0004 ppb) | [4] |
| Odor Threshold in White Wine | 2.1 ng/L | [1][2] |
Table 2: Gas Chromatographic Retention Indices for this compound
| GC Column Stationary Phase | Retention Index (I) | References |
| DB-5 (non-polar) | 1040 | [3] |
| DB-5 (non-polar) | 1054 | [3] |
| DB-5 (non-polar) | 1055 | [3] |
| DB-Wax (polar) | 1433 | [3] |
| DB-Wax (polar) | 1450 | [3] |
| FFAP (polar) | 1417 | [3] |
| FFAP (polar) | 1423 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile and semi-volatile compounds like this compound from liquid (e.g., wine, water, coffee) and solid (e.g., cork, roasted nuts) matrices.[5][6]
Materials:
-
Sample (liquid or homogenized solid)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-shaker or water bath with agitation
-
Sodium chloride (NaCl) (optional, for salting out)
Procedure:
-
Sample Aliquoting: Place a known amount of the liquid sample (e.g., 5-10 mL) or homogenized solid sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of a pyrazine) to the sample for quantification purposes.
-
Matrix Modification (Optional): For aqueous samples, add a known amount of NaCl (e.g., 2-4 g) to the vial to increase the ionic strength of the solution and enhance the partitioning of volatile analytes into the headspace.
-
Equilibration: Seal the vial and place it in the heater-shaker. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with continuous agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated GC injector for thermal desorption.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port (sniff port).
-
GC column: A polar column (e.g., DB-Wax or FFAP) is recommended for good separation of pyrazines. A non-polar column (e.g., DB-5) can also be used.
-
Humidifier for the sniff port air supply.
GC-O Parameters:
-
Injector: Splitless mode, Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5-8°C/min to 240°C.
-
Final hold: 5-10 minutes at 240°C.
-
-
Effluent Split: The column effluent is split between the chemical detector (FID/MS) and the sniff port. A split ratio of 1:1 is common.
-
Sniff Port:
-
Transfer line temperature: 200-250°C.
-
Humidified air flow: 30-50 mL/min to prevent nasal dehydration of the panelist.
-
-
Data Acquisition: The olfactometry data (odor descriptor, intensity, and duration) is recorded in real-time by a trained panelist using a data acquisition system that is synchronized with the chromatogram.
Sensory Panel Training:
-
Panelists should be screened for their olfactory acuity and ability to describe odors.
-
Training should involve the presentation of reference standards of key aroma compounds, including this compound, to familiarize panelists with their characteristic odors and to calibrate their intensity ratings.
Visualizations
Caption: Workflow for the GC-O analysis of this compound.
Caption: Simplified diagram of the olfactory signaling pathway for pyrazines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of 2-Methoxy-3,5-dimethylpyrazine and Other Key Methoxypyrazines in Wine
Audience: Researchers, scientists, and wine industry professionals.
Introduction
Methoxypyrazines are a class of potent aromatic compounds that can significantly influence the sensory profile of wine. While 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) are well-known for contributing "green" or "vegetative" aromas to certain grape varieties like Cabernet Sauvignon and Sauvignon blanc, 2-methoxy-3,5-dimethylpyrazine (MDMP) has been identified as a potent compound responsible for a "fungal must" or "cork taint" off-flavor in wine.[1][2] The extremely low odor thresholds of these compounds, often in the nanogram per liter (ng/L) range, necessitate highly sensitive and selective analytical methods for their quantification.[3]
This application note provides a detailed protocol for the quantification of methoxypyrazines in wine, with a focus on this compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely adopted due to its sensitivity, ease of sample preparation, and automation capabilities.[4][5][6]
Data Presentation
The following tables summarize typical quantitative data and performance characteristics of analytical methods for methoxypyrazine analysis in wine.
Table 1: Method Validation Parameters for Methoxypyrazine Analysis in Wine
| Parameter | Method | Analyte(s) | Linearity (R²) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HS-SPME-GC-MS | This compound | Not specified in provided results | 0.9998 (in drinking water) | 2.5 ng/mL (in drinking water) | Not specified | [7] |
| HS-SPME-MDGC-MS | IPMP, SBMP, IBMP | > 0.999 | 0.260 ng/L (IPMP), 0.130 ng/L (SBMP), 0.267 ng/L (IBMP) | 94.3 - 106.3 | [3] | |
| SPE-DLLME-GC-QTOF-MS/MS | IBMP, EMP, IPMP, SBMP | 0.993 - 0.998 | 0.3 - 2.1 ng/L | 84 - 108 | [7] | |
| HS-SPME-GCxGC-IDTOFMS | IBMP | Not specified | 1.95 ng/L | Not specified | [4][5] | |
| HS-SPME-GCxGC-NPD | IBMP | Not specified | 0.5 ng/L | Not specified | [4][5] |
Table 2: Reported Concentration Ranges of Key Methoxypyrazines in Wine
| Methoxypyrazine | Wine Type | Concentration Range (ng/L) | Reference |
| This compound | Not Specified (associated with cork taint) | Aroma threshold in white wine: 2.1 ng/L | [1][2] |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Sauvignon blanc | 26.1 - 27.8 | [4][5] |
| Australian & New Zealand Cabernet Sauvignon | Mean: 19.4 | [8] | |
| Bordeaux Blends | Mean: 9.8 | [8] | |
| Various | 5 - 30 | [3] | |
| 3-isopropyl-2-methoxypyrazine (IPMP) | Various | < 10 | [3] |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | Various | < 10 | [3] |
Experimental Protocol: HS-SPME-GC-MS for Methoxypyrazine Quantification
This protocol outlines a general procedure for the analysis of methoxypyrazines in wine. Optimization of specific parameters may be required depending on the instrumentation and specific wine matrix.
1. Materials and Reagents
-
Wine Sample: 10 mL
-
Sodium Chloride (NaCl): Analytical grade
-
Internal Standard: Deuterated analog of the target analyte (e.g., d3-IBMP for IBMP analysis). A stock solution in methanol is prepared.
-
SPME Fiber: e.g., 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[3]
-
Vials: 20 mL amber glass vials with PTFE/silicone septa
-
Heater/Stirrer or Autosampler with Agitation
2. Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL amber glass vial.
-
Add a known amount of the internal standard solution to the vial.
-
Add approximately 3 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
-
Immediately seal the vial with the PTFE/silicone septum and cap.
3. HS-SPME Extraction
-
Place the vial in the autosampler tray or on a heater/stirrer.
-
Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature with continued agitation.
4. GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system for thermal desorption of the analytes (e.g., 250°C for 5 minutes).
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Program: A temperature gradient is employed to separate the analytes. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. Specific ions for each target methoxypyrazine and its deuterated internal standard are monitored.
-
5. Quantification
-
A calibration curve is constructed by analyzing standard solutions of the target methoxypyrazines at different concentrations with a constant concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of the methoxypyrazine in the wine sample is then determined from the calibration curve.
Mandatory Visualization
References
- 1. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stable Isotope Dilution Assay of 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 2-Methoxy-3,5-dimethylpyrazine (MDMP) using a stable isotope dilution assay (SIDA). MDMP is a potent aroma compound responsible for earthy, musty, and moldy off-odors in various consumer products, including drinking water and wine.[1][2][3] Its extremely low odor threshold necessitates a highly sensitive and accurate analytical method for its detection and quantification.
Key Applications:
-
Food and Beverage Quality Control: Monitoring for off-flavors in wine, corks, coffee, and other food products.[1][4]
-
Environmental Analysis: Detecting and quantifying taste and odor compounds in drinking water sources.[1][2]
-
Packaging Material Testing: Assessing the potential for flavor scalping or contamination from packaging materials.
-
Metabolic Studies: Investigating the formation of MDMP by microorganisms.[1]
The gold-standard for trace-level quantification of potent aroma compounds is gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope dilution assay. This approach utilizes a deuterated internal standard (this compound-d3) to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[5]
Quantitative Data Summary
The following table summarizes the performance characteristics of a headspace solid-phase microextraction (HS-SPME)-GC-MS method for the quantification of MDMP.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.83 ng/mL | Drinking Water | [2] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | Drinking Water | [2] |
| Linearity (R²) | 0.9998 | Drinking Water | [2] |
| Working Range | 2.5 - 500 ng/mL | Drinking Water | [2] |
| Sensory Threshold | 2.1 ng/L | White Wine | [1][4] |
Experimental Protocols
Principle
This protocol details the quantification of this compound (MDMP) in a liquid matrix (e.g., water, wine) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) with a stable isotope dilution assay. A known amount of the deuterated internal standard (MDMP-d3) is added to the sample. The volatile and semi-volatile compounds in the headspace of the sample are then extracted and concentrated onto a solid-phase microextraction fiber. The fiber is subsequently introduced into the hot GC inlet, where the analytes are desorbed and separated on a chromatographic column before being detected and quantified by a mass spectrometer.
Materials and Reagents
-
This compound (MDMP) standard: (CAS 92508-08-2)
-
This compound-d3 (MDMP-d3) internal standard: (CAS 1335402-04-4)[5]
-
Methanol (or other suitable solvent), HPLC grade
-
Sodium Chloride (NaCl), analytical grade
-
Ultrapure water
-
20 mL headspace vials with PTFE/silicone septa screw caps
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating and stirring module for SPME
Procedure
1. Preparation of Standards and Internal Standard Solutions
1.1. Primary Stock Solutions (approx. 1000 mg/L): Accurately weigh a known amount of MDMP and MDMP-d3 into separate volumetric flasks and dissolve in methanol to create primary stock solutions. Store at -20°C.
1.2. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the MDMP primary stock solution with the sample matrix (or a model matrix, e.g., synthetic wine) to achieve concentrations spanning the expected sample concentration range (e.g., 1 ng/L to 100 ng/L).
1.3. Internal Standard Spiking Solution: Prepare a working solution of MDMP-d3 in methanol at a concentration that will result in a final concentration in the sample similar to the mid-point of the calibration curve (e.g., 20 ng/L).
2. Sample Preparation and HS-SPME
2.1. Place 10 mL of the sample (or calibration standard) into a 20 mL headspace vial.
2.2. Add a known amount of the MDMP-d3 internal standard spiking solution to each vial.
2.3. Add approximately 3 g of NaCl to each vial to increase the ionic strength of the solution and promote the partitioning of MDMP into the headspace.
2.4. Immediately seal the vials with the screw caps.
2.5. Place the vials in the heating and stirring module and allow them to equilibrate at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.
2.6. Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
3. GC-MS Analysis
3.1. Desorption: After extraction, retract the SPME fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes) in splitless mode.
3.2. Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness). A typical oven temperature program is as follows:
- Initial temperature: 40°C, hold for 2 minutes
- Ramp 1: 5°C/min to 150°C
- Ramp 2: 10°C/min to 250°C, hold for 5 minutes
3.3. Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. The ions to be monitored are:
- MDMP (Analyte): m/z 138 (molecular ion), 123 (quantification ion), 95 (qualifier ion)
- MDMP-d3 (Internal Standard): m/z 141 (molecular ion), 126 (quantification ion)
4. Data Analysis and Quantification
4.1. Integrate the peak areas of the quantification ions for both the native MDMP and the deuterated internal standard (MDMP-d3).
4.2. Calculate the response ratio (Area of MDMP / Area of MDMP-d3) for each calibration standard.
4.3. Construct a calibration curve by plotting the response ratio against the concentration of the MDMP standards.
4.4. Calculate the response ratio for the unknown samples and determine their MDMP concentration using the calibration curve.
Visualizations
Caption: Experimental workflow for the stable isotope dilution assay of MDMP.
Caption: Logical relationship for MDMP analysis in quality control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-d3-产品信息-Felix [felixbio.cn]
Application Notes and Protocols for the Stir Bar Sorptive Extraction of 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the extraction and quantification of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) from aqueous matrices using Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 2-MDMP is a potent aroma compound with a characteristic earthy or musty odor, making its accurate analysis critical in the food and beverage industry for quality control and in environmental monitoring.
Principle of the Method
Stir Bar Sorptive Extraction is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorbent phase, most commonly polydimethylsiloxane (PDMS).[1] During extraction, the coated stir bar is introduced into a liquid sample and stirred.[1] Target analytes partition from the sample matrix into the sorbent phase.[1] Following extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed in the injection port of a gas chromatograph for analysis.[1] This method combines extraction and concentration into a single step, offering high sensitivity and reduced sample handling.[1] For the analysis of 2-MDMP, SBSE provides a robust and sensitive method for its isolation from complex matrices, followed by separation, identification, and quantification by GC-MS.
Experimental Protocols
This protocol is designed for the analysis of 2-MDMP in aqueous samples such as drinking water or wine.
Reagents and Materials
-
Standards: Certified reference standard of this compound (2-MDMP).
-
Internal Standard: (Optional but recommended for high accuracy) Deuterated analogue of a related pyrazine, such as 2-methoxy-d3-3-isobutylpyrazine.
-
Solvents: Methanol (for preparation of standard solutions), Ultrapure water.
-
SBSE Stir Bars: Polydimethylsiloxane (PDMS) coated stir bars (e.g., 10 mm length, 0.5 mm film thickness).
-
Vials: 20 mL clear glass screw-cap vials with PTFE/silicone septa.
-
Other: Magnetic stir plate, thermal desorption unit (TDU) coupled to a GC-MS system.
Sample Preparation
-
Allow the sample to reach room temperature.
-
For wine samples, it may be beneficial to dilute the sample with ultrapure water (e.g., 1:2.5 wine to water) to reduce the ethanol concentration to approximately 5% (v/v).[2]
-
For optimal results in some matrices, adjust the sample pH to approximately 6.[2]
-
Place 10 mL of the (diluted) sample into a 20 mL vial.[1]
-
If using an internal standard, spike the sample with the appropriate concentration.
Stir Bar Sorptive Extraction (SBSE) Procedure
-
Place a conditioned PDMS-coated stir bar into the vial containing the sample.
-
Place the vial on a magnetic stir plate and stir at a constant speed (e.g., 750-1000 rpm) for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., 40-60°C). Optimization of these parameters is recommended for specific sample matrices.[3][4]
-
After extraction, remove the stir bar from the vial using clean forceps.
-
Rinse the stir bar briefly with a small amount of ultrapure water to remove any matrix residue.
-
Gently dry the stir bar with a lint-free tissue.
-
Place the dried stir bar into a thermal desorption tube for GC-MS analysis.
Thermal Desorption and GC-MS Analysis
The following are typical parameters and can be adapted based on the specific instrumentation.
-
Thermal Desorption Unit (TDU):
-
Initial Temperature: 20°C
-
Ramp: 60°C/min to 250°C, hold for 5 minutes.
-
Transfer Line Temperature: 250°C[5]
-
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, 250°C.[5]
-
Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: [5]
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for initial identification.[5]
-
Monitored Ions for 2-MDMP: Characteristic ions should be selected. For 2-MDMP, quantifier and qualifier ions might include m/z 138 (molecular ion) and other significant fragments.
-
Transfer Line Temperature: 250°C[5]
-
Ion Source Temperature: 230°C[5]
-
Data Presentation
The following tables summarize quantitative data for the analysis of this compound and related compounds from relevant studies.
Table 1: Method Validation Data for this compound (2-MDMP) in Drinking Water by HS-SPME-GC-MS [6]
| Parameter | Value |
| Linearity (R²) | 0.9998 |
| Linear Range | 2.5–500 ng/mL |
| Limit of Detection (LOD) | 0.83 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
Table 2: Method Performance for other Alkylmethoxypyrazines in Wine by SBSE-MDGC-MS [3]
| Parameter | Value |
| Reproducibility (RSD) | < 10% |
| Limit of Detection (LOD) | < 0.08 ng/L |
| Recovery | ~100% |
Visualization
The following diagrams illustrate the experimental workflow for the SBSE-GC-MS analysis of this compound.
Caption: Experimental workflow for SBSE-GC-MS analysis.
Caption: Logical relationship of the analytical steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ppq-levels of alkylmethoxypyrazines in wine by stirbar sorptive extraction combined with multidimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Deuterated 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of deuterated 2-Methoxy-3,5-dimethylpyrazine. This isotopically labeled compound is a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Introduction
This compound is a heterocyclic organic compound known for its potent aroma and has been identified in various natural products.[1] The deuterated analogue, this compound-d3, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, offers a stable isotopic label. This substitution allows for its differentiation from the endogenous, non-labeled compound in biological matrices, a critical feature for tracer studies in drug development and metabolism research.[2][3] The synthesis protocol outlined below is based on established methods for the preparation of pyrazine derivatives and subsequent methylation.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Compound Name | This compound-d3 | - |
| Molecular Formula | C₇H₇D₃N₂O | [2] |
| Molecular Weight | 141.19 g/mol | [2] |
| CAS Number | 1335402-04-4 | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | [1] |
Table 2: Key Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Diaminopropane | ≥98% | Commercially Available | Starting material for precursor synthesis. |
| 2,3-Butanedione (Diacetyl) | ≥97% | Commercially Available | Starting material for precursor synthesis. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Base for condensation reaction. |
| Diethyl Ether | Anhydrous | Commercially Available | Solvent for extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Base for methylation. |
| Deuterated Methyl Iodide (CD₃I) | 99.5 atom % D | Commercially Available | Deuterated methylating agent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent for methylation. |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercially Available | Solvent for purification. |
| Hexane | Reagent Grade | Commercially Available | Solvent for purification. |
| Ethyl Acetate | Reagent Grade | Commercially Available | Solvent for purification. |
Experimental Protocols
The synthesis of deuterated this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 2-hydroxy-3,5-dimethylpyrazine, followed by deuterated methylation.
Step 1: Synthesis of 2-Hydroxy-3,5-dimethylpyrazine
This protocol is adapted from general methods for the synthesis of hydroxypyrazines via the condensation of an α-diaminoalkane with a 1,2-dicarbonyl compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopropane (1.0 eq) in a suitable solvent such as ethanol.
-
To this solution, add an aqueous solution of 2,3-butanedione (diacetyl) (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-3,5-dimethylpyrazine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Methoxy-d3-3,5-dimethylpyrazine
This protocol describes the O-methylation of the 2-hydroxypyrazine precursor using a deuterated methylating agent.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-hydroxy-3,5-dimethylpyrazine (1.0 eq) in anhydrous DMF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add deuterated methyl iodide (CD₃I) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound-d3.
Mandatory Visualization
Caption: Synthetic workflow for deuterated this compound.
This detailed protocol provides a robust framework for the synthesis of deuterated this compound. Researchers should adapt and optimize the reaction conditions and purification procedures based on their specific laboratory settings and available equipment. Standard safety precautions for handling all chemicals should be strictly followed.
References
Application Notes and Protocols for the Analysis of 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent volatile organic compound (VOC) known for its distinct earthy, musty, or moldy aroma.[1] It is a member of the methoxypyrazine class of compounds and is a significant contributor to the aroma profile of various food products, including coffee and wine.[1] However, it is often associated with off-odors, such as cork taint in wine and musty notes in drinking water.[1][2] The extremely low odor detection threshold of MDMP, reported to be as low as 2.1 nanograms per liter in white wine, necessitates sensitive and reliable analytical methods for its detection and quantification.[1][3]
These application notes provide detailed protocols for the analysis of this compound in various matrices, with a primary focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and effective technique for volatile and semi-volatile compound analysis.[2][4][5] Additional protocols for Liquid-Liquid Extraction (LLE) are also presented for broader applicability.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₂O | [6][7] |
| Molar Mass | 138.17 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Boiling Point | 177.72 °C (estimated) | [8] |
| Vapor Pressure | 1.383 mmHg @ 25 °C (estimated) | [8] |
| Odor Description | Earthy, musty, moldy, reminiscent of wet cork or fresh hazelnuts | [1][8] |
| Solubility | Soluble in alcohol; slightly soluble in water (1633 mg/L @ 25 °C, estimated) | [8] |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Method Validation Parameters for MDMP Analysis in Drinking Water by HS-SPME-GC-MS
| Parameter | Value |
| Linearity (R²) | 0.9998 |
| Working Range | 2.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.83 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Concentration in off-odor drinking water | 77.2 ng/mL |
| Data sourced from a study on earthy-musty off-odor in drinking water.[2] |
Table 2: Olfactory Threshold of this compound
| Matrix | Odor Detection Threshold |
| White Wine | 2.1 ng/L |
| This highlights the extreme potency of the compound's aroma.[1][3] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for VOC Analysis
HS-SPME is a solvent-free and sensitive technique for extracting and concentrating volatile compounds like this compound from a sample's headspace prior to GC-MS analysis.[4]
Materials and Equipment:
-
GC-MS system with a thermal desorption unit
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4]
-
20 mL headspace vials with PTFE/silicone septa[4]
-
Heating and agitation system (e.g., heating block with a magnetic stirrer)[4]
-
Analytical balance
-
Internal standard (e.g., a deuterated pyrazine derivative)[4]
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., water, wine), place a defined volume (e.g., 5-10 mL) into a 20 mL headspace vial.[5]
-
For solid samples (e.g., ground coffee), weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[4]
-
To enhance analyte volatility, add a salt (e.g., 2.5 g of sodium chloride) to aqueous samples.[5]
-
Spike the sample with a known amount of internal standard for accurate quantification.[5]
-
-
Extraction:
-
Seal the vial tightly with the PTFE/silicone septum.
-
Place the vial in the heating block and incubate at a controlled temperature (e.g., 50-80 °C) for a specific duration (e.g., 15-50 minutes) with agitation to facilitate the release of volatiles into the headspace.[4][9]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-50 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.[4][9]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and withdraw it from the sample vial.
-
Immediately insert the SPME device into the hot injection port of the GC (e.g., 250 °C).[4]
-
Extend the fiber and allow the adsorbed analytes to thermally desorb onto the GC column for a few minutes.
-
Start the GC-MS analysis.
-
Workflow Diagram:
Protocol 2: Liquid-Liquid Extraction (LLE) for VOC Analysis
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4]
Materials and Equipment:
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane, diethyl ether)[4]
-
Centrifuge tubes
-
Vortex mixer
-
Pipettes
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
-
Internal standard
Procedure:
-
Sample Preparation:
-
Place a known volume or weight of the homogenized sample into a separatory funnel or a large centrifuge tube.
-
Add a known amount of internal standard.
-
-
Extraction:
-
Add a specific volume of the organic solvent (e.g., dichloromethane) to the sample. The solvent-to-sample ratio is typically between 1:2 and 1:5.[10]
-
Shake the mixture vigorously for 1-2 minutes, periodically venting the separatory funnel to release pressure.[10]
-
Allow the layers to separate completely. Emulsion formation can be an issue and may require centrifugation to break.[4]
-
-
Collection and Concentration:
-
Carefully collect the organic layer (the bottom layer if using dichloromethane) containing the extracted pyrazines.[4][10]
-
Repeat the extraction process two more times with fresh portions of the organic solvent to ensure high recovery rates.[4][11]
-
Combine all the organic extracts.
-
Concentrate the combined extract to a small, known volume under a gentle stream of nitrogen or using a rotary evaporator.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Workflow Diagram:
GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions for the analysis of pyrazines. These may need to be optimized depending on the specific instrument and application.
| Parameter | Typical Conditions |
| GC Column | DB-5 (non-polar) or DB-Wax (polar) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 40°C held for 2-5 minutes, then ramped at 3-10°C/min to a final temperature of 220-240°C, held for 5-10 minutes. |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Acquisition Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification of target analytes. |
Note: The Kovats retention index for this compound is approximately 1040-1055 on a non-polar column (like DB-5) and 1417-1450 on a polar column (like DB-Wax).[6][12][13][14]
Data Analysis and Quantification
Quantification of this compound is typically performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Logical Relationship for Quantification:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H10N2O | CID 6429218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
Application Note: Wine Sample Preparation for the Analysis of 2-Methoxy-3,5-dimethylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aromatic compound that can impart a "fungal must" or "earthy" taint to wine, significantly impacting its sensory profile and consumer acceptance.[1] Believed to originate from wine corks, MDMP has an extremely low aroma threshold, reported to be as low as 2.1 ng/L in white wine, making its detection and quantification at trace levels crucial for quality control in the wine industry.[1] The analysis of MDMP in a complex matrix such as wine presents a significant challenge due to its low concentration and the presence of numerous interfering compounds.[2][3]
This application note provides detailed protocols for the sample preparation of wine for the quantitative analysis of MDMP and other related methoxypyrazines using gas chromatography-mass spectrometry (GC-MS). The primary sample preparation techniques covered are Headspace Solid-Phase Microextraction (HS-SPME) and Solid-Phase Extraction (SPE), which are widely used for their efficiency in extracting and concentrating these volatile and semi-volatile compounds from wine.[2][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of methoxypyrazines in wine, as reported in single-laboratory validation studies. While specific data for this compound is limited, the data for other structurally similar methoxypyrazines such as 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP) provide a strong indication of the expected performance of these methods.
Table 1: Performance of Headspace Solid-Phase Microextraction (HS-SPME) Methods
| Analyte(s) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Wine Type | Reference |
| IBMP, IPMP, SBMP | 1-2 | - | 99-102 | <5-7 | Red and White | [5] |
| IBMP | 1.95 | - | - | - | Sauvignon Blanc | [6] |
| IPMP, SBMP, IBMP | 0.26-0.27 (IPMP, IBMP) | - | 94.3-106.3 | 0.30-6.57 | White, Rosé, Red | [3] |
| 2-MDMP | 0.83 | 2.5 | - | - | Drinking Water* | [7] |
*Data from drinking water analysis is included to provide a specific reference for MDMP.
Table 2: Performance of Solid-Phase Extraction (SPE) Methods
| Analyte(s) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Wine Type | Reference |
| IPMP, SBMP, IBMP | <1 | - | ~100 | 13-20 | White and Red | [8] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly effective for the extraction of volatile and semi-volatile compounds like MDMP from the headspace of the wine sample, minimizing matrix effects.[4][6]
Materials:
-
20 mL headspace vials with magnetic screw caps (PTFE/Silicone septa)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[5]
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Deionized water
-
Internal standard solution (e.g., deuterated methoxypyrazines like d3-IBMP or d3-IPMP)[3]
-
Wine sample
Procedure:
-
Sample Dilution: Pipette 3 mL of the wine sample into a 20 mL headspace vial. Add 4.85 mL of chilled deionized water. This dilution reduces the ethanol content, which can negatively affect extraction sensitivity.[3][5]
-
Internal Standard Spiking: Add a known amount (e.g., 150 µL) of the internal standard composite solution to the vial.[3]
-
pH and Ionic Strength Adjustment: Add 1 mL of 4 M sodium hydroxide to raise the pH, which can improve the volatility of the analytes.[3] Add 4.5 g of sodium chloride to increase the ionic strength of the solution, which promotes the partitioning of analytes into the headspace.[3]
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap. The total liquid volume should be approximately 9 mL.[3]
-
Extraction: Place the vial in a temperature-controlled autosampler (e.g., at 45°C). Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 30 minutes) with agitation to allow for the adsorption of the analytes.[4]
-
GC-MS Analysis: After extraction, the SPME fiber is immediately transferred to the hot injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes.[4] The analytes are then separated on a suitable capillary column (e.g., DB-WAX) and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a robust technique for isolating and concentrating methoxypyrazines from larger volumes of wine, offering high recovery rates.[8]
Materials:
-
SPE cartridges (e.g., cation-exchange mixed-mode sorbent, 60 mg)[8]
-
Wine sample (e.g., 25 mL)
-
Dichloromethane
-
Triethylamine
-
Internal standard solution (e.g., 3-isopropyl-2-ethoxypyrazine)[8]
-
SPE vacuum manifold
Procedure:
-
Internal Standard Spiking: Spike a 25 mL aliquot of the wine sample with a known amount of the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by water and/or a buffer to prepare the sorbent for sample loading.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge. The analytes will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove interfering compounds from the matrix while the analytes of interest remain bound to the sorbent.
-
Elution: Elute the retained methoxypyrazines from the cartridge using a suitable organic solvent. For a cation-exchange mixed-mode sorbent, analytes can be recovered with a solution of triethylamine in dichloromethane.[8]
-
Concentration: The collected organic extract can be concentrated under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: Inject the concentrated extract into the GC-MS system for separation and quantification.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in wine.
Caption: Workflow for MDMP analysis in wine.
References
- 1. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a mixed-mode solid phase extraction method and further gas chromatography mass spectrometry for the analysis of 3-alkyl-2-methoxypyrazines in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxy-3,5-dimethylpyrazine Analysis
Welcome to the technical support center for the analysis of 2-Methoxy-3,5-dimethylpyrazine (MDMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix interference and other common challenges encountered during the analysis of this potent aroma compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing low or no peaks for this compound in my chromatogram?
Answer: Low or non-existent peaks for this compound can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Inefficient Sample Preparation: The extraction of MDMP from the sample matrix may be incomplete.
-
Solution: For aqueous samples like drinking water or wine, the addition of salt (e.g., NaCl) can increase the volatility of MDMP, leading to better recovery during headspace analysis.[1] Ensure proper homogenization of solid samples to maximize the surface area for extraction. For complex matrices, consider more exhaustive extraction techniques like stir bar sorptive extraction (SBSE).
-
-
Suboptimal HS-SPME Parameters: The choice of fiber and extraction conditions are critical for successful analysis.
-
Solution: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines due to its ability to adsorb compounds with diverse polarities.[2] Optimize extraction time and temperature. For instance, in wine analysis, an extraction temperature of 50°C for 30 minutes with added sodium chloride has been shown to yield high analyte recoveries.[1]
-
-
GC-MS System Issues: Problems with the gas chromatography-mass spectrometry system can lead to poor signal intensity.
-
Solution: Perform a leak check of the GC inlet. Verify injection parameters such as splitless time and injector temperature. Contamination of the GC column can also be a factor; consider baking out the column or trimming the initial section to remove active sites that may interact with the analyte.[2] Regular tuning of the mass spectrometer is also crucial for maintaining sensitivity.
-
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of MDMP, leading to signal suppression.
-
Solution: To mitigate matrix effects, consider sample dilution or using matrix-matched standards for calibration. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects and improve the accuracy of quantification.[2]
-
Question: My peak shape for this compound is poor (e.g., tailing or fronting). What could be the cause?
Answer: Poor peak shape can be indicative of several issues within your analytical method:
-
Active Sites in the GC System: Active sites in the GC inlet or on the column can interact with polar compounds like pyrazines, causing peak tailing.
-
Solution: Deactivated liners and columns are essential. If peak tailing is observed, trimming 10-20 cm from the inlet of the analytical column can help remove active sites.[2]
-
-
Chemical Interactions with the Stationary Phase: The polarity of the stationary phase can influence peak shape.
-
Solution: Select a column with a more inert stationary phase. For highly polar pyrazines, derivatization might be a viable option to improve peak shape.[2]
-
-
Improper GC Conditions: An unoptimized GC method can lead to poor chromatography.
-
Solution: Ensure the carrier gas flow rate is optimal for your column dimensions. Adjust the oven temperature program to ensure the analyte moves efficiently through the column without excessive band broadening.[2]
-
Question: How can I confirm that matrix effects are impacting my analysis of this compound?
Answer: Matrix effects, where components of the sample matrix enhance or suppress the analyte signal, can be a significant source of error in quantitative analysis.
-
Solution: The most effective way to assess and correct for matrix effects is through the use of matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. Additionally, the use of a stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for variations in signal intensity caused by the matrix.[2]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound in a specific matrix as reported in a recent study. This data can be used as a benchmark for your own method development and validation.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (MDMP) | Drinking Water | HS-SPME-GC-MS | 0.83 ng/mL | 2.5 ng/mL | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Analysis of this compound in Drinking Water by HS-SPME-GC-MS
This protocol is based on a validated method for the quantitative analysis of MDMP in drinking water.[3]
1. Reagents and Materials:
-
This compound (MDMP) standard
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE/silicone septa
-
HS-SPME autosampler
-
SPME fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
GC-MS system
2. Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add NaCl to the sample to achieve a final concentration that has been optimized for your specific conditions (e.g., saturation).
3. HS-SPME Procedure:
-
Equilibrate the sample at the optimized temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
4. GC-MS Analysis:
-
Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a specified time (e.g., 2 minutes) in splitless mode.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Detect the analytes using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: General Workflow for Mitigating Matrix Effects
This protocol outlines a general approach to identifying and mitigating matrix interference.
1. Initial Analysis:
-
Analyze the sample using a standard calibration curve prepared in a pure solvent.
2. Matrix Effect Evaluation:
-
Prepare a set of matrix-matched calibration standards by spiking a blank matrix (a sample of the same type that is known to not contain the analyte) with known concentrations of MDMP.
-
Analyze the matrix-matched standards and compare the slope of the calibration curve to that of the solvent-based curve. A significant difference in slope indicates the presence of matrix effects.
3. Mitigation Strategy:
-
Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., d3-MDMP) into all samples, standards, and blanks. This will help to correct for variations in extraction efficiency and signal suppression/enhancement.
-
Quantification: Use the matrix-matched calibration curve for the quantification of MDMP in your samples. The concentration is determined by the ratio of the analyte peak area to the internal standard peak area.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting.
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Low MDMP Signal.
References
Technical Support Center: Analysis of 2-Methoxy-3,5-dimethylpyrazine
Welcome to the technical support center for the analysis of 2-Methoxy-3,5-dimethylpyrazine (MDMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of this potent aroma compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDMP) and why is its analysis important?
A1: this compound (MDMP) is a volatile organic compound known for its potent, musty, and earthy aroma.[1] It is a significant compound in the food and beverage industry, often associated with "cork taint" in wine and off-odors in drinking water and other products.[1][2] Its extremely low odor threshold, as low as 2.1 nanograms per liter in white wine, means that even trace amounts can significantly impact the sensory profile of a product.[1] Accurate and sensitive analysis is therefore crucial for quality control, off-flavor investigation, and product development.
Q2: What are the common analytical techniques used for the quantification of MDMP?
A2: Due to its volatile nature, the most common and effective technique for the analysis of MDMP is Gas Chromatography-Mass Spectrometry (GC-MS).[3] To enhance sensitivity and handle complex matrices, GC-MS is often coupled with a sample preparation technique like Headspace-Solid Phase Microextraction (HS-SPME).[3][4] This approach allows for the extraction and concentration of MDMP from the sample matrix before its introduction into the GC-MS system. For highly sensitive analyses, tandem mass spectrometry (MS/MS) can be employed.[3]
Q3: What are the potential challenges in the analysis of MDMP?
A3: The primary challenges in the analysis of MDMP include:
-
Low Concentrations: MDMP is often present at very low levels (ng/L or ppt), requiring highly sensitive analytical methods.
-
Matrix Effects: Complex sample matrices, such as wine or coffee, can interfere with the analysis, leading to signal suppression or enhancement.
-
Analyte Degradation: MDMP can be susceptible to degradation during sample preparation and analysis, leading to inaccurate quantification.
-
Co-elution: Isomers of methoxypyrazines can have similar chromatographic retention times and mass spectra, making their individual quantification challenging.[5]
Q4: How can I minimize the degradation of MDMP during my analysis?
A4: To minimize the degradation of MDMP, consider the following precautions:
-
Control Temperature: Avoid excessive heat during sample preparation and storage. While pyrazines are formed at high temperatures, prolonged exposure can also lead to degradation.[6]
-
Manage pH: Extreme pH conditions, both acidic and basic, should be avoided during sample preparation as they can contribute to the loss of methoxypyrazines.[6]
-
Protect from Light: Store samples and standards in amber vials or protect them from light to prevent potential photodegradation.
-
Use Inert Materials: Employ deactivated glass liners and GC columns to minimize active sites that can promote thermal degradation in the GC inlet.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No MDMP Peak Detected
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize HS-SPME parameters (fiber type, extraction time, and temperature). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[5][6] Ensure the sample is properly equilibrated before extraction. |
| Analyte Degradation | Review sample preparation conditions for excessive heat, extreme pH, or exposure to light. Use milder extraction conditions if possible. Ensure the GC inlet temperature is not excessively high. |
| GC-MS System Issues | Check for leaks in the GC inlet and ensure proper carrier gas flow. Verify the performance of the mass spectrometer, including the detector and ion source. Perform a system suitability test with a known standard. |
| Matrix Effects | Complex sample matrices can suppress the analyte signal. Consider diluting the sample or using matrix-matched calibration standards to compensate for these effects. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Deactivated inlet liners and columns are crucial. Regularly replace the inlet liner and trim the first few centimeters of the analytical column to remove active sites. |
| Column Overload | If peak fronting is observed, the column may be overloaded. Reduce the injection volume or dilute the sample. |
| Inappropriate GC Conditions | An incorrect oven temperature program or a carrier gas flow rate that is too low can lead to peak tailing. Optimize the temperature ramp and increase the carrier gas flow rate. |
| Chemical Interactions | MDMP, being a polar compound, can interact with the stationary phase. Consider using a more inert column phase or derivatization for highly polar pyrazines.[5] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure all samples and standards are treated identically. Use an internal standard (e.g., a deuterated analog of MDMP) to correct for variations in extraction efficiency and injection volume.[3] |
| Variable Matrix Effects | If the sample matrix varies between samples, matrix effects will also be inconsistent. The use of an internal standard is highly recommended. Matrix-matched calibration or the standard addition method can also improve reproducibility. |
| Instrument Instability | Check for fluctuations in GC oven temperature, carrier gas flow, and MS detector response. Regular instrument maintenance and performance verification are essential. |
Experimental Protocols
Protocol 1: Quantitative Analysis of MDMP in Drinking Water by HS-SPME-GC-MS
This protocol is based on the method described for the analysis of MDMP in drinking water.[4]
1. Sample Preparation and HS-SPME
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., deuterated MDMP).
-
Add sodium chloride to the sample to improve the extraction efficiency of polar compounds. The optimal concentration should be determined experimentally.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
2. GC-MS Analysis
-
GC Inlet: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column for separating volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[3]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, monitoring characteristic ions of MDMP (e.g., m/z 138, 123, 95).
-
3. Quantification
-
Create a calibration curve using standard solutions of MDMP with a constant concentration of the internal standard.
-
Calculate the concentration of MDMP in the samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for low MDMP signal in GC-MS analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) Low-Level Detection
Welcome to the technical support center for the analysis of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the low-level detection of this potent aroma compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MDMP) and why is its low-level detection important?
A1: this compound (2-MDMP) is a volatile organic compound known for its potent earthy, musty, or moldy aroma.[1] It is a significant contributor to off-flavors in various products, including drinking water, wine, and coffee.[1] Its extremely low odor threshold means that even trace amounts can significantly impact the sensory quality of a product, making its accurate low-level detection crucial for quality control and research. In the pharmaceutical industry, monitoring trace volatile impurities is essential for ensuring product safety and stability.
Q2: What are the primary analytical techniques for detecting low levels of 2-MDMP?
A2: The most common and effective technique for the trace-level detection of 2-MDMP is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2] This method is favored for its high sensitivity, selectivity, and the minimal sample preparation required. Other techniques that can be employed include Stir Bar Sorptive Extraction (SBSE) and liquid-liquid extraction (LLE), also typically followed by GC-MS analysis.[3][4]
Q3: What are "matrix effects" and how can they interfere with 2-MDMP analysis?
A3: Matrix effects refer to the alteration of the analytical signal of the target analyte (2-MDMP) due to the presence of other components in the sample matrix.[5] These effects can either suppress or enhance the signal, leading to inaccurate quantification.[5] In complex matrices like wine or coffee, co-eluting compounds can interfere with the ionization of 2-MDMP in the mass spectrometer, posing a significant challenge for accurate low-level detection.
Q4: How can I mitigate matrix effects in my 2-MDMP analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Stable Isotope Dilution Analysis (SIDA): This is the most effective method and involves using a deuterated internal standard that behaves similarly to 2-MDMP during extraction and analysis, thereby compensating for any signal variations.
-
Standard Addition: This method involves creating a calibration curve within the sample matrix itself, which can be effective when a suitable internal standard is unavailable.[5]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample.
-
Sample Preparation Techniques: Methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS can be used to clean up the sample and remove interfering matrix components before analysis.[5]
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for 2-MDMP?
A5: The LOD and LOQ for 2-MDMP are highly dependent on the analytical method, instrumentation, and the sample matrix. However, with optimized HS-SPME-GC-MS methods, very low detection limits can be achieved. For instance, in drinking water, an LOD of 0.83 ng/mL and an LOQ of 2.5 ng/mL have been reported.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Signal for 2-MDMP
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize HS-SPME parameters: ensure the correct fiber is being used (e.g., DVB/CAR/PDMS), and optimize extraction time and temperature. The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of 2-MDMP and improve its transfer to the headspace.[2][3] |
| Analyte Loss During Sample Preparation | Ensure vials are properly sealed to prevent the loss of volatile 2-MDMP. Minimize sample handling steps where possible. |
| GC-MS System Issues | Check for leaks in the GC inlet. Verify that the injection parameters are appropriate. The GC column may be contaminated; consider baking it out or trimming the inlet. Ensure the MS detector is functioning correctly.[6] |
| Degradation of 2-MDMP | 2-MDMP can be sensitive to light and high temperatures. Store samples and standards in amber vials and at low temperatures when not in use. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Active sites in the injector liner or the front of the GC column can cause peak tailing. Deactivate the liner or use a liner with a glass wool plug. Trim a small portion (10-20 cm) from the front of the column.[6] |
| Column Overload | If the peak is fronting, the concentration of 2-MDMP may be too high for the column. Dilute the sample or reduce the injection volume.[6] |
| Inappropriate GC Parameters | Optimize the oven temperature program and the carrier gas flow rate to ensure sharp, symmetrical peaks.[6] |
| Co-elution with a Matrix Component | A co-eluting compound can distort the peak shape of 2-MDMP. Modify the GC temperature program or use a different stationary phase column to improve separation. |
Issue 3: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that the sample volume, addition of internal standard, and any other reagents are consistent across all samples and standards. |
| Variable SPME Extraction | Maintain a consistent extraction time, temperature, and fiber immersion depth for all samples. Ensure the sample matrix is homogeneous. |
| Instrument Instability | Allow the GC-MS system to stabilize before running a sequence. Monitor system performance with regular injections of a standard solution. |
| Septum Issues | A worn or cored septum in the GC inlet can lead to variable injection volumes. Replace the septum regularly. |
Quantitative Data Summary
The following table summarizes the performance of a validated analytical method for the determination of 2-MDMP.
| Analyte | Method | Matrix | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (2-MDMP) | HS-SPME-GC-MS | Drinking Water | 0.9998 | 2.5–500 ng/mL | 0.83 ng/mL | 2.5 ng/mL | [2][3] |
Experimental Protocols
Protocol 1: Determination of 2-MDMP in Drinking Water by HS-SPME-GC-MS
This protocol is adapted from a validated method for the quantitative analysis of 2-MDMP in drinking water.[2]
-
Sample Preparation:
-
Place 10 mL of the drinking water sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of 2-MDMP).
-
Add sodium chloride (NaCl) to the sample to a final concentration of 20-30% (w/v) to increase the ionic strength.[3]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: For low-level detection, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity. Monitor characteristic ions for 2-MDMP (e.g., m/z 138, 123, 95).
-
-
Visualizations
Caption: HS-SPME-GC-MS workflow for 2-MDMP analysis in water.
Caption: Troubleshooting guide for low or no 2-MDMP signal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2-Methoxy-3,5-dimethylpyrazine in Food Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the thermal stability of 2-methoxy-3,5-dimethylpyrazine (MDMP), a potent aroma compound with a characteristic musty, earthy, and nutty scent. Understanding its behavior during thermal processing is critical for controlling flavor profiles in various food products and for ensuring stability in other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
A1: this compound (MDMP) is a heterocyclic organic compound that contributes significantly to the aroma of many foods, including coffee and some wines.[1] Its thermal stability is crucial because food processing often involves heat, which can lead to the degradation of this compound, altering the final sensory profile of the product. Understanding its stability helps in optimizing processing conditions to either retain its desirable aroma or minimize its formation if it's considered an off-flavor.
Q2: How is this compound formed in food?
A2: this compound can be formed naturally by microorganisms or during thermal processing through the Maillard reaction.[1] The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] The formation of methoxypyrazines like MDMP is believed to involve the initial formation of a hydroxypyrazine intermediate, followed by a methylation step.[2]
Q3: What are the primary factors influencing the stability of this compound during food processing?
A3: The primary factors affecting the stability of pyrazines, including MDMP, are temperature , pH , and the food matrix . While specific quantitative data on the thermal degradation kinetics of this compound is limited in publicly available literature, general principles of pyrazine chemistry suggest that higher temperatures and extreme pH values can lead to degradation. The food matrix can either protect the compound or facilitate its degradation through interactions with other components.
Q4: What are the potential degradation products of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the thermal processing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of characteristic "nutty/earthy" aroma after heating. | Thermal degradation of this compound. | - Lower Processing Temperature: If possible, reduce the processing temperature to minimize thermal degradation. - Reduce Processing Time: Shorten the duration of heat exposure. - pH Adjustment: Evaluate the pH of your system. Pyrazines can be more or less stable at different pH values. Consider buffering the system to a more neutral pH if feasible.[4] - Matrix Protection: Consider if components in your food matrix (e.g., fats, proteins) could encapsulate or protect the aroma compound. |
| Inconsistent aroma profile between batches. | - Variability in initial concentration of precursors (amino acids, sugars). - Inconsistent heating profiles (temperature and time). - Fluctuations in the pH of the raw materials. | - Standardize Raw Materials: Ensure consistent quality and composition of your starting ingredients. - Precise Process Control: Implement strict control over heating temperature, ramps, and hold times. - Monitor pH: Regularly measure and adjust the pH of your batches to ensure consistency. |
| Difficulty in quantifying this compound in a complex food matrix. | - Matrix interference. - Inefficient extraction. - Low concentration of the analyte. | - Optimize Extraction Method: Utilize methods like Headspace Solid-Phase Microextraction (HS-SPME) which are effective for volatile compounds in complex matrices.[5][6] - Use of Internal Standards: Employ a stable isotope-labeled internal standard for accurate quantification. - Selective Detection: Use Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.[7] |
Data Presentation
Currently, there is a lack of specific quantitative data in the scientific literature regarding the thermal degradation kinetics of this compound. Research is needed to establish precise degradation rates at various temperatures and pH levels in different food matrices.
Experimental Protocols
Protocol: Quantification of this compound in a Liquid Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
1. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the volatility of the analyte.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar pyrazine).
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for volatile and semi-volatile compounds.
-
Incubation: Place the vial in an autosampler or water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for adsorption of the analyte.
3. GC-MS Analysis:
-
Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column (typically for 2-5 minutes in splitless mode).
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 138, 123, 95) and the internal standard.
-
4. Quantification:
-
Create a calibration curve using a series of standards with known concentrations of this compound and the internal standard.
-
Determine the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: A simplified logical diagram illustrating the thermal degradation of this compound.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
Technical Support Center: Eliminating Matrix Effects in 2-Methoxy-3,5-dimethylpyrazine Quantification
Welcome to the technical support center for the accurate quantification of 2-Methoxy-3,5-dimethylpyrazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in analytical experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound, offering potential causes and actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Low or Inconsistent Analyte Recovery | 1. Suboptimal Extraction: The chosen solvent or extraction conditions may not be efficient for this compound in your specific matrix. 2. Analyte Loss During Cleanup: The sample cleanup steps (e.g., solid-phase extraction) may be removing the analyte along with the matrix interferences. | 1. Optimize Extraction Parameters: Experiment with different extraction solvents and adjust the pH. For volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique; optimize parameters like fiber coating, extraction time, and temperature.[1] 2. Perform Spike and Recovery Experiments: Add a known amount of a this compound standard to your blank matrix before extraction. Analyze this spiked sample alongside your unknown samples to calculate the percent recovery and identify steps where analyte loss is occurring.[1] |
| Significant Signal Suppression or Enhancement | Co-elution of Matrix Components: Interfering compounds from the sample matrix are co-eluting with this compound, affecting its ionization in the mass spectrometer.[1] | 1. Improve Chromatographic Separation: Modify your GC or LC method to better separate the analyte peak from interferences. This could involve using a different analytical column, adjusting the oven temperature program in GC, or modifying the mobile phase gradient in LC.[1] 2. Reduce Matrix Injected: If your instrument has sufficient sensitivity, diluting the final extract can effectively reduce the concentration of interfering matrix components.[1] 3. Implement a Robust Calibration Strategy: If chromatographic optimization is insufficient, use a method that compensates for the matrix effect. Stable Isotope Dilution Analysis (SIDA) is the most robust solution. Alternatively, matrix-matched calibration or the standard addition method can be employed.[1] |
| Poor Reproducibility of Results | 1. Inconsistent Sample Matrix: The composition of your matrix may vary significantly between samples. 2. Active Sites in the GC System: The inlet liner and column may have active sites that are not consistently masked by the matrix, leading to variable analyte degradation. | 1. Homogenize Samples Thoroughly: Ensure that each sample aliquot is representative of the whole sample. 2. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it experiences the same matrix effects as the analyte.[1] 3. Perform Regular GC System Maintenance: Replace the inlet liner and trim the column regularly to minimize active sites. |
| Calculated Concentration Differs Significantly Between Matrix-Matched and Standard Addition Calibration | Non-representative Blank Matrix: The blank matrix used for the matrix-matched calibration does not accurately reflect the matrix of the actual sample. | 1. Standard Addition is More Accurate for Unique Samples: For highly complex or variable individual samples, the standard addition method is generally considered more accurate as it creates a calibration curve within the specific sample matrix.[2] 2. Ensure Representative Blank for Matrix-Matching: If using matrix-matched calibration, select a blank matrix that is as similar as possible to the samples being analyzed. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat the injector port, leading to the protection of the analyte and subsequent signal enhancement.[1] Both suppression and enhancement can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes indicates the presence of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of the this compound standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent. The matrix effect (ME) can be calculated using the following formula:[1]
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.[1]
Q3: What are the primary strategies to eliminate or compensate for matrix effects?
A3: The main strategies can be categorized as follows:
-
Sample Preparation: Optimize sample cleanup to remove interfering matrix components. Techniques like Solid-Phase Microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for this purpose.[1]
-
Chromatographic Optimization: Adjust the GC method to separate this compound from co-eluting matrix components.[1]
-
Calibration Strategies: Employ a calibration method that compensates for the matrix effect. The most common and effective methods are Stable Isotope Dilution Analysis (SIDA), Matrix-Matched Calibration, and the Standard Addition Method.[1]
Q4: What is Stable Isotope Dilution Analysis (SIDA) and why is it considered a "gold standard"?
A4: Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte (e.g., deuterated this compound) as an internal standard.[3] Because the labeled standard is chemically and physically almost identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss and experiencing the same matrix effects.[3] In the mass spectrometer, the labeled standard is easily distinguished from the native analyte by its higher mass-to-charge ratio, allowing for highly accurate and precise quantification.[3]
Q5: When should I use the standard addition method?
A5: The standard addition method is particularly useful when a blank matrix that is representative of your sample is not available for creating matrix-matched calibration standards. It is also the preferred method for analyzing individual, complex, or highly variable samples, as it corrects for matrix effects by creating a calibration curve within the sample itself.[2]
Quantitative Data Summary
The following table provides illustrative data on the expected performance of different matrix effect elimination strategies for pyrazine analysis. Actual values may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Calibration Method | Analyte | Matrix | Typical Recovery (%) | Matrix Effect | Typical Precision (RSD %) | Reference |
| External Calibration (in solvent) | Pyrazines | Complex Food Matrix | Often >120% (enhancement) or <70% (suppression) | Significant Signal Enhancement or Suppression | >15% | [2] |
| Matrix-Matched Calibration | Pyrazines | Complex Food Matrix | 90 - 110% | Compensated | <10% | [2] |
| Standard Addition Method | Pyrazines | Complex Food Matrix | 95 - 105% | Compensated | <10% | [2] |
| Stable Isotope Dilution Analysis (SIDA) | Alkylpyrazines | Coffee | 98 - 102% | Corrected | <5% | [3] |
Experimental Protocols & Workflows
Stable Isotope Dilution Analysis (SIDA) Workflow
This workflow outlines the key steps for quantifying this compound using SIDA coupled with GC-MS.
Detailed Protocol for SIDA:
-
Homogenization: Homogenize the solid or liquid sample to ensure uniformity.
-
Internal Standard Spiking: Accurately add a known amount of a deuterated this compound solution to a precisely weighed or measured aliquot of the homogenized sample.
-
Extraction: Perform the extraction using an appropriate method such as solvent extraction or SPME.
-
GC-MS Analysis: Analyze the extract using a GC-MS system. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor specific ions for both the native analyte and the deuterated internal standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of standards. Determine the concentration of this compound in the sample from this calibration curve.
Matrix-Matched Calibration Workflow
This workflow illustrates the process of creating and using a matrix-matched calibration curve.
Detailed Protocol for Matrix-Matched Calibration:
-
Preparation of Blank Matrix Extract: Select a sample of the matrix that is known to be free of this compound. Extract this blank matrix using the same procedure as for your unknown samples.
-
Preparation of Calibration Standards: Prepare a stock solution of this compound. Create a series of working standard solutions by diluting the stock solution. For each calibration point, add a small, accurate volume of the appropriate working standard solution to an aliquot of the blank matrix extract.
-
GC-MS Analysis: Analyze the matrix-matched calibration standards and your sample extracts under the same GC-MS conditions.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Determine the concentration in your samples using the regression equation from this curve.
Standard Addition Method Workflow
This workflow demonstrates the standard addition method for a single sample.
Detailed Protocol for the Standard Addition Method:
-
Initial Analysis: Analyze the unadulterated sample extract to estimate the approximate concentration of this compound.[4]
-
Prepare Aliquots: Divide the sample extract into at least four equal aliquots.[4]
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add known and increasing amounts of a this compound standard solution. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated amount of the analyte in the sample aliquot.[4]
-
GC-MS Analysis: Analyze all prepared aliquots under the same GC-MS conditions.
-
Quantification: Construct a calibration curve by plotting the measured instrument response (e.g., peak area) against the concentration of the added standard for each aliquot. The concentration of this compound in the original, unspiked sample is determined from the absolute value of the x-intercept of the linear regression line.[4]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile pyrazines like this compound from liquid or solid matrices.[1]
Detailed Protocol for HS-SPME:
-
Sample Preparation: Place a known amount of the liquid or homogenized solid sample into a headspace vial (e.g., 20 mL).[1]
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[1]
-
Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.[1]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column for separation and subsequent MS detection.[1]
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a streamlined approach for extracting a wide range of analytes, including pyrazines, from complex matrices.
Detailed Protocol for QuEChERS:
-
Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g).
-
Extraction and Partitioning: Place the homogenized sample into a centrifuge tube. Add an appropriate volume of acetonitrile and the appropriate salting-out salts (e.g., magnesium sulfate, sodium chloride).[5][6] Shake vigorously.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous/solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences.[5]
-
Final Analysis: After vortexing and centrifuging the d-SPE tube, the final extract is ready for GC-MS analysis.
References
Technical Support Center: Enhancing Sensitivity for 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the sensitive detection of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MDMP) and why is its sensitive detection important?
A1: this compound (2-MDMP) is a volatile organic compound known for its potent earthy, musty, or moldy aroma.[1] It is a significant contributor to off-odors in various products, including drinking water and wine, where it can be perceived as a "fungal must" or "corky" taint.[1][2][3] Due to its extremely low odor detection threshold, even trace amounts can significantly impact the sensory profile and consumer acceptability of a product.[1][4] Therefore, highly sensitive detection methods are crucial for quality control in the food and beverage industries and for monitoring water quality.[2][5]
Q2: What are the most common analytical techniques for the sensitive detection of 2-MDMP?
A2: The most common and effective techniques for sensitive 2-MDMP detection involve gas chromatography (GC) coupled with mass spectrometry (MS).[2][6] To enhance sensitivity, pre-concentration techniques are often employed. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method that is easily automated.[2][7] Stir Bar Sorptive Extraction (SBSE) offers a larger volume of stationary phase, leading to higher analyte recovery and improved sensitivity.[7] Gas Chromatography-Olfactometry (GC-O) is also used to identify the compound responsible for a specific off-odor.[2]
Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for 2-MDMP?
A3: The LOD and LOQ for 2-MDMP are highly dependent on the analytical method, instrumentation, and the sample matrix. However, with optimized methods like HS-SPME-GC-MS, very low detection limits can be achieved. For instance, in drinking water, an LOD of 0.83 ng/L and an LOQ of 2.5 ng/L have been reported.[2] The aroma threshold in white wine has been determined to be as low as 2.1 ng/L.[1][4]
Troubleshooting Guide
Q4: Why am I observing a low or no signal for 2-MDMP in my GC-MS analysis?
A4: Several factors could contribute to a weak or absent signal for 2-MDMP. Consider the following potential causes and solutions:
-
Inefficient Extraction: The choice of extraction technique and its parameters are critical. For HS-SPME, ensure the fiber coating is appropriate (e.g., DVB/CAR/PDMS is often effective for pyrazines) and that the extraction time and temperature are optimized.[7] Increasing the ionic strength of the sample by adding salt (e.g., NaCl) can also improve the extraction efficiency of volatile compounds.[7]
-
Sample Matrix Effects: The sample matrix can significantly impact analyte recovery. For instance, high concentrations of ethanol in wine can reduce extraction efficiency. Diluting the wine sample with water to lower the ethanol concentration can be beneficial.[7]
-
Improper GC-MS Parameters: The GC column and temperature program must be suitable for separating 2-MDMP from other matrix components. A non-polar column like a DB-5 is often used.[8] For detection, using the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity compared to full scan mode.[7]
-
Analyte Degradation: Although 2-MDMP is relatively stable, sample handling and storage conditions should be considered to prevent any potential degradation.
Q5: My baseline is noisy, making it difficult to detect low concentrations of 2-MDMP. What can I do?
A5: A noisy baseline can be caused by contamination or issues with the GC-MS system. Here are some troubleshooting steps:
-
Check for Contamination: Contamination can originate from the sample, solvent, glassware, or the GC system itself. Ensure all glassware is scrupulously clean and run a blank analysis (a sample with no analyte) to identify any background signals.
-
GC System Maintenance: A dirty injector liner or a bleeding GC column can contribute to a noisy baseline. Regularly replace the injector liner and septum, and condition the column according to the manufacturer's instructions.
-
Optimize MS Parameters: Ensure the mass spectrometer is properly tuned. An unstable ion source temperature or detector voltage can lead to a noisy baseline.
Quantitative Data Summary
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 0.83 ng/L | Drinking Water | HS-SPME-GC-MS | [2] |
| Limit of Quantification (LOQ) | 2.5 ng/L | Drinking Water | HS-SPME-GC-MS | [2] |
| Aroma Threshold | 2.1 ng/L | White Wine | N/A | [1][4] |
Experimental Protocols
Protocol: Sensitive Detection of 2-MDMP in Drinking Water by HS-SPME-GC-MS
This protocol is based on a validated method for the quantitative analysis of 2-MDMP in drinking water.[2]
1. Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
To increase the ionic strength and promote the transfer of analytes to the headspace, add NaCl to a final concentration of 20-30% (w/v).[7]
-
If using an internal standard for quantification, add a known amount of a deuterated analog of 2-MDMP.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Procedure:
-
Place the vial in an autosampler or a heating block with agitation.
-
Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes. The choice of fiber coating is crucial for optimal extraction.[7]
3. GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the heated GC injector port (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Use a temperature program such as: start at 40°C for 2 minutes, then ramp up to 230°C at a rate of 6°C/minute, and hold for 5 minutes.
-
Detect the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7] Monitor characteristic ions for 2-MDMP (e.g., m/z 138, 123, 95).
Mandatory Visualization
Caption: HS-SPME-GC-MS Workflow for 2-MDMP Analysis.
Caption: Troubleshooting Low Sensitivity for 2-MDMP Detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [webbook.nist.gov]
Technical Support Center: 2-Methoxy-3,5-dimethylpyrazine Extraction
Welcome to the technical support center for the efficient extraction of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent and effective methods for the extraction of 2-MDMP, a volatile to semi-volatile compound, include Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction (SE), and Steam Distillation. HS-SPME is a solvent-free technique ideal for volatile compounds in liquid or solid samples.[1] Solvent extraction is a classic and robust method suitable for a wide range of matrices.[1] Steam distillation is often used for isolating volatile compounds from complex mixtures.[2]
Q2: How do I select the appropriate extraction method for my sample type?
A2: The choice of extraction method depends on the sample matrix, the concentration of 2-MDMP, and the available instrumentation. For liquid samples like beverages or water, HS-SPME and Stir Bar Sorptive Extraction (SBSE) are highly sensitive and suitable.[3][4] For solid or semi-solid matrices such as food products, both HS-SPME and solvent extraction are effective.[1] Solvent extraction may be preferred for larger sample volumes and when higher analyte concentrations are expected.[3]
Q3: What factors can influence the extraction efficiency of 2-MDMP?
A3: Several factors can significantly impact the extraction efficiency of 2-MDMP. For HS-SPME, these include the choice of fiber coating, extraction time, and temperature.[5][6] For solvent extraction, the choice of solvent, pH of the sample, and the number of extraction cycles are crucial.[7][8] The addition of salt ("salting out") can also enhance the release of volatile compounds in aqueous samples for both HS-SPME and solvent extraction.[9]
Q4: What are common impurities encountered during the extraction of pyrazines?
A4: During the synthesis and extraction of pyrazines, imidazole derivatives can be a common impurity, especially when using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for liquid-liquid extraction.[8] Using a non-polar solvent such as hexane can help avoid the co-extraction of these more polar impurities.[8]
Troubleshooting Guides
This section provides practical advice for overcoming common challenges you may encounter during the extraction of this compound.
Low Extraction Yield
Problem: The recovery of 2-MDMP is consistently low.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Method | For volatile compounds like 2-MDMP in liquid matrices, ensure you are using a technique with high sensitivity, such as HS-SPME or SBSE. For solid matrices, consider if the solvent in solvent extraction is effectively penetrating the sample. |
| Suboptimal HS-SPME Parameters | Optimize the SPME fiber coating, extraction time, and temperature. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[6][9] Experiment with extraction temperatures (e.g., 50-80°C) and times (e.g., 30-60 minutes) to find the optimal conditions for your specific sample.[5][10] |
| Inefficient Solvent Extraction | The choice of solvent is critical. While dichloromethane and diethyl ether are commonly used, their polarity might not be optimal for 2-MDMP in your matrix.[1] Consider using a less polar solvent like hexane to improve selectivity.[8] Also, a single extraction is often insufficient; perform multiple extractions with fresh solvent to improve recovery.[7][8] |
| Incorrect Sample pH | The pH of the sample can influence the volatility and extractability of pyrazines. For HS-SPME of methoxypyrazines from wine, acidification is a key step.[11] Experiment with adjusting the pH of your sample to optimize the recovery for your specific matrix. |
| Matrix Effects | Components in your sample matrix can interfere with the extraction process. For complex matrices, sample pre-treatment such as filtration, centrifugation, or distillation may be necessary to remove interfering substances.[11] |
Impurity Contamination
Problem: The extracted sample contains significant impurities, interfering with analysis.
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Polar Impurities | If using solvent extraction with moderately polar solvents like MTBE or ethyl acetate, you may be co-extracting polar impurities such as imidazoles.[8] Switch to a non-polar solvent like hexane to minimize the extraction of these impurities.[8] |
| Complex Sample Matrix | For complex samples, a simple extraction may not be sufficient to isolate 2-MDMP cleanly. Consider a cleanup step after extraction, such as passing the extract through a small column of silica gel, which can retain polar impurities.[8] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key aspects of common extraction methods for pyrazines, including 2-MDMP. Quantitative data for 2-MDMP is often matrix-dependent and requires method optimization.
| Extraction Method | Principle | Key Advantages | Key Disadvantages | Typical Recovery Rate |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber.[1] | Solvent-free, high sensitivity, easily automated.[1] | Fiber lifetime can be limited, matrix effects can influence recovery. | High for volatile pyrazines, but matrix-dependent. |
| Solvent Extraction (SE) | Partitioning of the analyte between the sample matrix and an immiscible solvent.[1] | High extraction capacity, robust and well-established.[1] | Requires organic solvents, can be time-consuming, prone to emulsion formation. | 71-87% for general methoxypyrazines in wine (multiple extractions).[3] |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a thick layer of polydimethylsiloxane (PDMS) coated on a magnetic stir bar. | High sample capacity, excellent enrichment of trace compounds.[3] | Longer extraction times compared to SPME.[3] | High, comparable or superior to SPME for many applications. |
| Steam Distillation | Separation of volatile compounds by co-distilling with water. | Effective for isolating volatile compounds from complex, non-volatile matrices. | Can be time-consuming and may not be suitable for thermally labile compounds. | Method-dependent, often used in combination with solvent extraction for quantification.[2] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
For liquid samples, place 5-10 mL into a headspace vial.
-
For solid samples, weigh 1-5 g of the homogenized sample into a headspace vial.
-
To enhance the release of volatiles, add a saturated solution of sodium chloride (NaCl).[9]
-
-
Extraction:
-
Desorption and Analysis:
Protocol 2: Liquid-Liquid Solvent Extraction (LLE)
This protocol is a general procedure for extracting pyrazines from a liquid matrix.
-
Sample Preparation:
-
Place a known volume of the liquid sample into a separatory funnel.
-
Adjust the pH of the sample as needed to optimize the extraction of 2-MDMP.
-
-
Extraction:
-
Add a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction two more times with fresh solvent.[7]
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS for analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of 2-MDMP.
Caption: Troubleshooting logic for low extraction yield of 2-MDMP.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Optimization for 2-Methoxy-3,5-dimethylpyrazine (MDMP) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method optimization of 2-Methoxy-3,5-dimethylpyrazine (MDMP) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDMP) and why is its analysis important?
A1: this compound (MDMP) is a potent, naturally occurring aromatic compound.[1][2] It is known for its strong musty, earthy, or nutty aroma and has an extremely low odor threshold, meaning even trace amounts can significantly impact the sensory profile of a product.[2] Its analysis is crucial in the food and beverage industry for quality control, particularly in products like wine, where it can be a source of "cork taint," and in monitoring drinking water quality, where it can cause off-odors.[2][3][4][5]
Q2: Which analytical technique is most suitable for the trace analysis of MDMP in complex matrices?
A2: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used and highly effective technique for the analysis of MDMP and other volatile pyrazines.[1][3] This method is solvent-free, sensitive, and combines sample extraction, concentration, and analysis into a streamlined workflow.[1][6] For enhanced sensitivity and selectivity, especially in very complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.[7]
Q3: How can I improve the extraction efficiency of MDMP from my samples?
A3: Optimizing the HS-SPME parameters is key to improving extraction efficiency. This includes:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for trapping a broad range of volatile compounds, including pyrazines.[7][8]
-
Extraction Temperature and Time: Optimal conditions need to be determined empirically for each matrix. For example, a study on alkylpyrazines found 50°C for 50 minutes to be optimal for microbial samples.[9] For cocoa samples, 60°C for 45 minutes was effective.[10]
-
Matrix Modification: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can enhance the release of volatile analytes like MDMP into the headspace, a phenomenon known as the "salting-out" effect.[1][10]
Q4: What are the key validation parameters I should consider for my MDMP analytical method?
A4: To ensure the reliability and accuracy of your results, your analytical method should be validated for several key parameters, including:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[1]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[1]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.[1]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[1]
-
Precision: The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (%RSD).[1]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of MDMP and provides potential solutions.
Issue 1: Low Sensitivity or Poor Signal-to-Noise Ratio
Potential Causes & Solutions:
-
Sub-optimal HS-SPME Conditions:
-
Solution: Re-evaluate and optimize the SPME fiber type, extraction temperature, and extraction time for your specific matrix. Ensure the sample is properly equilibrated before extraction.
-
-
Matrix Effects:
-
Inefficient Desorption:
-
Solution: Ensure the GC inlet temperature and desorption time are adequate for the complete transfer of MDMP from the SPME fiber to the GC column. A typical desorption temperature is 250°C.[7]
-
-
System Contamination or Leaks:
-
Solution: Perform a leak check on the GC inlet. Bake out the GC column to remove potential contaminants. Regularly tune the mass spectrometer to ensure optimal performance.[11]
-
Issue 2: Poor Peak Shape (Peak Tailing or Fronting)
Potential Causes & Solutions:
-
Active Sites in the GC System:
-
Improper GC Conditions:
-
Column Overload:
-
Solution: Injecting too much analyte can lead to peak fronting. If this is suspected, dilute the sample or reduce the injection volume.
-
Issue 3: Co-elution with Interfering Compounds
Potential Causes & Solutions:
-
Insufficient Chromatographic Resolution:
-
Solution: The choice of GC column is critical. For separating pyrazines from matrix interferences, a polar column like a DB-WAX may be more appropriate than a non-polar DB-5MS column.[9]
-
-
Complex Matrix:
-
Solution: Enhance sample cleanup prior to analysis. This could involve techniques like solid-phase extraction (SPE) if compatible with the volatility of MDMP. Alternatively, using GC-MS/MS can provide the necessary selectivity to distinguish MDMP from co-eluting interferences.[7]
-
Data Presentation
The following tables summarize quantitative data for the analysis of MDMP and other methoxypyrazines in various matrices.
Table 1: Method Performance for MDMP in Drinking Water
| Parameter | Value | Reference |
| Analytical Method | HS-SPME-GC-MS | [3] |
| Linearity (R²) | 0.9998 | [3] |
| Working Range | 2.5 - 500 ng/mL | [3] |
| Limit of Detection (LOD) | 0.83 ng/mL | [3] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | [3] |
Table 2: Comparative Performance of HS-SPME-GC-MS and HS-SPME-GC-MS/MS for Methoxypyrazine Analysis in Wine
| Parameter | HS-SPME-GC-MS | HS-SPME-GC-MS/MS | Reference |
| Limit of Detection (LOD) | 1-2 ng/L | 2 ng/L | [7] |
| Limit of Quantification (LOQ) | - | 33 ng/L | [7] |
| Linearity (R²) | - | 0.993 - 0.997 | [7] |
Table 3: Recovery and Precision for Pyrazine Analysis in Edible Oils
| Parameter | Value Range | Reference |
| Analytical Method | MHS-SPME-arrow-GCMS | [12] |
| Mean Recoveries | 91.6 - 109.2% | [12] |
| Intra-day RSD | < 16% | [12] |
| Inter-day RSD | < 16% | [12] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for MDMP in Drinking Water
This protocol is adapted from a validated method for the analysis of MDMP in drinking water.[3]
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of MDMP).
-
Add NaCl to achieve a concentration that optimizes the "salting-out" effect (this needs to be determined empirically, but a good starting point is 2-3 g).[1]
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[7]
-
Column: Use a suitable capillary column, such as a DB-WAX or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).[9]
-
Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for a few minutes.[9] (Note: This is an example; the program should be optimized for your specific application).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in both full scan and selected ion monitoring (SIM) modes for quantification.
-
Visualizations
Caption: Troubleshooting workflow for low sensitivity issues.
Caption: General experimental workflow for MDMP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Co-elution in 2-Methoxy-3,5-dimethylpyrazine GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution a common problem in the GC analysis of this compound?
A1: Co-elution is a frequent challenge in the analysis of this compound and other pyrazine isomers because these compounds often share very similar chemical properties, leading to comparable retention times on a GC column.[1] Many pyrazine isomers also produce similar mass spectra, which makes it difficult to differentiate and accurately quantify individual compounds when their chromatographic peaks overlap.[2] This is especially problematic in complex matrices where the likelihood of co-eluting compounds is high.[1]
Q2: What are the initial indicators of co-elution in my chromatogram?
A2: The initial signs of co-elution can be subtle. Look for asymmetrical peak shapes such as peak fronting, tailing, or the appearance of a "shoulder" on the peak of interest.[3] Peaks that are broader than expected under your analytical conditions can also suggest a hidden co-eluting compound.[2] In your mass spectrometry data, inconsistent mass spectra across a single chromatographic peak are a strong indicator of co-elution.[3]
Q3: Can my sample preparation method help in resolving co-elution?
A3: Yes, sample preparation can significantly influence the final chromatographic separation. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective for extracting and concentrating volatile pyrazines from a sample matrix.[4] Optimizing SPME parameters such as fiber coating, extraction time, and temperature can selectively isolate certain pyrazines, potentially reducing the complexity of the mixture introduced into the GC system and thereby minimizing the chances of co-elution.[4][5]
Q4: When should I consider using a different GC column?
A4: If you are experiencing co-elution with your current column, especially if it is a non-polar column (e.g., DB-5ms or HP-5ms), switching to a column with a different stationary phase is a crucial next step. Polar columns, such as those with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX), often provide different selectivity for pyrazines and can resolve isomers that co-elute on non-polar phases.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving co-elution issues during the GC analysis of this compound.
Guide 1: Identifying Co-elution
Symptom: You observe a single, seemingly symmetrical peak, but suspect co-elution based on inconsistent quantitative results or prior knowledge of the sample.
Troubleshooting Steps:
-
Peak Shape Analysis: Carefully examine the peak shape. Zoom in on the peak to look for subtle asymmetries like small shoulders or tailing that may not be obvious at a larger scale.[3]
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra at different points across the peak (peak apex, leading edge, and tailing edge). A change in the mass spectrum is a clear indication of co-elution.[3]
-
Use of Deconvolution Software: Employ mass spectral deconvolution software, if available, to computationally separate the mass spectra of co-eluting compounds.
Guide 2: Method Optimization to Resolve Co-eluting Peaks
If co-elution is confirmed, follow these steps to optimize your GC method:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: For early eluting peaks, reducing the initial oven temperature can improve separation.[7]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) increases the interaction time of the analytes with the stationary phase and can enhance resolution.[7]
-
Introduce an Isothermal Hold: If the co-eluting peaks appear in the middle of the run, introducing a brief isothermal hold just before their elution can improve separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency. Deviations from the optimal flow rate can lead to peak broadening and reduced resolution.
-
-
Change the GC Column:
-
If temperature and flow rate optimization are insufficient, switch to a column with a different stationary phase. For pyrazines, moving from a non-polar (e.g., DB-5ms) to a polar (e.g., DB-WAX) column is highly recommended to exploit different selectivity.[6]
-
Data Presentation
The choice of GC column stationary phase is critical for resolving structurally similar pyrazine isomers. Non-polar columns separate compounds primarily based on boiling point, while polar columns provide different selectivity based on dipole-dipole interactions. This difference in selectivity can be leveraged to resolve co-eluting compounds.
For example, this compound can potentially co-elute with other alkylpyrazines like 2,3,5-trimethylpyrazine on a standard non-polar column. The table below compares their retention indices on both non-polar and polar stationary phases, illustrating the change in elution order and improved separation on a polar column.
| Compound | Boiling Point (°C) | Retention Index on DB-5 (non-polar) | Retention Index on DB-WAX (polar) |
| 2,3,5-Trimethylpyrazine | 171-172 | 1075 | 1398 |
| This compound | ~178 | 1055[8] | 1433[2] |
Note: Retention indices are approximate and can vary based on specific experimental conditions.
As shown in the table, while these compounds have similar retention indices on a non-polar DB-5 column, their retention indices are more distinct on a polar DB-WAX column, indicating better separation.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix
This protocol provides a general method for the analysis of 2-MDMP and can be adapted for various liquid samples such as water or wine.
1. Sample Preparation (HS-SPME)
-
Materials:
-
20 mL headspace vials with PTFE/silicone septa.
-
SPME fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range pyrazine analysis.[4]
-
Sodium chloride (NaCl).
-
Deuterated internal standard (e.g., 2-Methoxy-d3-3-isobutylpyrazine) for accurate quantification.
-
-
Procedure:
-
Pipette 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the deuterated internal standard.
-
Add NaCl to saturate the solution (approximately 2-3 g), which increases the volatility of the pyrazines.
-
Immediately seal the vial.
-
Incubate the vial at 60°C for 15 minutes with agitation to allow the analytes to equilibrate in the headspace.[4]
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C to extract the volatile compounds.[4]
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer detector.
-
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Desorption Time: 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Full scan (m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-eluting peaks in GC analysis.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of pyrazines.
References
- 1. agilent.com [agilent.com]
- 2. This compound [webbook.nist.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Microbial Formation of 2-Methoxy-3,5-dimethylpyrazine (MDMP) in Wine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the microbial formation of 2-Methoxy-3,5-dimethylpyrazine (MDMP) in wine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDMP) and how does it impact wine?
A1: this compound (MDMP) is a potent aromatic compound that can impart undesirable "musty," "moldy," or "earthy" aromas to wine.[1][2] It is considered a significant contributor to "cork taint," secondary to 2,4,6-trichloroanisole (TCA).[1] Due to its extremely low sensory detection threshold, even trace amounts can negatively affect the wine's sensory profile.[1][2]
Q2: What is the primary microbial source of MDMP in wine?
A2: The bacterium Rhizobium excellensis has been identified as a primary producer of MDMP.[3] This bacterium, commonly found in soil, can synthesize MDMP from amino acid precursors.[1] While other microorganisms may be involved, R. excellensis is a key organism of concern for MDMP contamination.
Q3: What are the precursors for MDMP formation by Rhizobium excellensis?
A3: Rhizobium excellensis actively synthesizes MDMP from the amino acids L-alanine and L-leucine.[1][3] To a lesser extent, L-phenylalanine and L-valine can also serve as precursors.[3]
Q4: What are the main contamination sources of MDMP in a winery?
A4: The primary sources of MDMP contamination are natural cork stoppers and oak wood used for barrels.[1][3] The bacterium Rhizobium excellensis can colonize these materials, leading to the formation of MDMP which can then leach into the wine.
Q5: Can winemaking practices influence the concentration of other methoxypyrazines?
A5: Yes, while MDMP is of microbial origin, other methoxypyrazines like 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are grape-derived.[4] Viticultural practices such as canopy management and controlling vine vigor can influence the levels of these grape-derived methoxypyrazines. Fermentation with certain commercial yeasts and techniques like thermovinification have also been shown to reduce the concentration of these compounds.[5]
Q6: Is there a correlation between MDMP and 2,4,6-trichloroanisole (TCA) contamination?
A6: No, the contamination of cork by MDMP is not correlated with the presence of TCA.[3] These two compounds have different origins and mechanisms of formation, although both can contribute to a "corky" taint.
Troubleshooting Guides
Issue 1: "Musty" or "Earthy" Off-Aroma Detected in Finished Wine
Possible Cause: Contamination with MDMP from a microbial source.
Troubleshooting Steps:
-
Sensory Evaluation:
-
Conduct a sensory panel to confirm the "musty," "moldy," or "earthy" aroma profile characteristic of MDMP.
-
Compare the affected wine with a control sample to determine the intensity of the off-aroma.
-
-
Chemical Analysis:
-
Submit a sample of the affected wine for quantitative analysis of MDMP using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the measured MDMP concentration to the sensory detection threshold to confirm it as the source of the off-aroma.
-
-
Source Identification:
-
If the wine is bottled, test a representative sample of the corks for MDMP contamination.
-
If the wine is in barrels, sample the wine from different barrels to isolate the source. Test the wood from suspect barrels for the presence of MDMP.
-
Investigate other potential contact surfaces, such as oak chips or staves, if used.
-
-
Remediation (for future batches):
-
Review sanitation protocols for all winery equipment, especially those in contact with raw materials like grapes and wood.
-
Implement a strict quality control program for incoming materials, including corks and oak barrels.
-
Consider alternative closures to natural cork if the problem persists.
-
Ensure proper toasting of new oak barrels, as high temperatures can significantly reduce MDMP content.[3]
-
Issue 2: High Levels of MDMP Detected in New Oak Barrels
Possible Cause: Microbial contamination of the oak wood prior to or during barrel manufacturing.
Troubleshooting Steps:
-
Verification:
-
Confirm the initial analysis by re-testing wood shavings from the barrels.
-
Use a control sample of wood known to be free of MDMP for comparison.
-
-
Supplier Communication:
-
Contact the barrel supplier and provide them with the analytical results.
-
Inquire about their quality control procedures for sourcing and processing oak.
-
-
Prevention:
-
Implement a routine screening program for MDMP on all incoming oak products.
-
Work with suppliers who can provide certification of MDMP-free products.
-
Ensure adequate toasting of barrels, as it has been shown that 93% of the MDMP content in wood is destroyed after 10 minutes at 220°C.[3]
-
Quantitative Data
Table 1: Sensory Detection Thresholds of this compound (MDMP)
| Matrix | Detection Threshold (ng/L) | Reference |
| White Wine | 2.1 | [2][3][6][7] |
Table 2: Reported Concentrations of MDMP in Contaminated Materials
| Material | Concentration | Reference |
| Untreated Natural Cork Stoppers | > 10 ng/cork (in approx. 40% of samples) | [3] |
Experimental Protocols
Protocol 1: Detection of MDMP in Wine by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This method is adapted from established protocols for methoxypyrazine analysis in wine.[5][8]
1. Sample Preparation:
- Pipette 10 mL of wine into a 20 mL headspace vial.
- Add a known amount of an internal standard (e.g., deuterated MDMP, if available, or another deuterated methoxypyrazine like d3-IPMP).
- Add 3 g of NaCl to the vial to increase the volatility of the analytes.
- Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction:
- Place the vial in a heated agitator (e.g., at 45°C).
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.
3. GC-MS Analysis:
- Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C).
- Separate the compounds on a suitable capillary column (e.g., a DB-5ms).
- Use a temperature program that allows for the separation of MDMP from other volatile compounds.
- Detect and quantify MDMP using a mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity.
4. Quantification:
- Create a calibration curve using standard solutions of MDMP in a model wine.
- Calculate the concentration of MDMP in the sample based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Microbial biosynthesis pathway of MDMP.
Caption: Troubleshooting workflow for 'musty' off-aromas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and identification of this compound, a potent musty compound from wine corks. | Semantic Scholar [semanticscholar.org]
- 3. Origin and incidence of this compound, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purity Analysis of Synthetic 2-Methoxy-3,5-dimethylpyrazine
Welcome to the Technical Support Center for the purity analysis of synthetic 2-Methoxy-3,5-dimethylpyrazine (2-MDMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for determining the purity of this compound?
A1: The most common and effective method for the purity analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). For trace-level analysis, this is often coupled with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is a solvent-free technique ideal for volatile compounds like 2-MDMP.
Q2: What are the expected major impurities in synthetic this compound?
A2: The primary impurity to expect is the unreacted starting material, 2-hydroxy-3,5-dimethylpyrazine. Other potential impurities can arise from side reactions or incomplete reactions during synthesis, such as positional isomers (e.g., 3-methoxy-2,5-dimethylpyrazine) or byproducts from the methylation agent.
Q3: What other analytical techniques can be used to assess the purity of this compound?
A3: Besides GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is a powerful tool for structural confirmation and purity assessment. It can provide information about the presence of impurities and confirm the structure of the final product.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purity analysis of this compound.
GC-MS Analysis Troubleshooting
Issue 1: Low or No Signal for this compound
-
Potential Cause: Suboptimal HS-SPME parameters.
-
Solution: Ensure the use of a suitable SPME fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Optimize extraction time and temperature to ensure efficient partitioning of 2-MDMP from the sample matrix to the fiber.
-
-
Potential Cause: Inefficient desorption from the SPME fiber in the GC inlet.
-
Solution: Ensure the GC inlet temperature is high enough (typically around 250 °C) for complete thermal desorption of the analyte from the fiber.
-
-
Potential Cause: Leaks in the GC system.
-
Solution: Perform a leak check of the GC inlet and connections.
-
-
Potential Cause: Improper sample preparation.
-
Solution: For aqueous samples, the addition of salt (salting out) can improve the extraction efficiency of polar pyrazines.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Potential Cause: Active sites in the GC system.
-
Solution: Use deactivated inlet liners and change them regularly. Trimming 10-20 cm from the inlet of the analytical column can also help remove active sites.
-
-
Potential Cause: Column overload.
-
Solution: Reduce the amount of sample injected or dilute the sample.
-
-
Potential Cause: Inappropriate GC oven temperature program.
-
Solution: A slow initial ramp rate can improve peak shape for early eluting compounds.
-
Issue 3: Co-elution of this compound with Impurities
-
Potential Cause: Insufficient chromatographic resolution.
-
Solution: Use a longer GC column or a column with a different stationary phase (e.g., a polar column like DB-WAX in addition to a non-polar column like DB-5ms) to improve separation. Optimizing the oven temperature program with a slower ramp rate can also enhance resolution.
-
Identification of Impurities
Issue: An unknown peak is observed in the chromatogram.
-
Step 1: Analyze the Mass Spectrum.
-
Compare the mass spectrum of the unknown peak with the mass spectrum of this compound and its potential impurities. The mass spectrum for this compound will have a molecular ion peak at m/z 138.
-
-
Step 2: Consider Potential Impurities.
-
Unreacted Starting Material: Look for a peak corresponding to 2-hydroxy-3,5-dimethylpyrazine. Its mass spectrum will show a molecular ion at m/z 124.
-
Positional Isomers: Isomers like 3-methoxy-2,5-dimethylpyrazine will have the same molecular weight (138) and may have very similar mass spectra, making them difficult to distinguish by MS alone. Retention time differences on different polarity columns can aid in their identification.
-
-
Step 3: Confirm with a Standard (if available).
-
If a reference standard for the suspected impurity is available, inject it into the GC-MS to compare its retention time and mass spectrum with the unknown peak.
-
Data Presentation
Table 1: Quantitative Data for this compound Analysis by HS-SPME-GC-MS
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.998 | [1] |
| Limit of Detection (LOD) | 0.83 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | [1] |
Experimental Protocols
Protocol 1: Purity Analysis by HS-SPME-GC-MS
This protocol provides a general procedure for the purity analysis of a synthetic this compound sample.
1. Sample Preparation:
-
Accurately weigh a small amount of the synthetic 2-MDMP sample and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.
-
For HS-SPME, place an aliquot of the diluted sample into a headspace vial.
2. HS-SPME Procedure:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation/Extraction Temperature: 50-60 °C
-
Incubation/Extraction Time: 30-50 minutes with agitation.
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column (Non-polar): DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program (Non-polar):
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Column (Polar): DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program (Polar):
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions for 2-MDMP (e.g., m/z 138, 123, 95) and potential impurities.
-
Protocol 2: Purity Assessment by ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthetic 2-MDMP sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Singlet around 7.8-8.0 ppm (1H, pyrazine ring proton).
-
Singlet around 3.9-4.0 ppm (3H, -OCH₃).
-
Singlets around 2.5-2.6 ppm (6H, two -CH₃ groups).
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Signals for the pyrazine ring carbons between approximately 130-160 ppm.
-
Signal for the methoxy carbon (-OCH₃) around 53 ppm.
-
Signals for the methyl carbons (-CH₃) around 20-22 ppm.
-
3. Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. The presence of unexpected signals or incorrect integration values can indicate impurities.
-
Compare the observed chemical shifts with expected values and literature data.
Visualizations
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Troubleshooting guide for common GC-MS issues in 2-MDMP analysis.
References
Technical Support Center: 2-Methoxy-3,5-dimethylpyrazine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of 2-Methoxy-3,5-dimethylpyrazine (MDMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the GC-MS analysis of this compound?
A1: High background noise in the GC-MS analysis of this compound can originate from several sources, which can impact the sensitivity and accuracy of your results. The most common sources include:
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1] Low-bleed columns are designed to minimize this issue.[1]
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas can lead to a noisy baseline and accelerate column degradation.[2][3] Using high-purity gas (99.999% or higher) and in-line purifiers is crucial.[4][5]
-
Injector Port Contamination: Residues from previous injections, degradation of the septum, or a contaminated inlet liner can slowly bleed into the system, contributing to background noise.[1][6][7] Using low-bleed septa is recommended to minimize this.[1]
-
Sample Matrix Effects: Complex sample matrices can introduce numerous interfering compounds that co-elute with the target analyte, increasing the background signal.[1] This can sometimes lead to signal enhancement where non-volatile matrix components coat active sites in the GC inlet, preventing analyte degradation and artificially increasing the signal.[8]
-
System Contamination and Leaks: Leaks in the system, a contaminated transfer line, or a dirty ion source can all contribute to elevated background noise.[1]
Q2: My chromatogram displays a high and rising baseline. How can I resolve this?
A2: A high and rising baseline is a classic sign of column bleed.[9] Here is a step-by-step guide to address this issue:
-
Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This helps to remove any volatile residues from the manufacturing process.[6]
-
Check for Oxygen and Moisture: Verify that your carrier gas is of high purity and that gas traps for oxygen and moisture are functioning correctly.[2][3] Oxygen in the carrier gas can accelerate the degradation of the column's stationary phase.[10]
-
Lower the Final Oven Temperature: If possible, reduce the maximum temperature of your GC oven program. Operating at or near the column's maximum temperature limit for extended periods will increase bleed.[6]
-
Use a Low-Bleed Column: For trace analysis, it is highly recommended to use a GC column specifically designed for low bleed, such as a DB-5ms or an equivalent phase.[1]
Q3: I am observing a noisy baseline with many extraneous peaks. What could be the cause?
A3: A noisy baseline with random peaks often points to contamination in the sample introduction system. Follow these steps to diagnose and resolve the issue:
-
Injector Maintenance:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly to prevent degradation products from entering the system.[1]
-
Clean or Replace the Liner: The injector liner can accumulate non-volatile residues from previous injections. Regularly clean or replace it with a new, deactivated liner.[1][7]
-
-
Check for Contamination:
-
Solvent Blank Injection: Inject a solvent blank to determine if the contamination is coming from your solvent or the syringe.
-
System Bake-out: If the contamination persists, consider baking out the entire system (inlet and column) at a high temperature (without exceeding the column's maximum limit) to remove contaminants.
-
-
Sample Filtration: Ensure your samples are free of particulate matter by filtering them through a 0.22 µm filter before injection.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to background noise in the analysis of this compound.
Guide 1: Systematic Troubleshooting of High Background Noise
This guide follows a logical progression from the simplest to the most complex potential sources of noise.
Data Presentation
Table 1: Typical GC-MS Parameters for this compound Analysis
This table provides a summary of typical Gas Chromatography-Mass Spectrometry (GC-MS) parameters used for the analysis of pyrazines, including this compound. Optimizing these parameters is crucial for achieving a good signal-to-noise ratio.
| Parameter | Recommended Setting | Rationale for Noise Reduction |
| GC Column | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm | A low-bleed stationary phase minimizes the contribution of column degradation products to the baseline noise.[1] |
| Carrier Gas | Helium (or Hydrogen) at a constant flow of 1.0-1.5 mL/min | High-purity carrier gas is essential to prevent column degradation and baseline instability.[2] |
| Injector Temperature | 250 °C | An optimized temperature ensures efficient volatilization of the analyte without causing thermal degradation of the sample or septum, which can create background noise. |
| Injection Mode | Splitless | For trace analysis, splitless injection directs more analyte onto the column, improving the signal relative to the background.[11] |
| Oven Temperature Program | Initial Temp: 40-60°C, hold for 2 min; Ramp: 5-10°C/min to 240°C, hold for 5 min | A slower temperature ramp can improve separation from matrix interferences, and keeping the final temperature well below the column's maximum limit reduces bleed.[10] |
| Ion Source Temperature | 230 °C | An appropriate ion source temperature maximizes analyte ionization while minimizing the formation of background ions. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly improves the signal-to-noise ratio by only monitoring specific ions characteristic of the analyte, effectively filtering out background noise from other ions. |
Table 2: Performance Characteristics for Pyrazine Analysis
The following table summarizes typical method performance characteristics for the analysis of pyrazines using HS-SPME-GC-MS. These values can serve as a benchmark for evaluating your own method's performance.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.83 ng/mL | [12] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | [12] |
| Linearity (r²) | > 0.999 | [12] |
| Intra-day Precision (RSD) | < 9.5% | |
| Inter-day Precision (RSD) | < 9.8% | |
| Mean Recovery | 94.6 - 107.9% |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
This protocol describes a common method for the extraction and concentration of volatile pyrazines from a liquid matrix, which is crucial for enhancing the analyte signal over the background noise.
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial.
-
To enhance the partitioning of the analyte into the headspace, add a salt, such as sodium chloride (e.g., 2 g).
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 2-methoxy-d3-3,5-dimethylpyrazine) for accurate quantification and to correct for matrix effects.
-
Immediately seal the vial with a PTFE/silicone septum.[13]
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler or a temperature-controlled water bath.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow volatile compounds to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) under continued agitation.[13]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
Start the GC-MS analysis using the parameters outlined in Table 1.
-
References
- 1. gcms.cz [gcms.cz]
- 2. organomation.com [organomation.com]
- 3. aasnig.com [aasnig.com]
- 4. azom.com [azom.com]
- 5. gcms.cz [gcms.cz]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 10. coleparmer.co.uk [coleparmer.co.uk]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 12. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting low recovery of 2-Methoxy-3,5-dimethylpyrazine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 2-Methoxy-3,5-dimethylpyrazine during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during liquid-liquid extraction (LLE)?
A1: Low recovery during LLE can be attributed to several factors:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Insufficient Partitioning: A single extraction may not be sufficient to transfer the analyte from the aqueous to the organic phase. Multiple extractions are often necessary.
-
Analyte Volatility: this compound is a volatile compound and can be lost during solvent evaporation steps.[1]
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer.
-
Incorrect pH: The pH of the aqueous sample can affect the charge state of the pyrazine and its solubility in the organic solvent.
Q2: How can I improve the recovery of this compound when using Solid-Phase Microextraction (SPME)?
A2: To enhance recovery with SPME, consider the following:
-
Fiber Selection: The choice of SPME fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for volatile and semi-volatile compounds like pyrazines.[2]
-
Extraction Time and Temperature: Optimizing the extraction time and temperature is crucial. For methoxypyrazines, extraction temperatures between 30°C and 45°C have been found to be effective.[3]
-
Sample pH: Adjusting the pH of the sample can improve the partitioning of the analyte onto the SPME fiber. For basic compounds like pyrazines, increasing the pH of the medium can enhance extraction.[3]
-
Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength, which can "salt out" the analyte and improve its transfer to the headspace or the fiber.
-
Agitation: Continuous agitation of the sample during extraction helps to facilitate the mass transfer of the analyte to the fiber.
Q3: I am observing co-elution of isomers or other contaminants with my target analyte in the GC-MS analysis. How can I resolve this?
A3: Co-elution is a common challenge in pyrazine analysis due to the presence of structurally similar isomers.[4] To address this:
-
Optimize GC Conditions: Adjust the temperature ramp of the GC oven. A slower ramp rate can improve the separation of closely eluting compounds.
-
Use a Different GC Column: Employing a column with a different stationary phase (e.g., a more polar column) can alter the elution order and resolve co-eluting peaks.
-
Sample Cleanup: Implement a sample cleanup step before GC-MS analysis. This could involve an additional extraction step or the use of solid-phase extraction (SPE) cartridges to remove interfering compounds.
Q4: My chromatogram shows tailing peaks for this compound. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing tailing. Using a deactivated liner and a high-quality, inert GC column is important.
-
Column Contamination: Contamination at the head of the GC column can lead to peak tailing. Trimming a small portion (e.g., 10-20 cm) from the inlet of the column can often resolve this issue.
-
Incorrect Flow Rate: An improperly set carrier gas flow rate can affect peak shape. Ensure the flow rate is optimized for your column dimensions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molar Mass | 138.17 g/mol | [5] |
| Boiling Point | 177.7 °C (estimated) | [6] |
| Vapor Pressure | 1.38 mmHg at 25 °C (estimated) | [6] |
| logP (o/w) | 1.672 (estimated) | [6] |
| Water Solubility | 1633 mg/L at 25 °C (estimated) | [6] |
Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines*
| Solvent | Polarity Index | Advantages | Disadvantages |
| Dichloromethane | 3.1 | Good solubility for a wide range of pyrazines. | Can co-extract interfering polar compounds.[7] |
| Diethyl Ether | 2.8 | Effective for many pyrazines. | Highly volatile and flammable. |
| Hexane | 0.1 | More selective for less polar pyrazines. | Lower efficiency for more polar pyrazines. |
| Ethyl Acetate | 4.4 | Good for extracting moderately polar pyrazines. | Can co-extract some polar impurities. |
Table 3: Effect of Temperature on SPME of Methoxypyrazines*
| Temperature (°C) | Relative Recovery | Observation | Reference |
| 30 | Increased | Maximum extraction efficiency is often achieved in this range. | [3] |
| 45 | Optimal | Maximum extraction efficiency is often achieved in this range. | [3] |
| 60 | Decreased | Higher temperatures can sometimes lead to lower recovery for volatile compounds due to desorption from the fiber. | [8] |
*Note: This table provides a general trend for methoxypyrazines. The optimal temperature should be determined experimentally for this compound and the specific sample matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
Objective: To extract this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Dichloromethane (or other suitable organic solvent)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
GC vials
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.
-
pH Adjustment (Optional): Adjust the pH of the sample to >8 with a suitable base to ensure the pyrazine is in its neutral form.
-
First Extraction: Add a volume of dichloromethane to the separatory funnel, stopper it, and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. The dichloromethane layer will be the bottom layer.
-
Collect Organic Layer: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of dichloromethane, combining all organic extracts.
-
Drying: Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Concentration: Remove the solvent using a rotary evaporator at a low temperature (e.g., <30°C) to minimize the loss of the volatile analyte.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
Objective: To extract volatile this compound from a liquid or solid sample for GC-MS analysis.
Materials:
-
Sample containing this compound
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heater/stirrer or autosampler with agitation capabilities
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Liquid Samples: Place a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Solid Samples: Place a known weight (e.g., 1-2 g) of the homogenized solid sample into a 20 mL headspace vial.
-
-
Add Salt: Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength.
-
pH Adjustment (Optional): Adjust the pH of the sample to >8.
-
Equilibration: Seal the vial and place it in the heater/agitator. Equilibrate the sample at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with constant agitation.[7]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.
-
Desorption: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption.
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H10N2O | CID 6429218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to Certified Reference Materials for the Analysis of 2-Methoxy-3,5-dimethylpyrazine and Related Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor and fragrance analysis, as well as in the quality control of food, beverages, and pharmaceutical products, the accuracy and reliability of analytical measurements are paramount. 2-Methoxy-3,5-dimethylpyrazine is a potent aroma compound with a characteristic nutty, roasted, and earthy odor, making it a key component in the sensory profile of many consumer products. Its presence, even at trace levels, can significantly impact product quality and consumer acceptance. The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and reproducible quantification of this and other important pyrazine derivatives.
This guide provides a comprehensive comparison of a commercially available Certified Reference Material for this compound with alternative pyrazine CRMs. It includes a detailed overview of their certified properties, supporting experimental protocols for their use in analytical workflows, and a discussion on the importance of these materials in ensuring data quality and regulatory compliance.
Comparison of Pyrazine Certified Reference Materials
The selection of an appropriate CRM is a critical step in the development and validation of analytical methods. The following table summarizes the key characteristics of a commercially available CRM for this compound and provides a comparison with certified reference materials for other structurally related and analytically relevant pyrazines.
| Feature | This compound CRM | 2-Isopropyl-3-methoxypyrazine CRM | 2,5-Dimethylpyrazine CRM | 2,3,5-Trimethylpyrazine CRM |
| Supplier | CRM LABSTANDARD | LGC Standards | Sigma-Aldrich | Sigma-Aldrich |
| Product Number | AST2G3L3816 (example) | DRE-C14463700 (example) | 411161 (example) | W324418 (example) |
| Form | Solution | Neat | Analytical Standard (Neat) | Analytical Standard (Neat) |
| Certified Concentration | 100.00 mg/L and 1000.00 mg/L available | Not applicable (Neat) | Not specified as certified concentration | Not specified as certified concentration |
| Uncertainty | Provided on Certificate of Analysis | Provided on Certificate of Analysis | Provided on Certificate of Analysis | Provided on Certificate of Analysis |
| Purity | Not specified for solution | ≥ 95% | ≥ 98.5% (GC) | ≥ 99% (FCC, FG) |
| Solvent | Methanol | Not applicable | Not applicable | Not applicable |
| Traceability | To SI units via gravimetry | To SI units via gravimetry | To NIST SRMs or similar CRMs | To NIST SRMs or similar CRMs |
| ISO Accreditation | ISO 17034 | ISO 17034 | Produced under ISO/IEC 17025 | Produced under relevant quality guidelines |
Note: The information in this table is based on publicly available data and may vary. Users should always refer to the Certificate of Analysis provided by the supplier for the most accurate and up-to-date information.
Experimental Protocols
The accurate quantification of this compound and other volatile pyrazines in complex matrices such as food and beverages typically requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME), is the method of choice for this type of analysis.[1][2][3]
Protocol: Quantification of this compound in Coffee by HS-SPME-GC-MS
This protocol provides a general framework for the quantitative analysis of this compound in a coffee matrix using a certified reference material.
1. Materials and Reagents:
-
This compound Certified Reference Material (e.g., from CRM LABSTANDARD)
-
Internal Standard (e.g., a deuterated analog of a pyrazine)
-
Methanol (HPLC grade) for dilutions
-
Roasted coffee beans
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Preparation of Standards and Samples:
-
Stock Standard Solution: Prepare a stock solution of the this compound CRM in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol.
-
Sample Preparation:
-
Grind the roasted coffee beans to a consistent particle size.
-
Weigh a precise amount of the ground coffee (e.g., 1.0 g) into a 20 mL headspace vial.
-
Add a known volume of the internal standard spiking solution.
-
Add a defined volume of deionized water (e.g., 5 mL) to the vial.
-
Immediately seal the vial with the screw cap.
-
3. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler tray or heating block (e.g., at 60 °C).
-
Equilibrate the sample for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to extract the analytes.
-
Retract the fiber into the needle.
4. GC-MS Analysis:
-
Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions (example):
-
Injector: Splitless mode at 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound and the internal standard.
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standard solutions.
-
Calculate the concentration of this compound in the coffee sample using the calibration curve.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a food or beverage sample using a certified reference material.
References
A Comparative Analysis of Methoxypyrazines in Cabernet Sauvignon: A Guide for Researchers
An in-depth review of the key vegetative aroma compounds in Cabernet Sauvignon, this guide provides a comparative analysis of methoxypyrazine concentrations influenced by viticultural practices and showcases detailed experimental protocols for their quantification.
Methoxypyrazines (MPs) are a group of potent, nitrogen-containing aromatic compounds that contribute the characteristic "green" or "herbaceous" aromas to many wines, most notably Cabernet Sauvignon.[1][2] While they can add complexity at low concentrations, higher levels are often associated with under-ripeness and can be considered a fault.[3] The most significant methoxypyrazines found in Cabernet Sauvignon are 3-isobutyl-2-methoxypyrazine (IBMP), which imparts a distinct bell pepper aroma, 3-isopropyl-2-methoxypyrazine (IPMP) with notes of asparagus and pea, and 3-sec-butyl-2-methoxypyrazine (SBMP), which is less commonly found above its sensory threshold.[2][4] The concentration of these compounds in grapes and the resulting wine is influenced by a multitude of factors, including genetics, viticultural practices, and environmental conditions.[5]
Quantitative Comparison of Methoxypyrazine Content
The concentration of methoxypyrazines in Cabernet Sauvignon grapes and wine is highly variable. The following tables summarize reported concentrations of the most significant methoxypyrazines, highlighting the impact of geographical location and viticultural management. It is important to note that these values can vary significantly based on factors like climate, sun exposure, and harvest date.[1]
| Wine Region | Methoxypyrazine | Mean Concentration (ng/L) | Wine Type | Reference |
| Australia & New Zealand | 2-methoxy-3-(2-methylpropyl)pyrazine (IBMP) | 19.4 | Cabernet Sauvignon | [1][6] |
| Bordeaux, France | 2-methoxy-3-(2-methylpropyl)pyrazine (IBMP) | 9.8 | Cabernet Sauvignon blends | [1][6] |
Table 1: Comparison of IBMP Concentrations in Cabernet Sauvignon from Different Regions. This table illustrates the regional variation in IBMP levels, with cooler climate regions potentially showing higher concentrations.
| Viticultural Practice | Methoxypyrazine | Concentration Range in Grapes/Wine | Impact | Reference |
| Increased Sunlight Exposure | 3-isobutyl-2-methoxypyrazine (IBMP) | Lower concentrations observed | Sunlight exposure, particularly pre-veraison, can reduce IBMP accumulation and may promote photodegradation.[3][4][7] | [3][4][7] |
| High Vine Vigor | 3-isobutyl-2-methoxypyrazine (IBMP) | Higher concentrations observed | Vigorous vines with dense canopies lead to increased shading of grape clusters, promoting higher IBMP levels.[8] | [8] |
| Specific Rootstocks (e.g., Ramsey) | 3-isobutyl-2-methoxypyrazine (IBMP) | Significantly higher concentrations in rachis | Certain rootstocks can influence vine vigor and, consequently, methoxypyrazine accumulation.[9] | [9] |
Table 2: Influence of Viticultural Practices on IBMP Concentrations in Cabernet Sauvignon. This table demonstrates how vineyard management techniques can be employed to modulate the final concentration of methoxypyrazines in grapes and wine.
Sensory Thresholds of Key Methoxypyrazines
The impact of methoxypyrazines on wine aroma is determined by their concentration relative to their sensory detection threshold. These thresholds can vary depending on the wine matrix.
| Methoxypyrazine | Sensory Threshold in Water (ng/L) | Sensory Threshold in Red Wine (ng/L) | Aroma Descriptor | Reference |
| 3-isobutyl-2-methoxypyrazine (IBMP) | 0.5 - 2 | 10 - 16 | Green bell pepper, herbaceous, vegetative | [3] |
| 3-isopropyl-2-methoxypyrazine (IPMP) | 1 - 2 | 1 - 2 | Green pea, asparagus, earthy | [3][4] |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | ~1 | Not well established | Carrot, parsnip | [3] |
Table 3: Sensory Detection Thresholds and Descriptors for Common Methoxypyrazines. This table highlights the potent nature of these compounds, with very low concentrations being perceptible.
Experimental Protocols
The accurate quantification of methoxypyrazines in grapes and wine requires sensitive analytical techniques due to their low concentrations.[10] The most common and reliable method is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration step such as solid-phase microextraction (SPME) or solid-phase extraction (SPE).[2][10][11]
Methodology: Quantification of Methoxypyrazines by Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for its sensitivity and ability to analyze volatile compounds in complex matrices like wine.[11][12]
1. Sample Preparation:
-
For wine samples, no extensive preparation is needed. A known volume (e.g., 10 mL) is placed in a headspace vial.
-
For grape samples, a representative number of berries are crushed or homogenized.[12] A known weight of the homogenate is then used.
-
An internal standard, typically a deuterated analog of the target methoxypyrazine (e.g., d3-IBMP), is added to each sample to ensure accurate quantification.[6]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is sealed and heated to a specific temperature (e.g., 50-60°C) to encourage the volatilization of methoxypyrazines into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[12]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column.[12]
-
The compounds are separated on a capillary column (e.g., DB-5ms) based on their boiling points and polarity.
-
The separated compounds elute from the column and enter the mass spectrometer.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target methoxypyrazines.[11]
4. Quantification:
-
The concentration of each methoxypyrazine is determined by comparing the peak area of the analyte to the peak area of the internal standard.[12] A calibration curve is generated using standards of known concentrations to calculate the absolute concentration in the sample.
Visualizing Key Processes
To better understand the biological and analytical processes related to methoxypyrazines, the following diagrams have been generated.
Caption: Simplified biosynthesis pathway of methoxypyrazines in grapevines.
Caption: A typical experimental workflow for the analysis of methoxypyrazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. gravitywinehouse.com [gravitywinehouse.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ives-openscience.eu [ives-openscience.eu]
- 9. Rootstock, Vine Vigor, and Light Mediate Methoxypyrazine Concentrations in the Grape Bunch Rachis of Vitis vinifera L. cv. Cabernet Sauvignon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-conferences.org [bio-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Comparison of 2-Methoxy-3,5-dimethylpyrazine levels in different coffee varieties
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the levels of 2-Methoxy-3,5-dimethylpyrazine across different coffee varieties, supported by experimental data and protocols.
This guide provides a comparative overview of the concentration of this compound, a key aroma compound, in different varieties of coffee. This pyrazine is noted for its earthy, nutty, and roasted aroma characteristics, contributing significantly to the overall flavor profile of coffee. Understanding its distribution across various coffee types is crucial for quality control, flavor profiling, and the development of coffee-based products.
Quantitative Data Summary
Limited specific quantitative data is publicly available comparing the concentration of this compound across different coffee varieties. However, a key study by Czerny & Grosch (2000) identified and quantified this compound in raw Coffea arabica. While direct comparative values for Coffea canephora (Robusta) were not found in the surveyed literature, general studies on pyrazines in coffee can offer some context.
| Coffee Variety | Compound | Concentration (µg/kg) | State of Bean | Reference |
| Coffea arabica | This compound | 0.005 | Raw | [Czerny & Grosch, 2000] |
| Coffea canephora (Robusta) | This compound | Data Not Available | - | - |
It is important to note that the concentration of many pyrazines is known to be significantly higher in Robusta varieties compared to Arabica. This is a primary reason for the bolder and more "roasty" flavor profile of Robusta. While this trend is established for pyrazines as a class, further research is needed to specifically quantify this compound in Robusta coffee to enable a direct comparison. The study by Czerny & Grosch (2000) also indicated that the concentration of this compound does not significantly change during the roasting process of Arabica beans.[1]
Logical Relationship in Coffee Aroma
The presence and concentration of pyrazines, including this compound, are a direct result of the Maillard reaction and Strecker degradation of amino acids and sugars that occur during the roasting of coffee beans. The type and quantity of precursors in the green coffee beans, which vary between different varieties, influence the final pyrazine profile.
Experimental Protocols
The quantification of this compound in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique like solid-phase microextraction (SPME).
Protocol: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is adapted from methodologies commonly used for the analysis of volatile compounds in coffee.
1. Sample Preparation:
-
Weigh a precise amount of finely ground coffee (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) to the vial for accurate quantification.
-
Add a saturated salt solution (e.g., NaCl) to the sample to increase the volatility of the target analytes.
-
Seal the vial tightly with a septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 60-80°C) to facilitate the release of volatile compounds into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the analytes onto the fiber coating.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Insert the SPME fiber into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.
-
Gas Chromatograph (GC) Conditions:
- Column: Use a suitable capillary column for separating volatile compounds (e.g., DB-5ms, HP-INNOWax).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and polarities. An example program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
-
Mass Spectrometer (MS) Conditions:
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
4. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the compound by creating a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP), a potent aroma compound of interest in various fields, including food and beverage quality control, environmental analysis, and pharmaceutical sciences. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering supporting experimental data and detailed protocols to aid in method selection and validation.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance parameters for the analytical methods discussed. It is important to note that while specific data for 2-MDMP by GC-MS is available, the HPLC data presented is for related 3-alkyl-2-methoxypyrazines and serves as a comparative reference.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME[1] | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte(s) | This compound (2-MDMP) | 3-Isobutyl-2-methoxypyrazine (IBMP), 3-Isopropyl-2-methoxypyrazine (IPMP), 3-sec-Butyl-2-methoxypyrazine (SBMP) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. |
| Limit of Detection (LOD) | 0.83 ng/mL | Not explicitly stated, but LOQs are between 0.3 and 2.1 ng/L. |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | 0.3 - 2.1 ng/L |
| Linearity (R²) | 0.9998 | > 0.9999 |
| Linear Range | 2.5–500 ng/mL | 20 - 1000 pg on column (IBMP), 10 - 500 pg on column (IPMP, SBMP) |
| Accuracy (% Recovery) | Satisfactory (not specified) | 84% to 108% |
| Precision (% RSD) | Satisfactory (not specified) | Not specified |
| Sample Preparation | Headspace-Solid Phase Microextraction (HS-SPME) | Distillation and Solvent Extraction |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace-Solid Phase Microextraction (HS-SPME) for 2-MDMP in Drinking Water[1]
This method is optimized for the quantitative analysis of 2-MDMP in aqueous matrices.
-
Sample Preparation and Extraction (HS-SPME):
-
Place a water sample exhibiting an earthy-musty off-odor into a headspace vial.
-
Optimize extraction conditions by adjusting salt concentration, absorption temperature, and absorption time to ensure method reliability.
-
Expose an SPME fiber to the headspace of the sample to adsorb the volatile 2-MDMP.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Analysis: Thermally desorb the extracted 2-MDMP from the SPME fiber into the GC inlet for separation and subsequent detection by the MS.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Alkyl-2-methoxypyrazines in Wine
While a specific HPLC method for 2-MDMP was not detailed in the searched literature, this highly sensitive method for related methoxypyrazines provides a valuable comparative protocol.
-
Sample Preparation: Distillation and Solvent Extraction
-
Perform distillation of the wine sample.
-
Follow with solvent extraction to isolate the methoxypyrazines.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Analysis: Inject the extract into the LC system for separation, followed by sensitive and selective detection using MS/MS.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for Cross-Validation of 2-MDMP Analytical Methods.
Caption: Comparative Workflow of GC-MS and HPLC/UPLC-MS/MS for 2-MDMP Analysis.
References
Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Analysis of Pyrazine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity of pyrazine derivatives is a critical step in ensuring the safety, efficacy, and quality of new chemical entities and pharmaceutical products. This guide provides an objective comparison of leading analytical techniques for the enantioselective analysis of pyrazine derivatives, supported by experimental data to inform methodological choices in a research and development setting.
Pyrazine and its derivatives are a class of heterocyclic compounds with significant applications in the pharmaceutical, food, and fragrance industries.[1][2] The presence of stereogenic centers in many of these molecules necessitates the use of chiral separation techniques to isolate and quantify individual enantiomers, as they can exhibit distinct pharmacological and toxicological profiles. This guide delves into the three primary analytical methodologies for chiral separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering a comparative overview of their performance for the analysis of pyrazine derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC stands as the most widely employed technique for enantioselective analysis due to its versatility, robustness, and scalability.[3] Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with structures analogous to pyrazine derivatives.[4][5]
Comparative Performance of Polysaccharide-Based CSPs
While direct comparative studies on a single pyrazine derivative across multiple columns are limited in the readily available literature, data from the analysis of structurally similar N-heterocyclic compounds, such as pyrazolines, provide valuable insights into the expected performance of these columns for pyrazine derivatives. The Lux series of columns, based on phenylcarbamate derivatives of cellulose and amylose, are frequently utilized for such separations.[4][6]
A comparative study on pyrazoline derivatives highlights the differing selectivities of amylose- and cellulose-based CSPs under various mobile phase conditions.[5][6] In normal phase mode (e.g., hexane/ethanol), amylose-based columns like Lux Amylose-2 often provide higher resolution, whereas in polar organic and reversed-phase modes, cellulose-based columns such as Lux Cellulose-2 can offer superior or complementary selectivity.[4][6]
Table 1: Comparative HPLC Enantioseparation of Pyrazoline Derivatives on Polysaccharide-Based CSPs
| Analyte (Pyrazoline Derivative) | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) | Reference |
| 5-methoxy-2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol | Chiralpak® IA (amylose-based) | Not Specified | 1.24 | 5.66 | < 30 | [4] |
| 3-(benzo[d][5][6]dioxol-5-yl)-5-tert-butyl-4,5-dihydropyrazole derivative | Lux Cellulose-2 | Acetonitrile 100% | - | 20 | 36 | [6] |
| 3-(benzo[d][5][6]dioxol-5-yl)-5-tert-butyl-4,5-dihydropyrazole derivative | Lux Cellulose-2 | Methanol/Acetonitrile (1/1, v/v) | - | 8 | 6 | [6] |
| 3-(benzo[d][5][6]dioxol-5-yl)-5-tert-butyl-4,5-dihydropyrazole derivative | Lux Amylose-2 | Methanol/Acetonitrile (1/1, v/v) | - | 1.40 | - | [6] |
Note: Data for pyrazoline derivatives is presented as a proxy for the performance expected with pyrazine derivatives due to limited direct comparative data.
Experimental Protocol: Chiral HPLC of a Pyrazine Derivative (Hypothetical Example)
This protocol provides a general framework for developing a chiral HPLC method for a novel pyrazine derivative.
Objective: To achieve baseline separation of the enantiomers of a target pyrazine derivative.
1. Column Screening:
-
Columns:
-
Lux Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate))
-
Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))
-
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Initial Mobile Phases:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Polar Organic Mode: 100% Methanol or 100% Acetonitrile
-
Reversed-Phase: Acetonitrile/Water (50:50, v/v)
-
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm or the λmax of the analyte.
-
Injection Volume: 5-10 µL.
3. Method Optimization:
-
If partial separation is observed, adjust the mobile phase composition.
-
In normal phase, vary the percentage of the alcohol modifier.
-
In reversed-phase, alter the ratio of organic solvent to water.
-
-
For basic or acidic analytes, consider adding a mobile phase additive (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids).
4. Data Analysis:
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for each condition.[7]
-
A resolution of Rs ≥ 1.5 is considered baseline separation.
Figure 1. A generalized workflow for chiral HPLC method development.
Gas Chromatography (GC): A Powerful Tool for Volatile Pyrazines
For volatile and thermally stable pyrazine derivatives, enantioselective Gas Chromatography (GC) offers high resolution and sensitivity, often coupled with mass spectrometry (GC-MS) for definitive peak identification. The most common chiral stationary phases for GC are based on cyclodextrin derivatives.[8][9]
Cyclodextrin-Based Chiral GC Columns
Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are incorporated into polysiloxane stationary phases to create a chiral environment within the GC column.[9] The separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity.[10]
Table 2: Comparison of Chiral GC Columns for Enantioselective Analysis
| Chiral Stationary Phase | Common Applications | Separation Principle | Advantages | Limitations |
| Permethylated β-cyclodextrin | Terpenes, flavor & fragrance compounds, pharmaceuticals | Inclusion complexation | Wide applicability, good thermal stability | May not resolve all enantiomeric pairs |
| Derivatized γ-cyclodextrin | Larger chiral molecules | Inclusion complexation | Larger cavity size accommodates bulkier analytes | Can have lower efficiency than β-cyclodextrin phases |
| Diacetyl-tert-butyl-silyl β-cyclodextrin | Alcohols, diols, esters | Hydrogen bonding and inclusion complexation | High selectivity for specific functional groups | More specialized applications |
Note: Specific performance data for pyrazine derivatives on these columns requires empirical determination.
Experimental Protocol: Chiral GC-MS of a Volatile Pyrazine Derivative
Objective: To separate and identify the enantiomers of a volatile pyrazine derivative.
1. Column Selection:
-
Select a chiral capillary column based on the analyte's properties (e.g., Rt-βDEXsm for general screening).
2. Instrumentation and Conditions:
-
GC-MS System: Agilent GC-MS system or equivalent, equipped with a split/splitless injector.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp: 2 °C/min to 200 °C.
-
Hold: 5 min at 200 °C.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
3. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10-100 µg/mL.
4. Data Analysis:
-
Identify the peaks for the two enantiomers in the total ion chromatogram (TIC).
-
Confirm the identity of the peaks by comparing their mass spectra with a reference library.
-
Calculate the enantiomeric excess (ee%).
Figure 2. Workflow for chiral GC-MS analysis.
Capillary Electrophoresis (CE): High Efficiency for Charged Pyrazines
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the enantioselective analysis of charged or chargeable pyrazine derivatives.[11] Chiral selectors, most commonly cyclodextrins, are added to the background electrolyte (BGE) to facilitate the separation of enantiomers.[7][12]
Cyclodextrins as Chiral Selectors in CE
Native and derivatized cyclodextrins are the most widely used chiral selectors in CE.[7][11] The choice of cyclodextrin depends on the size, charge, and functional groups of the analyte. For basic pyrazine derivatives, which are positively charged at low pH, anionic cyclodextrins such as sulfated or carboxymethylated β-cyclodextrin are often effective.[13]
Table 3: Common Cyclodextrin Selectors for Chiral CE
| Cyclodextrin Type | Charge | Typical Analytes | Separation Mechanism |
| Native β-Cyclodextrin | Neutral | Neutral and charged compounds | Inclusion complexation |
| Hydroxypropyl-β-Cyclodextrin | Neutral | Hydrophobic compounds | Enhanced inclusion complexation |
| Sulfated-β-Cyclodextrin | Anionic | Basic (cationic) compounds | Inclusion complexation and electrostatic interaction |
| Carboxymethyl-β-Cyclodextrin | Anionic | Basic (cationic) compounds | Inclusion complexation and electrostatic interaction |
Experimental Protocol: Chiral CE of a Basic Pyrazine Derivative
Objective: To separate the enantiomers of a basic pyrazine derivative using a cyclodextrin chiral selector.
1. Chiral Selector Screening:
-
Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin
-
Sulfated-β-cyclodextrin
-
Carboxymethyl-β-cyclodextrin
-
-
Initial BGE: 25 mM phosphate buffer, pH 2.5.
2. Instrumentation and Conditions:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent with a DAD detector.
-
Capillary: Fused-silica capillary, 50 µm ID, 375 µm OD, 50 cm total length (41.5 cm effective length).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 s.
-
Detection: 214 nm.
3. Method Optimization:
-
Vary the concentration of the chiral selector (e.g., 5-20 mg/mL).
-
Adjust the pH of the BGE to optimize the charge of the analyte and the electroosmotic flow.
-
Consider the addition of an organic modifier (e.g., methanol) to the BGE to improve solubility and selectivity.
4. Data Analysis:
-
Determine the migration times of the enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of cyclodextrin- and cyclofructan-based chiral selectors for the enantioseparation of psychoactive substances in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Inter-laboratory Comparison for 2-Methoxy-3,5-dimethylpyrazine Analysis: A Guide to Method Performance
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methoxy-3,5-dimethylpyrazine (2-MDMP), a potent compound known for its distinct earthy and musty aroma.[1] Accurate and sensitive detection of this compound is critical in various fields, including the food and beverage industry for quality control and environmental analysis for monitoring water quality.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: A Comparative Look at Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile compounds like 2-MDMP, offering high sensitivity and selectivity.[4] The selection of an appropriate sample preparation and extraction method is crucial and depends on the sample matrix and required sensitivity.[4] The following table summarizes the performance of two distinct validated GC-MS methods, highlighting their application to different matrices and target analytes within the methoxypyrazine family.
| Parameter | Method 1: HS-SPME-GC-MS for this compound (2-MDMP)[2][4] | Method 2: SPE-DLLME-GC-QTOF-MS/MS for 3-Alkyl-2-methoxypyrazines[4] |
| Analyte(s) | This compound (2-MDMP) | 2-isobutyl-3-methoxypyrazine (IBMP), 2-ethyl-3-methoxypyrazine (EMP), 2-isopropyl-3-methoxypyrazine (IPMP), 2-sec-butyl-3-methoxypyrazine (SBMP) |
| Sample Matrix | Drinking Water | Wine |
| Linearity (R²) | 0.9998[2][4] | 0.993 to 0.998[4] |
| Linear Range | 2.5–500 ng/mL[2][4] | IBMP: 0.5–100 ng/mL; EMP, IPMP, SBMP: 2.5–100 ng/mL[4] |
| Limit of Detection (LOD) | 0.83 ng/mL[2][4] | Not explicitly stated, but LOQs are between 0.3 and 2.1 ng/L[4] |
| Limit of Quantification (LOQ) | 2.5 ng/mL[2][4] | 0.3 to 2.1 ng/L[4] |
| Accuracy (Relative Recovery) | Satisfactory precision and accuracy reported[2] | 84% to 108% for samples spiked at 5 to 25 ng/L[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for 2-MDMP in Drinking Water
This protocol is optimized for the quantitative analysis of 2-MDMP, identified as an earthy-musty off-odor compound in drinking water.[2]
1. Sample Preparation and Extraction (HS-SPME):
-
Sample: Drinking water exhibiting an earthy-musty off-odor.[2][4]
-
Technique: Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free technique effective for volatile compounds.[3]
-
Procedure:
-
Place a known volume of the water sample into a headspace vial.
-
Expose an SPME fiber (e.g., Carboxen/PDMS/DVB) to the headspace above the sample.
-
The extraction is performed under optimized conditions for salt concentration, absorption temperature, and absorption time to ensure method reliability.[2][4]
-
2. GC-MS Analysis:
-
System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[4]
-
Desorption: The SPME fiber is thermally desorbed in the heated GC inlet (e.g., 250°C) to transfer the analytes to the chromatographic column.[3]
-
GC Conditions (Typical):
-
Injection Port: Splitless mode, 250°C.[3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 20°C/min to 240°C (hold for 5 min).[3]
-
-
MS Conditions (Typical):
3. Quantification:
-
A calibration curve is established over a working range (e.g., 2.5–500 ng/mL).[2]
-
The concentration of 2-MDMP in samples is determined by interpolating the peak area from the calibration curve.[3]
Protocol 2: Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) with GC-QTOF-MS/MS for 3-Alkyl-2-methoxypyrazines in Wine
This highly sensitive method is designed for determining 3-alkyl-2-methoxypyrazines in complex matrices like wine.[4]
1. Sample Preparation and Extraction (SPE-DLLME):
-
Sample: Wine samples.
-
Initial Extraction (SPE): The sample is first passed through a Solid-Phase Extraction cartridge to isolate the analytes of interest.
-
Microextraction (DLLME):
-
The eluate from the SPE step is mixed with a disperser solvent (e.g., acetone) and an extraction solvent (e.g., CCl₄).
-
This mixture is rapidly injected into an aqueous solution, forming a cloudy solution where the analytes are extracted into fine droplets of the extraction solvent.
-
The mixture is centrifuged to separate the extraction solvent.
-
2. GC-QTOF-MS/MS Analysis:
-
System: Gas Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF-MS).[4]
-
Injection: The settled CCl₄ extract containing the analytes is recovered and injected into the GC system.[4]
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity for quantification in complex matrices.[4]
Workflow Visualization
The following diagram illustrates the experimental workflow for the HS-SPME-GC-MS analysis of this compound.
Caption: Workflow for 2-MDMP analysis using HS-SPME-GC-MS.
References
- 1. Isolation and identification of this compound, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 2-Methoxy-3,5-dimethylpyrazine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds such as 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) is crucial.[1] This potent aroma compound is significant in various fields, from ensuring the quality and safety of food and beverages to environmental monitoring.[1][2] This guide provides an objective comparison of different analytical methodologies for the quantification of 2-MDMP, with a focus on linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The performance of these methods is supported by experimental data to aid in selecting the most appropriate technique for a given application.
Comparison of Method Performance
The selection of an analytical method for determining 2-MDMP and other methoxypyrazines is influenced by factors such as the sample matrix, required sensitivity, and available instrumentation.[3] Gas chromatography-mass spectrometry (GC-MS) is a predominant technique for analyzing volatile compounds like methoxypyrazines due to its high sensitivity and selectivity.[1] Alternative methods like high-performance liquid chromatography (HPLC) can also be employed.[1]
Below is a summary of performance characteristics for various methods used in the quantification of this compound and other related methoxypyrazines.
| Parameter | Method 1: HS-SPME-GC-MS for this compound (in Drinking Water) | Method 2: SPE-DLLME-GC-QTOF-MS/MS for 3-alkyl-2-methoxypyrazines (in Wine) | Method 3: HS-SPME-MDGC-MS for various methoxypyrazines (in Model Wine) |
| Analyte(s) | This compound (2-MDMP) | 2-isobutyl-3-methoxypyrazine (IBMP), 2-ethyl-3-methoxypyrazine (EMP), 2-isopropyl-3-methoxypyrazine (IPMP), 2-sec-butyl-3-methoxypyrazine (SBMP) | 2-Isobutyl-3-methoxypyrazine (IBMP), 2-sec-Butyl-3-methoxypyrazine (SBMP), 2-Isopropyl-3-methoxypyrazine (IPMP) |
| Linearity (R²) | 0.9998[1][4] | 0.993 to 0.998 | > 0.99 (Quadratic fit > 0.999)[5] |
| Linear Range | 2.5–500 ng/mL[1][4] | IBMP: 0.5–100 ng/mL; EMP, IPMP, SBMP: 2.5–100 ng/mL | IPMP: 0.260–9.96 ng/L; SBMP: 0.130–9.99 ng/L; IBMP: 0.267–41.16 ng/L[5] |
| Limit of Detection (LOD) | 0.83 ng/mL[1][4] | Not explicitly stated, but LOQs are between 0.3 and 2.1 ng/L.[1] | Not explicitly stated, but LOQs are provided. |
| Limit of Quantitation (LOQ) | 2.5 ng/mL[1][4] | 0.3 and 2.1 ng/L[1] | IBMP: 0.267 ng/L[2] |
| Accuracy (Recovery) | Satisfactory[4] | 84% to 108%[1] | 94.3% to 106.3%[5] |
| Precision (RSD) | Satisfactory[4] | Not explicitly stated | 1.4% to 3.5%[3][5] |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results and for assessing a method's suitability for a specific application.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for 2-MDMP in Drinking Water
This method is optimized for the quantitative analysis of 2-MDMP, often identified as a source of earthy-musty off-odors in drinking water.[1][4]
1. Sample Preparation and Extraction:
-
Sample: Drinking water with an earthy-musty off-odor.[1]
-
Extraction Technique: Headspace-Solid Phase Microextraction (HS-SPME).[1]
-
A 5 mL aliquot of the water sample is placed into a 20 mL headspace vial.[3]
-
A deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) is added for accurate quantification.[3]
-
The vial is sealed and incubated at 40°C for 30 minutes with agitation.[3]
-
A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace for 30 minutes at 40°C.[3]
2. Chromatographic and Mass Spectrometric Conditions:
-
System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[1]
-
Desorption: The extracted analytes are thermally desorbed from the SPME fiber in the GC inlet.[1]
-
Injector: Splitless mode at 250°C.[3]
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).[3]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode for targeted analysis.[3]
3. Validation Parameters:
-
Linearity: Established over a working range of 2.5–500 ng/mL, with a correlation coefficient (R²) of 0.9998.[1][4]
Method 2: Solid-Phase Extraction and Dispersive Liquid-Liquid Microextraction GC-QTOF-MS/MS for 3-alkyl-2-methoxypyrazines in Wine
This highly sensitive method is designed for the determination of 3-alkyl-2-methoxypyrazines in complex matrices like wine.[1]
1. Primary Extraction (SPE):
-
Technique: Solid-Phase Extraction (SPE).[1]
-
Cartridge: Reversed-phase Oasis HLB (200mg) SPE cartridge.[1]
-
Elution Solvent: Acetonitrile.[1]
2. Concentration Step (DLLME):
-
Technique: Dispersive Liquid-Liquid Microextraction (DLLME).[1]
3. GC-QTOF-MS/MS Analysis:
-
System: Gas Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF-MS).[1]
-
Detection: MS/MS detection provides high selectivity.[1]
4. Validation Parameters:
-
Linearity: Linear responses from 0.5 to 100 ng/mL for IBMP and 2.5 to 100 ng/mL for other methoxypyrazines, with R² values from 0.993 to 0.998.[1]
-
LOQs: Achieved LOQs between 0.3 and 2.1 ng/L.[1]
-
Accuracy: Relative recoveries ranged from 84% to 108%.[1]
Workflow Visualizations
To further elucidate the procedural steps, graphical representations of the experimental workflows are provided below.
Caption: HS-SPME-GC-MS Workflow for 2-MDMP Analysis.
Caption: SPE-DLLME-GC-QTOF-MS/MS Workflow for Methoxypyrazine Analysis.
Caption: Relationship between LOD and LOQ.
References
Quantitative Comparison of 2-Methoxy-3,5-dimethylpyrazine in Arabica and Robusta Coffee
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the volatile aroma compound 2-Methoxy-3,5-dimethylpyrazine in Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee. This pyrazine is a significant contributor to the sensory profile of coffee, imparting characteristic earthy, nutty, and roasted aromas. This document summarizes the available quantitative data, details the experimental protocols for its analysis, and visualizes the analytical workflow.
Flavor Profile of this compound
This compound is known for its potent and distinct aroma. Its sensory attributes are described as earthy, musty, and reminiscent of roasted nuts, cocoa, and coffee.[1] This compound is a key contributor to the desirable roasted character in many food products, including coffee.
Quantitative Data Summary
The table below presents the available quantitative data for this compound in Arabica coffee.
| Coffee Species | Coffee Type | Concentration (µg/kg) | Reference |
| Arabica | Raw Beans | 0.002 | Czerny & Grosch (2000)[3][4][5] |
| Robusta | - | Data not available | - |
Note: The concentration of pyrazines, including this compound, is influenced by factors such as geographic origin, processing methods, and roasting conditions. The provided data is based on a specific study and may not be representative of all Arabica coffees.
Experimental Protocols
The quantification of this compound in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices like coffee.
Protocol: Quantification of this compound by HS-SPME-GC-MS
1. Sample Preparation:
-
Grinding: Roasted coffee beans are cryogenically ground to a fine, uniform powder to increase the surface area for efficient volatile extraction.
-
Sample Weighing: A precise amount of ground coffee (e.g., 2.0 g) is weighed into a headspace vial (e.g., 20 mL).
-
Internal Standard: To ensure accuracy and precision, a known concentration of an internal standard (e.g., a deuterated analog of the analyte) is added to the sample.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubation: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed analytes are thermally desorbed onto the GC column.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., a DB-WAX or similar polar column). The oven temperature is programmed to increase gradually to achieve optimal separation.
-
Detection and Quantification: As the separated compounds exit the GC column, they enter the mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification. The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the pure compound.
Visualizations
The following diagrams illustrate the analytical workflow for the quantification of this compound in coffee.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Simplified Maillard reaction pathway for pyrazine formation in coffee.
References
- 1. researchgate.net [researchgate.net]
- 2. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent odorants of raw Arabica coffee. Their changes during roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent odorants of raw Arabica coffee. Their changes during roasting. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Sensory Thresholds of Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory thresholds of various alkylpyrazines, a class of volatile organic compounds crucial to the aroma of many foods and beverages. Understanding these thresholds is paramount for food science, flavor chemistry, and sensory analysis. This document outlines the quantitative sensory data, details the experimental protocols for their determination, and illustrates the underlying signaling pathways involved in their perception.
Data Presentation: Sensory Thresholds of Alkylpyrazines
The following table summarizes the odor detection thresholds of several common alkylpyrazines in water. These values represent the lowest concentration at which a substance can be detected by the human sense of smell. It is important to note that these values can vary depending on the specific experimental methodology and the sensitivity of the sensory panel.
| Alkylpyrazine | Chemical Formula | Odor Description | Odor Detection Threshold in Water (ppb) |
| 2-Methylpyrazine | C₅H₆N₂ | Nutty, cocoa, roasted | 60,000 - 105,000[1][2] |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | Chocolate, roasted nuts, earthy | 800 - 1,000[2][3][4] |
| 2,3-Dimethylpyrazine | C₆H₈N₂ | Nutty, potato, coffee | 2,500[2] |
| 2,6-Dimethylpyrazine | C₆H₈N₂ | Chocolate, roasted nuts | 200[2] |
| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | Baked potato, roasted nuts | 400[2][5] |
| 2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | Nutty, cocoa, earthy | 1[2] |
| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | Nutty, roasted | 100[2] |
| 2-Ethyl-3,6-dimethylpyrazine | C₈H₁₂N₂ | Cocoa, nutty | Not widely reported |
| Tetramethylpyrazine | C₈H₁₂N₂ | Nutty, chocolate | 1,000[2] |
Experimental Protocols
The determination of sensory thresholds is a meticulous process requiring standardized methods to ensure accuracy and reproducibility. The most common methods employed are sensory evaluation by human panelists and instrumental analysis.
Sensory Evaluation: ASTM E679 - 3-Alternative Forced-Choice (3-AFC) Ascending Concentration Series Method
A widely accepted and robust method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, conducted in accordance with standards such as ASTM E679.[4][6][7][8][9][10][11]
Objective: To determine the minimum concentration of an alkylpyrazine that can be detected by a human sensory panel.
Materials:
-
A panel of trained sensory assessors (typically 15-30 individuals).
-
High-purity alkylpyrazine standard.
-
Odor-free water for dilutions.
-
Glass flasks with stoppers or sniff bottles.
-
Precision pipettes and volumetric flasks.
Procedure:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific odorant being tested.
-
Stock Solution Preparation: A concentrated stock solution of the target alkylpyrazine is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in odor-free water to create a range of concentrations. The concentration steps are typically in a geometric series (e.g., a factor of 2 or 3).
-
Sample Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (odor-free water), and one contains the alkylpyrazine dilution. The order of presentation is randomized for each panelist and each concentration level.
-
Panelist Task: Each panelist is instructed to sniff the headspace of each sample and identify the "odd" sample (the one that smells different). Even if they are not certain, they are required to make a choice.
-
Ascending Concentration Series: The test begins with a concentration below the expected threshold and progressively increases.
-
Data Analysis: The number of correct identifications at each concentration is recorded. The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13][14][15][16] It is used to identify which specific compounds in a complex mixture are responsible for the aroma.
Objective: To identify odor-active alkylpyrazines in a sample and characterize their odor quality.
Apparatus:
-
Gas chromatograph (GC) equipped with a capillary column.
-
An effluent splitter at the end of the column.
-
A standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
-
An olfactometry port (sniffing port) where a trained assessor can sniff the effluent.
Procedure:
-
Sample Preparation: Volatile compounds, including alkylpyrazines, are extracted from the sample matrix. Common extraction techniques include headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
GC Separation: The extracted volatile compounds are injected into the GC, where they are separated based on their boiling points and chemical properties as they pass through the column.
-
Effluent Splitting: At the end of the column, the stream of separated compounds is split. One portion goes to the conventional detector (FID or MS) for chemical identification and quantification, while the other portion is directed to the olfactometry port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odors.
-
Data Analysis: The data from the detector (a chromatogram) is synchronized with the sensory data from the panelist (an olfactogram). This allows for the direct correlation of a specific chemical compound with its perceived odor.
Mandatory Visualization
References
- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Worksheets for Sensory Difference Testing [jphosom.github.io]
- 6. Computational prediction of the odorant receptor OR5K1 binding site structure and its interactions with pyrazine-based agonists [coms.events]
- 7. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines | Semantic Scholar [semanticscholar.org]
- 8. env.go.jp [env.go.jp]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. fivesenses.com [fivesenses.com]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfigueiredo.org [pfigueiredo.org]
- 15. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 16. [PDF] Gas chromatography-olfactometry in food flavour analysis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of HS-SPME-GC-MS for 2-Methoxy-3,5-dimethylpyrazine Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of potent aroma compounds like 2-Methoxy-3,5-dimethylpyrazine (2-MDMP) is critical. This compound is a key contributor to earthy and musty off-odors in various products, including drinking water and wine.[1][2][3] This guide provides a comprehensive comparison of the validated Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method with other analytical techniques for the determination of 2-MDMP.
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the instrumentation available. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines, offering high sensitivity and selectivity.[1]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the validated HS-SPME-GC-MS method for 2-MDMP and compares it with an alternative method, Solid Phase Extraction followed by Dispersive Liquid-Liquid Microextraction coupled with Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (SPE-DLLME-GC-QTOF-MS/MS), which has been validated for other methoxypyrazines.
| Validation Parameter | HS-SPME-GC-MS for this compound in Drinking Water | SPE-DLLME-GC-QTOF-MS/MS for 3-alkyl-2-methoxypyrazines in Wine |
| Analyte(s) | This compound (2-MDMP) | 2-isobutyl-3-methoxypyrazine (IBMP), 2-ethyl-3-methoxypyrazine (EMP), 2-isopropyl-3-methoxypyrazine (IPMP), 2-sec-butyl-3-methoxypyrazine (SBMP) |
| Linearity (R²) | 0.9998[1][2] | 0.993 to 0.998[1] |
| Linear Range | 2.5–500 ng/mL[1][2] | IBMP: 0.5–100 ng/mL; EMP, IPMP, SBMP: 2.5–100 ng/mL[1] |
| Limit of Detection (LOD) | 0.83 ng/mL[1][2] | Not explicitly stated, but LOQs are between 0.3 and 2.1 ng/L[1] |
| Limit of Quantification (LOQ) | 2.5 ng/mL[1][2] | 0.3 to 2.1 ng/L[1] |
| Accuracy (Recovery) | Satisfactory[2] | 84% to 108%[1] |
| Precision (RSD) | Satisfactory[2] | Intra-day: < 9.49%, Inter-day: < 9.76% (for pyrazines in perilla seed oil by HS-SPME-GC-MS²)[4] |
Experimental Protocols
Validated HS-SPME-GC-MS Method for this compound in Drinking Water
This method is optimized for the quantitative analysis of 2-MDMP in drinking water exhibiting an earthy-musty off-odor.[1][2]
1. Sample Preparation and Extraction (HS-SPME)
-
Sample: Drinking water.
-
Extraction Technique: Headspace-Solid Phase Microextraction (HS-SPME).
-
SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for pyrazine extraction.[5][6]
-
Procedure:
-
Place a defined volume of the water sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).[6]
-
Add a salt, such as NaCl, to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace. The salt concentration should be optimized.[2]
-
Seal the vial with a PTFE-faced silicone septum.[6]
-
Incubate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes) with agitation to allow the sample to equilibrate.[6]
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[6][7]
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) System:
-
Injection Port: Operate in splitless mode at a temperature of 250°C for thermal desorption of the analytes from the SPME fiber.[6][7]
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7][8]
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS) System:
3. Validation Parameters
-
Linearity: Established over a working range of 2.5–500 ng/mL, achieving a correlation coefficient (R²) of 0.9998.[1][2]
-
Limits: The limit of detection (LOD) was determined to be 0.83 ng/mL, and the limit of quantification (LOQ) was 2.5 ng/mL.[1][2]
-
Precision and Accuracy: The method demonstrated satisfactory precision and accuracy.[1][2]
Alternative Method: SPE-DLLME-GC-QTOF-MS/MS for Alkyl-Methoxypyrazines in Wine
This highly sensitive method is designed for the determination of 3-alkyl-2-methoxypyrazines in complex matrices like wine.[1]
1. Primary Extraction (SPE)
-
Technique: Solid-Phase Extraction (SPE).
-
Cartridge: Reversed-phase Oasis HLB (200mg) SPE cartridge.
-
Elution Solvent: Acetonitrile.[1]
2. Concentration Step (DLLME)
-
Technique: Dispersive Liquid-Liquid Microextraction (DLLME).
-
Procedure: The acetonitrile extract from the SPE step is diluted with ultrapure water containing NaCl. An extraction solution of methanol and carbon tetrachloride is added, and the mixture is shaken and centrifuged.[1]
3. Instrumental Analysis (GC-QTOF-MS/MS)
-
System: Gas Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF-MS).
-
Detection: MS/MS detection provides high selectivity.[1]
Methodology Visualization
The following diagram illustrates the experimental workflow for the HS-SPME-GC-MS analysis of this compound.
Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of this compound as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Study of Pyrazine Formation in Different Roasting Conditions
A Guide for Researchers and Scientists
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the desirable aroma and flavor profiles of many thermally processed foods, including coffee, cocoa, nuts, and roasted meats. Their formation, primarily through the Maillard reaction and Strecker degradation, is highly sensitive to processing parameters. This guide provides a comparative analysis of how different roasting conditions—specifically temperature, time, pH, and precursor availability—influence the generation and profile of pyrazines, supported by experimental data.
Factors Influencing Pyrazine Formation
The yield and type of pyrazines formed during roasting are not arbitrary; they are the result of complex chemical interactions governed by several key factors. Understanding these factors is crucial for controlling and optimizing the flavor development in roasted products.
-
Roasting Temperature: Temperature is one of the most significant factors. Generally, an increase in roasting temperature leads to a higher concentration of pyrazines.[1][2] For instance, in cocoa powder, pyrazine concentrations increased with a temperature rise from 120°C to 140°C.[1] However, excessively high temperatures can lead to the degradation of these compounds and the development of undesirable burnt notes.[1] The optimal temperature for pyrazine formation is typically above 120°C.[3]
-
Roasting Time: Alongside temperature, the duration of the roasting process plays a critical role. Longer roasting times generally result in a marked increase in total pyrazine content.[2][3] Studies on red pepper seeds roasted at 210°C showed a direct correlation between extended roasting time (from 6 to 12 minutes) and a significant rise in pyrazine concentration.[2]
-
Precursor Availability: The Maillard reaction requires two primary precursors: a carbonyl source (like a reducing sugar) and an amino group source (an amino acid, peptide, or protein).[4] The specific types of amino acids and sugars present in the raw material significantly influence the resulting pyrazine profile.[5] For example, lysine has been identified as a highly reactive amino acid that yields large amounts of alkylpyrazines.[6][7] The presence of precursors like glucose, arginine, glycine, and alanine is essential for pyrazine formation.[8]
-
pH Level: The pH of the reaction environment can alter the pathways of the Maillard reaction. Low pH values are generally not favorable for the formation of pyrazines.[7] Conversely, alkaline conditions (higher pH) can sometimes adversely affect the generation of specific alkylpyrazines, even while promoting the formation of brown pigments.[5][9] The optimal pH for the Maillard reaction is typically in the range of 6 to 8.[7]
Quantitative Data on Pyrazine Formation
The following table summarizes quantitative findings from various studies, illustrating the impact of different roasting conditions on pyrazine concentrations in several food matrices.
| Product Matrix | Roasting Temperature (°C) | Roasting Time (min) | Key Pyrazines Measured | Resulting Concentration | Citation |
| Cocoa Powder | 140°C | 40 min | Tetramethylpyrazine | 15,073.2 ppb | [1] |
| Cocoa Powder | 140°C | 40 min | Trimethylpyrazine | 12,537.2 ppb | [1] |
| Red Pepper Seed Oil | 210°C | 6 min | Total Pyrazines | 2.63 mg/100g oil | [2] |
| Red Pepper Seed Oil | 210°C | 8 min | Total Pyrazines | 5.01 mg/100g oil | [2] |
| Red Pepper Seed Oil | 210°C | 10 min | Total Pyrazines | 8.48 mg/100g oil | [2] |
| Red Pepper Seed Oil | 210°C | 12 min | Total Pyrazines | 13.10 mg/100g oil | [2] |
| Green Tea | 160°C - 200°C | 15-30 min | Various Alkylpyrazines | Concentration increased with temperature | [10] |
| Cocoa Beans | 125°C - 135°C | 47-55 min (total) | TMP/TrMP Ratio | Ratio increased rapidly at higher temperatures | [9] |
Note: TMP = Tetramethylpyrazine; TrMP = Trimethylpyrazine. The TMP/TrMP ratio is often used as an indicator of the degree of roasting in cocoa.[1]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical pathways and experimental processes involved in pyrazine research.
Caption: Simplified Maillard reaction pathway leading to the formation of pyrazines.
Caption: A typical experimental workflow for the comparative analysis of pyrazine formation.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are essential. The following outlines a common protocol for the analysis of pyrazines in roasted samples, primarily using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Roasting
-
Materials: Select raw, unroasted samples (e.g., cocoa beans, peanuts, coffee beans).
-
Roasting Procedure: Use a laboratory-scale roaster with precise temperature and time controls. For a comparative study, roast multiple batches of the same sample, systematically varying one parameter (e.g., temperature at 120°C, 130°C, and 140°C) while keeping others constant.
-
Post-Roasting: Immediately cool the samples to halt the roasting process. Grind the roasted samples to a consistent particle size to ensure homogeneity. Store samples in airtight containers in a cool, dark place until analysis.
Pyrazine Extraction and Analysis (HS-SPME-GC-MS)
-
Extraction (HS-SPME):
-
Place a precise amount (e.g., 1-2 grams) of the ground sample into a headspace vial.
-
Seal the vial tightly with a septum cap.
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) for an equilibration period (e.g., 15-30 minutes).
-
Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
Analysis (GC-MS):
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
GC Conditions: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms or equivalent). Program the oven temperature with an initial hold, a ramp rate (e.g., 5-10°C/min) to a final temperature, and a final hold to separate the compounds. Set helium as the carrier gas with a constant flow rate.[6]
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV).[6] Scan a mass range appropriate for pyrazines and their fragments (e.g., m/z 40-350).
-
Identification and Quantification: Identify individual pyrazine compounds by comparing their mass spectra and retention times with those of authentic standards and by matching them against a mass spectral library (e.g., NIST/Wiley). Quantify the compounds by creating a calibration curve with external or internal standards. Analytical methods can also include HPLC and Nuclear Magnetic Resonance (NMR) for specific applications.[11][12]
-
References
- 1. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of roasting on pyrazine contents and oxidative stability of red pepper seed oil prior to its extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biosynce.com [biosynce.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxy-3,5-dimethylpyrazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxy-3,5-dimethylpyrazine, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and eye irritation.[1][2] Adherence to strict safety protocols during handling and disposal is paramount.
Key Hazard Classifications:
-
Health Hazards: Harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and can cause serious eye damage.[1][2] May also cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., Viton™) and clothing to prevent skin exposure.[2][4]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value |
| CAS Number | 92508-08-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Flash Point | 56 °C (132.8 °F) - closed cup |
| Density | 1.06 g/mL at 25 °C |
| Acute Toxicity, Oral (Rat LD50) | 600 mg/kg |
Note: The CAS number for 2-Methoxy-3-methylpyrazine (2847-30-5) is often found in search results for this compound, and some safety data sheets may refer to this related compound. The data presented here is for this compound where available.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all federal, state, and local environmental regulations.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed container for the waste. The container must be in good condition and compatible with the chemical.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable Liquid, Toxic)
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, and open flames.[4][6]
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide all necessary documentation, including a completed hazardous waste manifest.
Step 5: Emergency Procedures in Case of a Spill
-
In the event of a spill, immediately evacuate personnel from the affected area.[7]
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or commercial sorbents.[1][4] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][6]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Methoxy-3,5-dimethylpyrazine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Methoxy-3,5-dimethylpyrazine, including personal protective equipment (PPE) recommendations, and operational and disposal plans to ensure a safe laboratory environment.
Chemical Profile: this compound is a heterocyclic organic compound known for its potent, musty, and earthy aroma.[1] It is a colorless to pale yellow liquid.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[4][5][6] |
| Hand Protection | Chemical-resistant, impermeable gloves such as Nitrile rubber or Neoprene. | Prevents skin contact, as the substance can cause skin irritation.[4][5] Always inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat or coveralls. For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary. | Provides a barrier against accidental spills and splashes.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required. | Mitigates inhalation risk, as vapors may cause respiratory irritation.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4] The container should be kept tightly closed when not in use and stored upright to prevent leakage.[4]
2. Handling and Use:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ignition Sources: This is a combustible liquid; ensure it is kept away from all potential ignition sources.[4][6] Use only non-sparking tools and explosion-proof equipment where necessary.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly with soap and water after handling and before any breaks.[4]
-
Contamination: Remove any contaminated clothing immediately and wash it before reuse.[4]
3. Spill Procedures:
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[4]
-
Ventilation: Ensure the area is well-ventilated.[4]
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Thoroughly clean the spill area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containerization: Collect waste material and contaminated items (e.g., gloves, absorbent material) in a suitable, closed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.[7] All disposal activities must be in accordance with federal, state, and local regulations.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]
- 3. This compound CAS#: 92508-08-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. synerzine.com [synerzine.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
